N,N'-Bis(salicylidene)-1,2-phenylenediamine
Description
The exact mass of the compound N,N'-Bis(salicylidene)-1,2-phenylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650732. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Bis(salicylidene)-1,2-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(salicylidene)-1,2-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYGSOGECBSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3946-91-6 | |
| Record name | 3946-91-6 | |
| Source | DTP/NCI | |
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| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine
An authoritative resource for researchers, scientists, and drug development professionals exploring the synthesis, characteristics, and applications of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen).
This technical guide provides a comprehensive overview of the core chemical properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine, a versatile Schiff base ligand also known as Salophen. This document details its synthesis, spectroscopic profile, thermal and electrochemical characteristics, and its significant roles in chemical sensing and as a ligand in anticancer metal complexes.
Synthesis and Structure
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a tetradentate Schiff base ligand readily synthesized through the condensation reaction of salicylaldehyde and 1,2-phenylenediamine. This reaction is typically carried out in a 2:1 molar ratio in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The product, a crystalline solid, can be isolated upon cooling and purified by recrystallization.[1]
Molecular Structure: The molecule consists of two salicylidene units linked by a 1,2-phenylenediamine bridge, creating a planar structure with two imine (C=N) bonds and two intramolecular hydrogen bonds between the phenolic hydroxyl groups and the imine nitrogen atoms.[1]
General Information:
| Property | Value |
| IUPAC Name | 2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
| Synonyms | Salophen, N,N'-Disalicylal-1,2-phenylenediamine |
| CAS Number | 3946-91-6 |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 316.36 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 163 - 166 °C |
Experimental Protocols
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine
A detailed experimental protocol for the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine is as follows:
Materials:
-
Salicylaldehyde (20 mmol)
-
1,2-phenylenediamine (10 mmol)
-
Absolute Ethanol
Procedure:
-
Dissolve 1,2-phenylenediamine (10 mmol) in absolute ethanol.
-
Separately, dissolve salicylaldehyde (20 mmol) in absolute ethanol.
-
Slowly add the 1,2-phenylenediamine solution to the salicylaldehyde solution with continuous stirring.
-
Heat the resulting mixture to reflux for 3 hours at 60 °C.[1]
-
Allow the mixture to cool to room temperature, which will result in the formation of a crystalline product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the product from ethanol to obtain bright orange colored crystals.
-
Dry the purified product in a vacuum desiccator. A typical yield for this process is around 65%.[1]
Caption: Synthesis workflow for N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Spectroscopic Properties
The spectroscopic profile of N,N'-Bis(salicylidene)-1,2-phenylenediamine provides crucial information for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 13.20 | s | 2H, -OH (phenolic) |
| 8.92 | s | 2H, -CH=N- (azomethine) |
| 7.67 | dd | 2H, Ar-H |
| 7.50-7.35 | m | 6H, Ar-H |
| 7.04 | d | 2H, Ar-H |
| 6.92 | m | 2H, Ar-H |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 163.86 | C=N |
| 161.49 | C-O |
| 142.70 | Ar-C |
| 133.50 | Ar-CH |
| 132.47 | Ar-CH |
| 127.83 | Ar-CH |
| 119.87 | Ar-CH |
| 119.36 | Ar-C |
| 119.10 | Ar-CH |
| 117.69 | Ar-CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N,N'-Bis(salicylidene)-1,2-phenylenediamine exhibits characteristic absorption bands that confirm its molecular structure.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (intramolecular H-bond) |
| ~3050 | C-H stretching (aromatic) |
| ~1611 | C=N stretching (imine) |
| ~1577 | C=C stretching (aromatic) |
| ~1400 | O-H bending |
| ~1290 | C-O stretching (phenolic) |
| ~1196 | C-N stretching |
The disappearance of the N-H stretching bands of the 1,2-phenylenediamine precursor (typically around 3300-3400 cm⁻¹) and the appearance of the strong C=N stretching vibration are key indicators of Schiff base formation.[1]
UV-Visible (UV-Vis) Spectroscopy
In ethanol solution, N,N'-Bis(salicylidene)-1,2-phenylenediamine typically displays two main absorption maxima.
| Wavelength (λmax, nm) | Assignment |
| ~260 | π → π* transition (aromatic rings) |
| ~320-400 | n → π* transition (C=N chromophore) and π → π* transition of the conjugated system |
Thermal and Electrochemical Properties
Thermal Analysis
While specific TGA and DSC data for the free N,N'-Bis(salicylidene)-1,2-phenylenediamine ligand are not extensively reported in the literature, analysis of related salophen complexes and similar Schiff bases provides insight into their thermal stability. Generally, these compounds are thermally stable, with decomposition often occurring at temperatures above 200°C. For instance, a related N,N'–bis(salicylidene)-1,3-propanediamine ligand showed significant weight loss occurring up to 850 °C in thermogravimetric analysis (TGA).[2]
Typical TGA/DSC Experimental Protocol:
-
Instrument: Simultaneous Thermal Analyzer (TGA/DSC)
-
Sample Pan: Aluminum or platinum
-
Atmosphere: Nitrogen or air
-
Heating Rate: 10-20 °C/min
-
Temperature Range: Room temperature to 800-1000 °C
Electrochemical Properties
Cyclic voltammetry (CV) studies of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes reveal their redox behavior. The free ligand typically shows irreversible oxidation and reduction waves. When complexed with a metal ion, such as Ni(II), the complex can exhibit quasi-reversible redox processes corresponding to the metal center's oxidation state change (e.g., Ni(II)/Ni(III)).
Typical Cyclic Voltammetry Experimental Protocol:
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: Typically in the millimolar range.
Applications in Chemical Sensing and Drug Development
Fluorescence-Based Metal Ion Sensing
N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives are known to exhibit fluorescence, which can be significantly enhanced upon coordination with certain metal ions. This property makes them valuable as fluorescent chemosensors. The mechanism of fluorescence enhancement is often attributed to Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, photoinduced electron transfer (PET) from the nitrogen lone pairs can quench fluorescence. Upon chelation with a metal ion, the lone pair electrons are involved in bonding, which inhibits the PET process. Additionally, the formation of a rigid complex restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Anticancer Activity of Metal Complexes
Metal complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine, particularly with iron (Fe), have demonstrated significant anticancer properties. These complexes can induce apoptosis (programmed cell death) in cancer cells, often with selectivity over non-cancerous cells.
The proposed mechanism of action involves the intrinsic pathway of apoptosis. The salophen-metal complex can lead to an increase in reactive oxygen species (ROS) within the cancer cell. This oxidative stress can cause damage to mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[3][4][5]
Caption: Intrinsic apoptosis pathway induced by salophen-metal complexes.
Conclusion
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a Schiff base ligand of significant interest due to its straightforward synthesis, well-defined chemical properties, and versatile applications. Its ability to form stable metal complexes has led to its use in the development of fluorescent chemosensors and promising anticancer agents. This technical guide provides a foundational understanding of its key chemical characteristics, offering valuable information for researchers and professionals in the fields of chemistry, materials science, and drug development. Further research into the thermal properties of the free ligand and the elucidation of detailed biological pathways will continue to expand its potential applications.
References
- 1. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 13C NMR spectrum [chemicalbook.com]
- 2. rupress.org [rupress.org]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine
N,N'-Bis(salicylidene)-1,2-phenylenediamine, often abbreviated as salophen, is a Schiff base ligand that has garnered significant attention in the field of coordination chemistry. Its versatile structure allows it to form stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and biological systems. This guide provides a comprehensive overview of its structure, synthesis, and spectroscopic characterization for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
N,N'-Bis(salicylidene)-1,2-phenylenediamine is synthesized from the condensation reaction of salicylaldehyde and o-phenylenediamine.[1] The resulting molecule features two salicylidene units linked to a central 1,2-phenylenediamine core through azomethine (-CH=N-) bonds.[2] A key structural feature is the presence of intramolecular hydrogen bonds between the hydroxyl group's hydrogen atom and the nitrogen atom of the azomethine group.[2][3]
Caption: Chemical structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [4] |
| Molecular Weight | 316.36 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 163-165 °C | |
| IUPAC Name | 2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | [4] |
| CAS Number | 3946-91-6 |
Synthesis
The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine is a straightforward condensation reaction.
Experimental Protocol: Synthesis
A common method for the synthesis involves the following steps[1][2]:
-
Dissolve o-phenylenediamine (10 mmol) in absolute ethanol.
-
Separately, dissolve salicylaldehyde (20 mmol) in absolute ethanol.
-
Slowly add the o-phenylenediamine solution to the salicylaldehyde solution with constant stirring.
-
Reflux the resulting mixture for approximately 3 hours at 60°C.[2]
-
Upon cooling, a crystalline product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Recrystallize the product from ethanol to obtain bright orange colored crystals.[2]
-
Dry the final product in a vacuum desiccator.
Caption: Workflow for the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~13.07 | Singlet | -OH (phenolic) | [1] |
| ~8.55 | Singlet | -CH=N- (azomethine) | [1] |
| ~7.65-6.94 | Multiplet | Aromatic protons | [1] |
The broadness of the -OH signal can be attributed to intramolecular hydrogen bonding and proton exchange.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The formation of the Schiff base is confirmed by the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the C=N stretching vibration.[2]
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2500-3000 | O-H stretching (intramolecular H-bond) | [2] |
| ~1611-1614 | C=N stretching (azomethine) | [1][2] |
| ~1400 | O-H deformation | [2] |
| ~1290 | C-O stretching (phenolic) | [1] |
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified N,N'-Bis(salicylidene)-1,2-phenylenediamine in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the solid compound with potassium bromide (KBr) and pressing it into a thin pellet, or by casting a thin film from a solution.
-
Place the sample in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Applications and Biological Relevance
N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes have shown a range of potential applications.
-
Coordination Chemistry: It is widely used as a tetradentate ligand to form stable complexes with various metal ions.[6]
-
Catalysis: These metal complexes are explored as catalysts in various organic reactions.
-
Biological Activity: Metal complexes of salophen have been investigated for their anticancer properties.[6][7] Studies have shown that iron(II/III) complexes of this ligand can induce cell death in cancer cell lines, potentially through the generation of reactive oxygen species and DNA binding.[7]
This technical guide provides a foundational understanding of the structure, synthesis, and characterization of N,N'-Bis(salicylidene)-1,2-phenylenediamine, a key building block in coordination chemistry and a molecule of interest for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-bis(salicylidene)-1,2-phenylenediamine | C20H16N2O2 | CID 221227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Bis(salicylidene)-1,2-phenylenediamine (CAS: 3946-91-6): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as Salophen or Salenophen, is a Schiff base ligand that has garnered significant attention in various fields of chemical and biological research. Its robust coordinating ability with a wide array of metal ions has led to the development of versatile metal complexes with applications in catalysis, chemical sensing, and, most notably, as potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes, with a particular focus on its potential in drug development. Experimental protocols and quantitative data are presented to facilitate further research and application.
Physicochemical Properties and Characterization
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a crystalline solid, typically appearing as a light yellow to brown powder.[1] It is a tetradentate ligand, capable of coordinating to a metal center through two nitrogen and two oxygen atoms.[3]
Table 1: Physicochemical Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine
| Property | Value | Reference |
| CAS Number | 3946-91-6 | [4] |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1][4] |
| Molecular Weight | 316.36 g/mol | [1] |
| Melting Point | 163-166 °C | [1] |
| Appearance | Light yellow to brown crystal | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
Characterization of this ligand is typically performed using various spectroscopic and analytical techniques.
Table 2: Spectroscopic Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and the imine (-CH=N-) proton. | [5] |
| ¹³C NMR | Resonances for aromatic carbons and the imine carbon. | [5] |
| Infrared (IR) | Characteristic absorption bands for C=N stretching and phenolic O-H stretching. | |
| UV-Vis | Absorption bands related to π-π* and n-π* transitions within the molecule. | |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | |
| X-ray Crystallography | Provides the definitive solid-state structure. | [5] |
Synthesis and Experimental Protocols
The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine is a straightforward condensation reaction. Its metal complexes can then be prepared by reacting the ligand with a suitable metal salt.
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Ligand)
This protocol is based on the condensation reaction between salicylaldehyde and 1,2-phenylenediamine.
Experimental Protocol:
-
Dissolve 1,2-phenylenediamine (1 equivalent) in absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.
-
Slowly add the salicylaldehyde solution to the stirred solution of 1,2-phenylenediamine.
-
The reaction mixture is then heated under reflux for 2-4 hours.
-
Upon cooling to room temperature, a yellow precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified N,N'-Bis(salicylidene)-1,2-phenylenediamine in a vacuum oven.
Synthesis of [N,N'-Bis(salicylidene)-1,2-phenylenediamine]iron(III) Chloride
This protocol describes the synthesis of the iron(III) complex, which has shown significant biological activity.
Experimental Protocol:
-
Dissolve the synthesized N,N'-Bis(salicylidene)-1,2-phenylenediamine ligand (1 equivalent) in a suitable solvent such as acetonitrile.
-
In a separate flask, dissolve anhydrous iron(III) chloride (FeCl₃) (1 equivalent) in the same solvent.
-
Slowly add the FeCl₃ solution to the stirred ligand solution.
-
The reaction mixture is stirred under reflux for several hours.
-
After cooling, the resulting precipitate is collected by filtration.
-
Wash the solid with a small amount of cold solvent to remove impurities.
-
Dry the final complex, [Fe(Salophen)Cl], under vacuum.
Biological Activity and Drug Development Potential
The metal complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine have demonstrated promising antiproliferative activity against a range of cancer cell lines. The iron complexes, in particular, have been extensively studied.[6][7][8]
Antiproliferative Activity
The cytotoxicity of these complexes is dependent on the central metal ion.[6][7] Iron(II) and iron(III) complexes have shown potent, concentration-dependent reduction in the proliferation of various cancer cells.[6][7]
Table 3: IC₅₀ Values of Salophen Metal Complexes against Various Cancer Cell Lines
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Fe(Salophen)Cl] | MCF-7 (Breast) | 0.3 - 22 (range for various Fe complexes) | [4] |
| [Fe(Salophen)Cl] | MDA-MB-231 (Breast) | ~0.5 | [8] |
| [Fe(Salophen)Cl] | HT-29 (Colon) | Data indicates high activity | [7] |
| [Fe(Salophen)Cl] | A2780 (Ovarian) | ~0.5 | [8] |
| [Fe(Salophen)Cl] | HL-60 (Leukemia) | Data indicates high activity | [8] |
| [Pt(Salophen)] | MCF-7 (Breast) | <2 | |
| CoSQ (Salen/8-hydroxyquinoline) | Hep-G2 (Liver) | 1.49 | |
| LaSQ (Salen/8-hydroxyquinoline) | Hep-G2 (Liver) | 1.95 | |
| CdSQ (Salen/8-hydroxyquinoline) | MDA-MB-231 (Breast) | 1.95 | |
| LaSQ (Salen/8-hydroxyquinoline) | MDA-MB-231 (Breast) | 1.43 |
Mechanism of Action
The anticancer activity of Salophen-metal complexes is attributed to their ability to induce various forms of programmed cell death, primarily through the generation of reactive oxygen species (ROS).[6][7][8]
The iron complexes of Salophen have been shown to induce apoptosis through a caspase-dependent mitochondrial pathway.[1][4] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates caspases (such as caspase-3 and -7) and executes the apoptotic program.[1][4] Furthermore, these complexes can also induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[9]
Experimental Protocols for Biological Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Experimental Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., [Fe(Salophen)Cl]) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Experimental Protocol:
-
Culture cells in a 96-well plate or other suitable culture vessel.
-
Load the cells with H₂DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound.
-
Intracellular esterases cleave the acetate groups from H₂DCFDA, and ROS oxidize the resulting H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Applications in Catalysis and Sensing
Beyond its biological activities, N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes are valuable in other chemical applications.
Catalysis
Salophen-metal complexes have been investigated as catalysts in various organic reactions, including oxidation and polymerization processes.[1] The specific catalytic activity depends on the coordinated metal ion and the reaction conditions.
Chemical Sensing
The ability of N,N'-Bis(salicylidene)-1,2-phenylenediamine to form stable and often colored complexes with metal ions makes it a useful chelating agent in chemical sensors.[1] These sensors can be used for the detection and quantification of specific metal ions in environmental and biological samples. For instance, a mercury(II) selective sensor has been developed using this ligand.[10]
Conclusion
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a versatile and synthetically accessible ligand with a rich coordination chemistry. Its metal complexes, particularly those of iron, exhibit significant antiproliferative properties against a variety of cancer cell lines. The mechanism of action involves the induction of programmed cell death through the generation of reactive oxygen species, highlighting its potential as a lead scaffold in the development of novel anticancer therapeutics. Further research into optimizing the structure of these complexes to enhance their efficacy and selectivity is warranted. Additionally, its applications in catalysis and chemical sensing continue to be areas of active investigation, underscoring the broad utility of this remarkable compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and theoretical studies of the keto-enol isomerism of N,N'-bis(salicylidene)-o-phenylenediamine (salophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. abcam.cn [abcam.cn]
Spectroscopic Analysis of Salophen Ligands: A Technical Guide
Abstract
Salophen (N,N'-bis(salicylidene)-o-phenylenediamine) and its derivatives are versatile tetradentate Schiff base ligands renowned for their ability to form stable complexes with a wide array of metal ions.[1][2] These metal-salophen complexes have garnered significant attention due to their diverse applications in catalysis, materials science, and medicinal chemistry.[3] A thorough understanding of their structural and electronic properties is paramount for the rational design of new functional molecules. Spectroscopic techniques are indispensable tools for the comprehensive characterization of Salophen ligands and their metal complexes. This technical guide provides an in-depth overview of the key spectroscopic methods employed in the analysis of Salophen compounds, complete with detailed experimental protocols, tabulated quantitative data for easy comparison, and visual workflows to illustrate the analytical processes.
Synthesis of Salophen Ligands
The synthesis of Salophen ligands is typically a straightforward condensation reaction between o-phenylenediamine and two equivalents of a substituted or unsubstituted salicylaldehyde.[1][2]
General Experimental Protocol for Salophen Synthesis
A widely adopted method for the synthesis of the parent Salophen ligand (H₂L) is as follows:
-
Dissolution of Reactants: o-Phenylenediamine (10 mmol, 1.08 g) is dissolved in approximately 20 mL of ethanol. In a separate beaker, salicylaldehyde (20 mmol, 2.08 mL) is also dissolved in 20 mL of ethanol at room temperature.[4]
-
Reaction Mixture: The ethanolic solution of o-phenylenediamine is added dropwise to the salicylaldehyde solution with continuous stirring.[4]
-
Reflux: The resulting mixture is heated under reflux for a period of 2 to 3 hours in a water bath maintained at 80 °C.[4][5]
-
Isolation and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Salophen ligand as a yellow powder.[1][4]
A mechanochemical approach offers a solvent-free alternative, where the solid reactants are ground together, often with a small amount of liquid assistance, to yield the final product.[1]
Spectroscopic Characterization Techniques
A multi-spectroscopic approach is essential for the unambiguous characterization of Salophen ligands and their metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Salophen ligands in solution.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz spectrometer.[1][5]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to the good solubility of Salophen derivatives.[1][3] Tetramethylsilane (TMS) is used as an internal standard.[6]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For detailed structural assignment, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[6]
¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical Salophen ligand exhibits characteristic signals for the hydroxyl, imine, and aromatic protons. The hydroxyl proton (OH) signal is often observed as a broad singlet at a downfield chemical shift (around 12-13 ppm) due to intramolecular hydrogen bonding.[1] The imine proton (-CH=N-) signal appears as a sharp singlet typically in the range of 8.7-9.1 ppm.[1][3] The aromatic protons resonate in the region of 6.4-7.9 ppm.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. Key resonances include the imine carbon (C=N) which typically appears around 164 ppm, and the phenolic carbon (C-O) around 160 ppm.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Salophen Ligand (Compound 1)
| Assignment | ¹H NMR (δ, ppm) in DMSO-d₆ [1] | ¹³C NMR (δ, ppm) in DMSO-d₆ [1] |
| OH | 12.93 (s, 2H) | - |
| CH=N | 8.91 (s, 2H) | 164.1 |
| Aromatic CH | 7.64 (d, 2H, J=8Hz) | 116.7, 119.1, 119.5, 119.8, 127.8, 132.5, 133.5 |
| Aromatic C | - | 142.3, 160.4 |
Note: s = singlet, d = doublet, J = coupling constant in Hz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the Salophen ligand and to confirm coordination to a metal center.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometers are commonly used.[4][5]
-
Sample Preparation: Samples can be analyzed as KBr pellets or directly as solids using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Spectral Range: Spectra are typically recorded in the range of 4000–400 cm⁻¹.[4]
The IR spectrum of a Salophen ligand is characterized by several key absorption bands. The stretching vibration of the azomethine group (C=N) is observed in the region of 1600–1610 cm⁻¹.[3][5] The phenolic C-O stretching vibration appears around 1313 cm⁻¹.[5] Upon complexation with a metal ion, shifts in these vibrational frequencies, particularly the C=N stretch, indicate the coordination of the imine nitrogen to the metal center.[3] New bands in the low-frequency region (550–700 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations.[3]
Table 2: Key FT-IR Vibrational Frequencies for Salophen Ligand and a Representative Metal Complex
| Vibrational Mode | Salophen Ligand (H₂L) (cm⁻¹) | [Fe(salophen)Cl] (cm⁻¹) [5] |
| ν(C=N) | ~1610 | 1603 |
| ν(C-O) | ~1300 | 1313 |
| ν(C-N) | - | 1379 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy provides insights into the electronic transitions within the Salophen molecule and its metal complexes.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer is used.[8]
-
Solvent: Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol are commonly used.[3][4]
-
Measurement: Spectra are recorded in 1 cm path-length quartz cuvettes.[4]
The UV-Vis spectrum of a Salophen ligand typically displays intense absorption bands in the UV region (around 260-340 nm) attributed to π→π* transitions within the aromatic rings and the C=N group. A lower energy band, often observed around 380-450 nm, is assigned to n→π* transitions of the azomethine group.[9] Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions can appear, often in the visible region.[2][9]
Table 3: UV-Vis Absorption Data for Salophen Ligand and a Ni(II) Complex in Acetonitrile
| Compound | λ_max (nm) | Transition [4] |
| H₂L | 269, 331 | π→π* and n→π* |
| Ni(II)L | ~400 | Ligand-based and Charge Transfer |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique for studying the emission properties of Salophen ligands and their complexes, which is particularly relevant for applications in sensing and imaging.
Experimental Protocol: Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer is used to record emission and excitation spectra.[8]
-
Sample Preparation: Samples are prepared in a suitable solvent in quartz cuvettes.
-
Measurement: The sample is excited at a specific wavelength (often corresponding to an absorption maximum), and the emitted fluorescence is scanned over a range of wavelengths.
The parent Salophen ligand is typically weakly fluorescent.[10] However, upon complexation with certain metal ions, such as Zn²⁺ or Al³⁺, a significant enhancement of fluorescence intensity can be observed.[10] For instance, the Zn-Salophen complex exhibits fluorescence emission centered around 505 nm when excited at 400 nm, with a fluorescence decay time of 2.3 ns.[8] This "turn-on" fluorescence response makes Salophen-based systems promising candidates for fluorescent chemosensors.
Table 4: Fluorescence Data for a Zn-Salophen Complex
| Complex | Excitation λ (nm) [8] | Emission λ_max (nm) [8] | Fluorescence Lifetime (τ) [8] |
| Zn-Salophen | 400 | 505 | 2.3 ns |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized Salophen ligands and their metal complexes.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common technique.[5]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of DMSO and methanol.
-
Analysis: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
In the positive ion mode, the ESI mass spectrum of a Salophen ligand will typically show a peak corresponding to the protonated molecule [M+H]⁺. For metal complexes, the spectrum often reveals the molecular ion peak or a peak corresponding to the cationic complex after the loss of a counter-ion.[5]
Table 5: Mass Spectrometry Data for a Salophen Ligand and an Iron Complex
| Compound | Calculated m/z | Found m/z [5] | Species |
| H₂L (C₂₀H₁₆N₂O₂) | 316.12 | - | - |
| [Fe(salophen)Cl] | 405.0093 | 370.0404 | [M-Cl]⁺ |
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the synthesis and spectroscopic analysis of Salophen ligands.
References
- 1. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. iris.cnr.it [iris.cnr.it]
- 9. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
"coordination chemistry of Schiff base ligands"
An In-depth Technical Guide on the Coordination Chemistry of Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of Schiff base ligands, focusing on their synthesis, characterization, and significant applications in the field of drug development. Schiff base metal complexes are a pivotal class of coordination compounds, recognized for their versatile structures, straightforward synthesis, and wide-ranging biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3]
Introduction to Schiff Base Ligands
Schiff bases, named after their discoverer Hugo Schiff, are compounds containing an azomethine or imine group (-C=N-).[4] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][5] The presence of the imine group is critical to their biological activities.[3] These compounds are highly versatile ligands, capable of coordinating with a wide variety of metal ions to form stable and structurally diverse metal complexes.[2][6] The chelation of metal ions often enhances the biological potency of the ligands, making these complexes promising candidates for therapeutic drug development.[7][8] Transition metals such as copper, zinc, nickel, and cobalt are frequently used due to their variable oxidation states and coordination geometries.[2]
Synthesis of Schiff Base Ligands and Metal Complexes
The synthesis of Schiff base ligands is generally a straightforward condensation reaction. The subsequent formation of metal complexes can be achieved through direct reaction with a metal salt.
General Synthesis of Schiff Base Ligands
The formation of a Schiff base is a reversible reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule. The reaction is often catalyzed by the addition of a few drops of acid (e.g., glacial acetic acid) and is typically carried out by refluxing the reactants in a suitable solvent like ethanol or methanol.[9]
General Synthesis of Schiff Base Metal Complexes
Metal complexes are commonly prepared by reacting the pre-formed Schiff base ligand with a metal salt (e.g., acetates or chlorides) in a 1:1 or 1:2 metal-to-ligand molar ratio.[9] The mixture is typically refluxed for several hours in a solvent such as methanol or ethanol.[2] The resulting complex often precipitates from the solution upon cooling and can be collected by filtration, washed, and dried.[9]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol is a generalized procedure based on the condensation of salicylaldehyde and an amine.
-
Materials:
-
Salicylaldehyde (1 equivalent)
-
Primary amine (e.g., 2-aminophenol) (1 equivalent)
-
95% Ethanol
-
Deionized water
-
Glacial acetic acid (catalytic amount, 3-4 drops)
-
-
Methodology:
-
Dissolve the primary amine (e.g., 0.80 g of 2-aminophenol) in a mixture of 95% ethanol (8 mL) and deionized water (5 mL) in a round-bottomed flask equipped with a magnetic stirrer.[10]
-
Heat the solution to a gentle boil while stirring.[10]
-
Add one equivalent of salicylaldehyde to the heated solution, followed by a few drops of glacial acetic acid.[10]
-
Continue to reflux the solution with stirring for approximately 25-30 minutes.[10]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the flask in an ice/water bath to facilitate crystallization.[10]
-
Collect the resulting crystals by vacuum filtration.[10]
-
Wash the crystals with a small amount of cold water or ethanol and allow them to air dry.[10]
-
Determine the yield and melting point of the product and characterize its structure using spectroscopic methods.
-
Protocol 2: Synthesis of a Schiff Base Metal Complex (e.g., Cu(II) Complex)
This protocol describes a typical method for coordinating a Schiff base ligand with a metal ion.
-
Materials:
-
Synthesized Schiff base ligand (e.g., 2 mol)
-
Copper(II) acetate (1 mol)
-
Methanol
-
-
Methodology:
-
In a round-bottom flask, dissolve the metal salt (e.g., copper(II) acetate) in methanol (approx. 25 mL) with vigorous stirring.[9]
-
In a separate beaker, dissolve the Schiff base ligand (e.g., 0.396 g) in warm methanol (approx. 20 mL).[9]
-
Add the warm ligand solution dropwise to the stirring metal salt solution.[9]
-
Heat the resulting mixture and maintain it at reflux for approximately 4 hours.[9]
-
Allow the solution to cool to room temperature. A precipitate of the metal complex should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with ethanol to remove any unreacted starting materials.[9]
-
Dry the final product in a vacuum desiccator.[9]
-
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of Schiff base ligands and their metal complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the formation of the Schiff base by identifying the C=N (azomethine) stretching vibration, typically observed in the 1600-1700 cm⁻¹ region.[7] Upon complexation, this band often shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
-
UV-Visible Spectroscopy: The electronic spectra of Schiff bases and their complexes provide information about electronic transitions. Ligands typically exhibit intense bands in the UV region corresponding to π → π* and n → π* transitions.[9][11] In the spectra of their metal complexes, new bands may appear in the visible region, which are assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, confirming coordination and providing insights into the geometry of the complex.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand structure. The proton signal for the azomethine group (-CH=N-) is a key diagnostic peak. Upon complexation with diamagnetic metals like Zn(II), shifts in the proton and carbon signals can confirm coordination.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the ligand and its complexes, confirming their proposed stoichiometry.[11]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[12][13]
Data Presentation: Spectroscopic and Physical Data
The following tables summarize typical quantitative data obtained during the characterization of a Schiff base ligand (H₂L) and its transition metal complexes.
Table 1: Physical Properties and Elemental Analysis [9][11]
| Compound | Formula | Mol. Wt. ( g/mol ) | Color | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
|---|---|---|---|---|---|
| H₂L | C₂₃H₂₄N₄O₃ | 396.46 | Yellow | 210 | 10.5 |
| [CoL] | C₂₃H₂₂N₄O₃Co | 453.38 | Brown | 245 | 12.8 |
| [CuL] | C₂₃H₂₂N₄O₃Cu | 458.00 | Dk. Green | 260 | 14.2 |
| [ZnL] | C₂₃H₂₂N₄O₃Zn | 459.83 | Orange | 272 | 11.7 |
Table 2: Key FT-IR Spectral Data (cm⁻¹) [7]
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
|---|---|---|---|---|
| H₂L | ~3450 | 1620 | - | - |
| [CoL] | - | 1604 | ~520 | ~450 |
| [CuL] | - | 1601 | ~525 | ~455 |
| [ZnL] | - | 1608 | ~518 | ~448 |
Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band upon complexation indicate coordination to the metal ion.
Table 3: Electronic Spectral Data (λ_max, nm) in DMSO [9][11][14]
| Compound | π → π* | n → π* | d-d Transitions / Charge Transfer |
|---|---|---|---|
| H₂L | 303 | 365 | - |
| [CoL] | 348 | - | 462 (LMCT), 620 |
| [CuL] | - | - | 404 (LMCT), 523 |
| [ZnL] | 315 | 380 | 475 (LMCT) |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes and relationships in the study of Schiff base coordination chemistry.
References
- 1. Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review | MDPI [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. scirp.org [scirp.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ionicviper.org [ionicviper.org]
- 11. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bot Verification [rasayanjournal.co.in]
Synthesis of Salophen Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salophen complexes, a class of Schiff base compounds, have garnered significant attention in coordination chemistry and materials science.[1] These tetradentate ligands, derived from the condensation of salicylaldehyde derivatives and o-phenylenediamine, form stable complexes with a wide array of metal ions.[2][3][4] The versatility in their synthesis, allowing for facile tuning of steric and electronic properties, has propelled their application in diverse fields such as catalysis, medicine, and materials science.[5][6][7] This technical guide provides a comprehensive overview of the synthesis of salophen metal complexes, detailing experimental protocols, presenting key characterization data, and illustrating the synthetic workflow.
Core Synthetic Strategies
The synthesis of salophen metal complexes can be broadly categorized into two main approaches: a two-step method involving the pre-synthesis of the salophen ligand followed by metallation, and a one-pot synthesis where the ligand formation and complexation occur concurrently.[5] A notable advancement in this field is the utilization of mechanochemistry, which offers an efficient and environmentally friendly alternative to traditional solvent-based methods.[3][8][9][10]
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of salophen metal complexes.
Experimental Protocols
Synthesis of Symmetrically Substituted Salophen Ligands
This protocol is adapted from the synthesis of pyridinium-functionalized salophen ligands and represents a general method for preparing symmetrically substituted salophen ligands.[11]
Materials:
-
Substituted Salicylaldehyde (3 mmol)
-
1,2-Phenylenediamine (1.5 mmol)
-
Methanol (30 mL)
-
Diethyl ether
Procedure:
-
Dissolve the substituted salicylaldehyde (3 mmol) in 20 mL of methanol.
-
Heat the resulting solution to reflux.
-
Add a solution of 1,2-phenylenediamine (1.5 mmol) in 10 mL of methanol dropwise to the refluxing solution.
-
Maintain vigorous stirring and continue refluxing for 4 hours.
-
Allow the reaction mixture to stir overnight at ambient temperature.
-
Concentrate the mixture to approximately one-tenth of its original volume using a rotary evaporator.
-
Add 10 mL of diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum.
Synthesis of Salophen Metal Complexes (General Procedure)
This protocol is a generalized method based on the synthesis of various salophen complexes.[12][13]
Materials:
-
Salophen Ligand (1 mmol)
-
Metal(II) acetate or chloride salt (e.g., Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂, CrCl₂) (1 mmol)
-
Methanol or Ethanol (approx. 50 mL)
-
Tetrahydrofuran (THF) (for less soluble salts like CrCl₂)
Procedure:
-
Dissolve the salophen ligand (1 mmol) in 30 mL of warm methanol or ethanol.
-
In a separate flask, dissolve the metal salt (1 mmol) in 20 mL of methanol or ethanol. For anhydrous salts like CrCl₂, dissolve in freshly distilled THF in an inert atmosphere.[11]
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Cool the mixture to room temperature to allow for precipitation of the complex.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry overnight in a vacuum desiccator.[12]
One-Pot Mechanochemical Synthesis of Salophen Metal Complexes
This solvent-free method is an efficient alternative to solution-based syntheses.[3][8][9]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted Salicylaldehyde (2 mmol)
-
Metal(II) acetate (e.g., Zn(OAc)₂, Ni(OAc)₂) or Palladium(II)-2,4-pentanedionate (1.2 mmol)
Procedure:
-
Place o-phenylenediamine (1 mmol), the substituted salicylaldehyde (2 mmol), and the metal salt (1.2 mmol) in a milling jar.
-
Grind the solid mixture in a mixer mill for approximately 1 hour.
-
The resulting colored powder is the salophen metal complex.
-
Characterize the product without further purification, or recrystallize from a suitable solvent like DMSO if necessary for single-crystal X-ray diffraction.[3][8]
Characterization Data
The synthesized salophen ligands and their metal complexes are typically characterized by a suite of spectroscopic and analytical techniques. The following tables summarize representative data from the literature.
Table 1: 1H NMR and IR Spectroscopic Data for a Representative Salophen Ligand
| Compound | 1H NMR (δ, ppm in DMSO-d6) | Key IR Bands (cm-1) |
| Salophen Ligand (Unsubstituted) | 12.93 (s, 2H, -OH), 8.91 (s, 2H, -CH=N-), 7.64-6.92 (m, 12H, Ar-H)[3] | ~1610 (C=N stretching)[14] |
Note: Upon complexation, the phenolic -OH proton signal disappears. The imine proton (-CH=N-) signal may shift slightly.
Table 2: Characterization Data for Selected Salophen Metal Complexes
| Complex | Yield (%) | Molar Conductivity (Ω-1cm2mol-1 in DMF) | Key IR Bands (cm-1) | UV-Vis λmax (nm) in DMF/DMSO |
| [Ni(salophen)] | 68% (mechanochemical)[3] | 4.7-11.2 (non-electrolyte)[15] | C=N: ~1605-1620 (shift to lower frequency upon coordination)[15], M-N: ~390-420, M-O: ~590-660[15][16] | Additional bands around 470 nm (metal-to-ligand charge transfer)[4] |
| [Cu(salophen)] | >90%[17] | Low (non-electrolyte)[15] | C=N: ~1605-1620[15] | Ligand-based transitions and d-d transitions[15] |
| [Zn(salophen)] | 62% (mechanochemical)[3] | Low (non-electrolyte) | C=N: ~1610, Zn-O and Zn-N: 550-700[14] | Ligand-based transitions[18] |
| [Cr(salophen)Cl] | High yields | - | C=N: Shifted to lower frequency | Ligand-based transitions and charge transfer bands |
Applications and Logical Relationships
Salophen metal complexes are explored for a wide range of applications, primarily stemming from their catalytic activity and biological potential. The relationship between the complex's structure and its function is a key area of research.
Diagram of Salophen Complexes in Catalysis and Medicine
Caption: Key application areas of salophen metal complexes.
The choice of metal ion and the functionalization of the salicylaldehyde or phenylenediamine moieties are critical for tuning the properties of the resulting complex for specific applications.[12] For instance, manganese and chromium salophen complexes are well-known catalysts for epoxidation and cycloaddition reactions, respectively.[2][11] In medicinal applications, copper, zinc, and iron complexes have demonstrated significant antimicrobial, antioxidant, and anticancer activities, often attributed to their ability to generate reactive oxygen species (ROS) or interact with biological macromolecules like DNA.[5][19][20]
Conclusion
The synthesis of salophen metal complexes is a robust and adaptable area of inorganic chemistry. With well-established solution-based protocols and the advent of efficient mechanochemical methods, these versatile compounds are readily accessible. The ability to systematically modify both the ligand scaffold and the central metal ion provides a powerful platform for developing new catalysts, therapeutic agents, and advanced materials. This guide offers a foundational understanding of the synthetic methodologies and key characteristics of salophen complexes to aid researchers in their exploration and application.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 12. Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04372F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Electrochemical Behavior of N,N'-Bis(salicylidene)-1,2-phenylenediamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of N,N'-Bis(salicylidene)-1,2-phenylenediamine, a Schiff base ligand commonly known as salphen or H₂salphen. The unique redox properties of salphen and its metal complexes have garnered significant interest, leading to their exploration in diverse fields such as medicinal chemistry, catalysis, and materials science. This document details the synthesis, electrochemical characterization, and redox characteristics of these compounds, presenting quantitative data in a structured format and outlining key experimental methodologies.
Introduction to N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen)
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a tetradentate Schiff base ligand synthesized from the condensation reaction of salicylaldehyde and 1,2-phenylenediamine.[1][2] The presence of imine (C=N) and phenolic hydroxyl (-OH) groups provides excellent chelating capabilities, allowing it to form stable complexes with a variety of transition metal ions, including iron (Fe), copper (Cu), nickel (Ni), and manganese (Mn).[2] The resulting metal complexes, often referred to as salphen complexes, exhibit rich and tunable electrochemical behavior, which is central to their applications.
The electrochemical properties of both the free salphen ligand and its metal complexes are of fundamental importance. For instance, the redox potential of iron-salphen complexes is a critical factor in their activity as anticancer agents, where they can induce cell death through the generation of reactive oxygen species (ROS).[2][3][4] Furthermore, the ability to undergo reversible or irreversible oxidation and reduction processes makes these compounds suitable for applications in electrocatalysis and the development of electrochemical sensors.[5][6]
Synthesis of Salphen and its Metal Complexes
The synthesis of the salphen ligand is a straightforward condensation reaction. The subsequent formation of metal complexes typically involves the reaction of the ligand with a corresponding metal salt.
General Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (H₂salphen)
A common method for the synthesis of H₂salphen involves the reaction of 1,2-phenylenediamine with two equivalents of salicylaldehyde in an alcoholic solvent, often under reflux.[1]
General Synthesis of Salphen Metal Complexes
Salphen metal complexes are typically synthesized by reacting the H₂salphen ligand with a metal salt (e.g., FeCl₃·6H₂O, NiCl₂·6H₂O) in a suitable solvent.[2][7]
Electrochemical Characterization: Experimental Protocols
Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical behavior of salphen and its complexes.[8][9][10] This method provides valuable information about the redox potentials, reversibility of electron transfer processes, and reaction mechanisms.
Cyclic Voltammetry (CV) Protocol
The following outlines a typical experimental setup for performing cyclic voltammetry on salphen compounds.
-
Electrode Preparation: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgNO₃ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[7] The working electrode is typically polished before each measurement to ensure a clean and reproducible surface.
-
Solution Preparation: The salphen compound (ligand or metal complex) is dissolved in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[10][11][12] A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄), is added to the solution to ensure sufficient conductivity.[7][11] The concentration of the analyte is typically in the millimolar (mM) range, while the supporting electrolyte is at a much higher concentration (e.g., 0.1 M).
-
Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for a period of time before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current is measured. The scan rate, which is the rate at which the potential is swept, can be varied to study the kinetics of the electron transfer process.[10]
Electrochemical Behavior and Redox Properties
The electrochemical behavior of salphen compounds is highly dependent on the presence and nature of the coordinated metal ion, as well as substituents on the ligand framework.
Free Salphen Ligand (H₂salphen)
The free H₂salphen ligand can undergo oxidation, typically an irreversible process corresponding to the oxidation of the phenolic moieties.[13]
Salphen Metal Complexes
The introduction of a metal center introduces new redox processes, which can be either metal-centered or ligand-centered.
-
Iron (Fe) Complexes: Iron(III)-salphen complexes exhibit a reversible one-electron reduction corresponding to the Fe(III)/Fe(II) couple.[11] The potential of this redox couple can be tuned by introducing electron-withdrawing or electron-donating substituents on the salphen ligand. For example, electron-withdrawing groups like fluorine shift the reduction potential to more positive values.[8][9] Anodic waves observed at higher potentials are often attributed to the irreversible oxidation of the salphen ligand itself.[11]
-
Nickel (Ni) Complexes: Nickel(II)-salphen complexes can undergo a one-electron oxidation. The nature of the resulting oxidized species (i.e., whether it is a Ni(III) complex or a Ni(II) complex with a ligand-based radical) can be influenced by substituents on the phenylenediamine bridge.[14]
-
Copper (Cu) Complexes: Copper(II)-salphen complexes can show both metal-centered (Cu(II)/Cu(I)) and ligand-centered redox processes.[13] The presence of electron-donating groups, such as a methoxy group, can lower the redox potential of the salicylidene moiety.[15]
Quantitative Electrochemical Data
The following tables summarize key electrochemical data for various salphen compounds as reported in the literature.
Table 1: Redox Potentials of Iron(III)-Salphen Complexes
| Complex | E₁/₂ (Fe³⁺/Fe²⁺) (mV vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| [Fe(salphen)Cl] | -728 | DCM | TBAP | [8][9][12] |
| C1 (Fluorinated) | -624 | DCM | TBAP | [8][9] |
| C2 (Fluorinated) | -662 | DCM | TBAP | [8][9] |
| C3 (Fluorinated) | -684 | DCM | TBAP | [8][9] |
| C4 (Fluorinated) | -616 | DCM | TBAP | [8][9] |
| [Fe(salphen)(NO₃)] | -502 | DCM | TBAP | [12] |
| [Fe(salphen)(SCN)] | -572 | DCM | TBAP | [12] |
Table 2: Redox Potentials of Iron Complexes with Substituted Salphen Ligands in DMSO
| Complex | Epa (Fe²⁺→Fe³⁺) (V) | Epc (Fe³⁺→Fe²⁺) (V) | Epa (Ligand Ox.) (V) | Epc (Ligand Red.) (V) | Reference |
| Fe(III) complex 1 | -1.32 | -1.46 | -0.65 | -0.75 | [11] |
| Fe(III) complex 2 | -1.28 | -1.42 | -0.65 | -0.75 | [11] |
| Fe(III) complex 3 | -1.30 | -1.45 | -0.65 | -0.75 | [11] |
| Potentials are versus a reference electrode, and the specific reference is not always stated but is consistent within the study. |
Table 3: Oxidation Potentials of Copper(II)-Salphen Complexes
| Complex | Epa (Ligand Ox.) (V) | Epa (Cu²⁺/Cu³⁺) (V) | Reference |
| Cu(3-OMe)salophen | 0.64 | 0.82 | [15] |
| Potentials are versus a reference electrode, and the specific reference is not always stated but is consistent within the study. |
Mechanism of Electropolymerization
The anodic electropolymerization of salphen complexes is a proposed mechanism for forming conductive polymer films. This process is thought to involve the coupling of ligand radicals at the free para positions relative to the phenolate group, leading to the formation of new carbon-carbon bonds between complex units.[15]
Conclusion
The electrochemical behavior of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes is a rich and multifaceted area of study. The ability to systematically tune the redox properties through modification of the ligand structure and the choice of metal center makes these compounds highly versatile. This guide has provided a foundational understanding of their synthesis, electrochemical characterization, and key redox characteristics. The presented data and experimental protocols serve as a valuable resource for researchers and professionals working with these promising compounds in various scientific and developmental applications. Further investigations into the intricate details of their electrochemical behavior will undoubtedly continue to unveil new opportunities for their use in advanced technologies and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salen/salan metallic complexes as redox labels for electrochemical aptasensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04372F [pubs.rsc.org]
"fluorescence properties of salophen"
An In-depth Technical Guide to the Fluorescence Properties of Salophen
Introduction
Salophen, or N,N'-bis(salicylidene)-o-phenylenediamine, is a tetradentate Schiff base ligand renowned for its versatile coordination chemistry. Structurally similar to the well-studied salen ligands, salophen features an N₂O₂ donor set within a rigid aromatic framework, enabling the formation of stable, often square-planar, complexes with a wide array of metal ions.[1] This structural rigidity and the extended π-conjugation system are pivotal to its interesting photophysical properties. While the free salophen ligand is typically weakly fluorescent, its metal complexes can exhibit strong luminescence, making them highly valuable materials for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to bioimaging probes.[2][3]
This guide provides a comprehensive overview of the core fluorescence properties of salophen and its metal complexes. It summarizes key quantitative data, details common experimental protocols, and illustrates the fundamental principles and workflows relevant to researchers, scientists, and professionals in drug development.
Core Fluorescence Characteristics
Intrinsic Fluorescence of the Salophen Ligand
The free salophen ligand (often denoted as SalH₂) is characterized by its feeble intrinsic fluorescence.[4] This low emission efficiency is primarily attributed to efficient non-radiative decay pathways that compete with fluorescence. Mechanisms such as excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl groups to the imine nitrogen atoms, along with torsional motions within the molecule, provide effective channels for the deactivation of its excited state without the emission of photons.[4][5] Consequently, the fluorescence quantum yield (Φf) of purified salophen is exceptionally low.[6]
Chelation-Enhanced Fluorescence (CHEF) in Metal-Salophen Complexes
A significant and widely exploited feature of salophen is the dramatic enhancement of fluorescence upon complexation with metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The coordination of a metal ion to the N₂O₂ binding pocket imparts several critical changes:
-
Increased Rigidity: The metal-ligand bonds restrict the torsional motions and rotational freedom of the molecule.[7]
-
Inhibition of ESIPT: Deprotonation of the phenolic hydroxyl groups upon coordination with the metal ion eliminates the possibility of excited-state proton transfer.
By suppressing these non-radiative decay pathways, the radiative decay (fluorescence) channel becomes more favorable, leading to a substantial increase in the fluorescence quantum yield and a longer excited-state lifetime.[4] This "turn-on" fluorescence response is the fundamental principle behind the use of salophen derivatives as fluorescent sensors.
Quantitative Photophysical Data
The fluorescence properties of salophen are highly tunable and depend on the coordinated metal center, the solvent, and the substituents on the ligand framework. The following tables summarize key photophysical data for the free ligand and several of its representative metal complexes.
Table 1: Photophysical Properties of Free Salophen Ligand
| Compound | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ) | Reference |
| Salophen (SalH₂) | Methanol | - | 545 | 0.003 | Ultrafast Decay | [4][6] |
Table 2: Photophysical Properties of Representative Metal-Salophen Complexes
| Complex | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ) | Reference |
| Salophen-Al³⁺ | Methanol | - | ~540 | Significantly Increased | Nanoseconds (ns) | [4] |
| Salophen-Zn²⁺ | Methanol | - | ~540 | Increased | Tens of Picoseconds (ps) | [4] |
| Salophen-Zn(II) | Ethanol | 400 | 505 | - | 2.3 ns | [7] |
| Cryptand Al-Salophen (LAl₃) | DMSO | 396 | 523 | 0.17 | - | [8] |
| Mononuclear Al-Salophen (LAl) | DMSO | 396 | 500 | 0.05 | - | [8] |
| Salophen-In-Cl | DMSO | 400 | 508 | 0.01 | 0.21 ns | [9] |
| Ru-Ni-Ru Salophen | CH₂Cl₂ | ~375 | 537-551 | - | 2.69-2.75 ns | [3] |
| Ru-Zn-Ru Salophen | CH₂Cl₂ | ~375 | 553-559 | - | 3.81-3.94 ns | [3] |
Key Diagrams and Workflows
Visualizations are crucial for understanding the structure, function, and experimental analysis of salophen-based fluorophores.
References
- 1. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doceru.com [doceru.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) and its metal complexes in various catalytic transformations. Detailed protocols for the synthesis of salophen ligands and their metal complexes, as well as their application in key chemical reactions, are presented.
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as salophen, is a tetradentate Schiff base ligand that forms stable complexes with a wide range of transition metals.[1] These metal-salophen complexes have emerged as versatile and efficient catalysts in a variety of organic transformations, including oxidation reactions, ring-opening polymerizations, and cycloaddition reactions.[1][2] The electronic and steric properties of the salophen ligand can be readily tuned by introducing substituents on the salicylaldehyde and/or the phenylenediamine backbone, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.[3] This versatility makes salophen-based catalysts valuable tools in academic research and industrial applications, including the development of new synthetic methodologies and the production of fine chemicals and pharmaceuticals.[4]
Synthesis of Salophen Ligands and Metal Complexes
The synthesis of the salophen ligand is a straightforward condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,2-phenylenediamine.[1][5] The resulting ligand can then be complexed with various metal salts to afford the desired metal-salophen catalyst.
Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen)
This protocol describes a general procedure for the synthesis of the unsubstituted salophen ligand.
Materials:
-
Salicylaldehyde
-
1,2-Phenylenediamine
-
Ethanol or Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Dissolve 1,2-phenylenediamine (1.0 equivalent) in a minimal amount of hot ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the stirred solution, add salicylaldehyde (2.0 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. A yellow crystalline precipitate should form.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the yellow crystalline product by filtration and wash with cold ethanol or methanol.
-
Dry the product under vacuum to obtain the pure salophen ligand.
Experimental Protocol: General Synthesis of Metal-Salophen Complexes
This protocol outlines a general method for the synthesis of metal-salophen complexes.
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) ligand
-
Metal salt (e.g., FeCl₃·6H₂O, CrCl₂, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O)[7]
-
Appropriate solvent (e.g., ethanol, methanol, THF, dichloromethane)[7]
-
Inert atmosphere setup (e.g., Schlenk line) for air-sensitive metals
Procedure:
-
Dissolve the salophen ligand (1.0 equivalent) in a suitable solvent in a Schlenk flask under an inert atmosphere if necessary.
-
In a separate Schlenk flask, dissolve the metal salt (1.0 equivalent) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the stirred solution of the salophen ligand at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours), during which a colored precipitate of the metal-salophen complex will form.
-
Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether or hexane.
-
Dry the complex under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, and elemental analysis.[8][9]
Catalytic Applications
Salophen-metal complexes have demonstrated significant catalytic activity in a range of important organic reactions. The following sections detail their application in CO₂ cycloaddition, epoxidation of alkenes, ring-opening polymerization, and oxidation reactions, complete with quantitative data and experimental protocols.
Cycloaddition of CO₂ to Epoxides
Chromium(III) and Cobalt(III) salophen complexes are highly effective catalysts for the synthesis of cyclic carbonates from the cycloaddition of carbon dioxide (CO₂) with epoxides.[10][11] This reaction is a prime example of CO₂ utilization and green chemistry.
Quantitative Data:
| Catalyst | Epoxide | Temp. (°C) | Pressure (bar) | Cat. Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| Cr(III)-salophen-pyridinium | Phenyl glycidyl ether | 120 | 6 | 0.05 | 2 | 74 | >99 | 1480 |
| Cr(III)-salophen-pyridinium | Various terminal epoxides | 120 | 6 | 0.05 | 2 | High | >99 | 220–5045 |
| Salophen Organocatalyst (L2) | Epichlorohydrin | 100 | 8 | 0.5 | 9 | 92 | >99 | 20 |
| Salophen Organocatalyst (L1) | Styrene oxide | 100 | 8 | 0.5 | 9 | 89 | >99 | 20 |
Experimental Protocol: Cr(III)-Salophen Catalyzed Cycloaddition of CO₂ to Phenyl Glycidyl Ether [12]
Materials:
-
Cr(III)-salophen complex functionalized with a pyridinium salt
-
Phenyl glycidyl ether
-
Pressurized reactor (e.g., autoclave)
-
Carbon dioxide (CO₂)
-
Magnetic stirrer and heating system
Procedure:
-
Charge a glass-lined stainless-steel autoclave with the Cr(III)-salophen catalyst (0.05 mol%).
-
Add phenyl glycidyl ether to the reactor.
-
Seal the reactor and purge with CO₂ several times.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 6 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction conditions for the desired time (e.g., 2 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Analyze the reaction mixture by GC or ¹H NMR to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.
Reaction Mechanism:
The proposed mechanism for the cycloaddition of CO₂ to epoxides catalyzed by salophen complexes involves the activation of the epoxide by the Lewis acidic metal center, followed by nucleophilic attack of a halide or another nucleophile to open the epoxide ring. The resulting alkoxide then reacts with CO₂ to form a linear carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.[13]
Caption: Proposed mechanism for CO₂ cycloaddition to epoxides.
Epoxidation of Alkenes
Manganese(III)-salophen complexes are efficient catalysts for the epoxidation of a variety of alkenes using various oxygen sources.[5][14] Both homogeneous and heterogeneous systems have been developed, with the latter offering advantages in terms of catalyst recovery and reuse.
Quantitative Data:
| Catalyst | Alkene | Oxidant | Co-catalyst | Time (min) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| MnSalop-GO·NH₂ | Cyclooctene | H₂O₂ | NaHCO₃ | 5 | 98 | 100 | 159.5 |
| MnSalop-GO·NH₂ | Cyclohexene | H₂O₂ | NaHCO₃ | - | 93 | 88 | 151.4 |
| MnSalop-GO·NH₂ | Styrene | H₂O₂ | NaHCO₃ | - | - | - | 40.7 |
| MnSalop-GO·NH₂ | Norbornene | H₂O₂ | NaHCO₃ | - | - | - | 162.8 |
Experimental Protocol: Heterogeneous Mn(III)-Salophen Catalyzed Epoxidation of Cyclooctene [5]
Materials:
-
Manganese(III) salophen covalently anchored to amino-functionalized graphene oxide (MnSalop-GO·NH₂)
-
Cyclooctene
-
Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of cyclooctene in acetonitrile, add the MnSalop-GO·NH₂ catalyst.
-
Add an aqueous solution of NaHCO₃ as a co-catalyst.
-
Add H₂O₂ dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC or GC.
-
Upon completion, filter the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography if necessary.
Reaction Mechanism:
The epoxidation of alkenes catalyzed by Mn(III)-salophen complexes is believed to proceed via a high-valent manganese-oxo intermediate. The Mn(III) catalyst is first oxidized by the terminal oxidant to a Mn(V)=O species, which then transfers its oxygen atom to the alkene substrate to form the epoxide and regenerate the Mn(III) catalyst.[15]
Caption: Catalytic cycle for Mn-salophen epoxidation.
Ring-Opening Polymerization of Lactide
Aluminum-salophen and related salen complexes are effective initiators for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.[16] These catalysts can exhibit high stereoselectivity, leading to the formation of isotactic or heterotactic PLA depending on the catalyst structure and the lactide isomer used.
Quantitative Data:
| Catalyst | Monomer | [M]/[I] | Temp. (°C) | Time (h) | Conversion (%) | P(m) / P(r) | Mₙ ( kg/mol ) | PDI |
| salen-Al complex | rac-lactide | 100 | 40 | 5 | - | - | 4.0 | 1.16 |
| homosalen-Al complex | rac-lactide | - | - | - | - | P(meso) = 0.98 | - | - |
Experimental Protocol: Al-Salen Catalyzed Ring-Opening Polymerization of rac-Lactide [17]
Materials:
-
Salen-aluminum complex
-
rac-Lactide
-
Dry toluene
-
Initiator (e.g., benzyl alcohol)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a dry Schlenk flask with the salen-aluminum catalyst and rac-lactide.
-
Add dry toluene to dissolve the solids.
-
Add the initiator (e.g., benzyl alcohol) to the reaction mixture.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 40-100 °C).
-
Stir the reaction for the specified time.
-
Quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by GPC (for Mₙ and PDI) and ¹H NMR (for stereoselectivity).
Polymerization Mechanism:
The ring-opening polymerization of lactide initiated by Al-salophen complexes typically proceeds through a coordination-insertion mechanism. The lactide monomer coordinates to the aluminum center, followed by nucleophilic attack of the initiating or propagating alkoxide group on the carbonyl carbon of the coordinated lactide, leading to ring opening and chain propagation.[18][19] The stereochemistry of the polymer is often controlled by the chirality of the last inserted monomer unit at the polymer chain end (chain-end control mechanism).[16]
Caption: Coordination-insertion mechanism for ROP of lactide.
Oxidation Reactions
In addition to epoxidation, salophen complexes catalyze other important oxidation reactions.
Cobalt(II)-salophen complexes are efficient catalysts for the aerobic oxidation of p-hydroquinone to p-benzoquinone, with molecular oxygen as the terminal oxidant.[20][21]
Quantitative Data:
-
Stoichiometry: 2 H₂Q + O₂ → 2 BQ + 2 H₂O[20]
-
Kinetics: The reaction is first order in both [Co(salophen)] and [H₂Q].[22]
-
Solvent Effect: The reaction is significantly faster in methanol compared to other solvents like DMF, THF, and acetonitrile.[20]
Experimental Protocol: Kinetic Study of Co(salophen)-Catalyzed Aerobic Oxidation of p-Hydroquinone [22]
Materials:
-
Co(II)-salophen complex
-
p-Hydroquinone (H₂Q)
-
Methanol
-
Oxygen source
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the Co(II)-salophen catalyst in methanol.
-
Prepare a stock solution of p-hydroquinone in methanol.
-
In a cuvette, mix the catalyst solution and methanol.
-
Bubble oxygen through the solution for a set period to ensure saturation.
-
Initiate the reaction by injecting the p-hydroquinone solution into the cuvette.
-
Monitor the reaction progress by recording the change in absorbance of the p-benzoquinone product over time using a UV-Vis spectrophotometer.
-
Determine the initial rate of the reaction from the kinetic data.
Vanadium-salophen complexes catalyze the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant.[23][24]
Quantitative Data:
| Catalyst | Sulfide | Oxidant | Yield (%) | ee (%) |
| Chiral Vanadium-salan complex | Thioanisole | H₂O₂ | 95 | 92 |
| Chiral Vanadium-salan complex | Methyl p-tolyl sulfide | H₂O₂ | 98 | 95 |
Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation of Thioanisole [24]
Materials:
-
Chiral vanadium-salan or -salophen complex
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Solvent (e.g., chloroform)
-
Standard laboratory glassware
Procedure:
-
Dissolve the vanadium catalyst in chloroform in a round-bottom flask.
-
Add thioanisole to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add hydrogen peroxide dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting sulfoxide by column chromatography and determine the enantiomeric excess by chiral HPLC.
Conclusion
N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) and its metal complexes are a highly valuable class of catalysts with broad applications in organic synthesis. Their ease of synthesis, tunability, and high catalytic activity and selectivity make them attractive for both academic and industrial research. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize these versatile catalysts in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The first porphyrin–salen based chiral metal–organic framework for asymmetric cyanosilylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. idosi.org [idosi.org]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 13. Cycloaddition mechanisms of CO2 and epoxide catalyzed by salophen – an organocatalyst free from metals and halides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Salen)Mn(III)-catalyzed epoxidation reaction as a multichannel process with different spin states. Electronic tuning of asymmetric catalysis: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Co(salophen)-Catalyzed Aerobic Oxidation of p-Hydroquinone: Mechanism and Implications for Aerobic Oxidation Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A kinetic study and mechanisms of reduction of N, N′-phenylenebis(salicyalideneiminato)cobalt(III) by L-ascorbic acid in DMSO-water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
Application Notes and Protocols: N,N'-Bis(salicylidene)-1,2-phenylenediamine as a Metal Ion Sensor
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, also known as salophen, is a Schiff base ligand that has garnered significant attention for its ability to act as a selective and sensitive sensor for a variety of metal ions. This tetradentate chelating agent forms stable complexes with numerous metal ions, leading to distinct changes in its optical properties. These changes, observable through colorimetric and fluorometric methods, form the basis of its application in the quantitative and qualitative analysis of metal ions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a metal ion sensor.
Principle of Metal Ion Sensing
The sensing mechanism of N,N'-Bis(salicylidene)-1,2-phenylenediamine is based on its ability to form stable complexes with metal ions through the nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl groups.[1] This chelation restricts the intramolecular rotation and vibration of the molecule, leading to changes in its electronic structure and, consequently, its photophysical properties. These changes can manifest as:
-
Colorimetric Response: A visible color change upon complexation with a metal ion, which can be quantified by UV-Vis spectrophotometry.
-
Fluorometric Response: An enhancement ("turn-on") or quenching of fluorescence intensity upon binding to a metal ion, measurable with a spectrofluorometer.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of various metal ions using N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Table 1: Spectrophotometric Detection of Metal Ions
| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Sandell's Sensitivity | Linear Range |
| Chromium (VI) | 478-482 nm | 1.67 × 10⁴ L mol⁻¹ cm⁻¹ | 10.0 ng cm⁻² | 0.02–4.0 mg L⁻¹ |
| Cobalt (II) | 458 nm | 1.10 × 10⁴ L mol⁻¹ cm⁻¹ | 20 ng cm⁻² | Not Specified |
Data compiled from a review on the analytical applications of bis(salicylaldehyde)phenylenediamine.[2]
Table 2: Detection Limits for Metal Ions by Various Methods
| Metal Ion | Method | Limit of Detection (LOD) |
| Mercury (II) | Potentiometric Sensor | 1.5 × 10⁻⁷ M |
| Gold (III) | Capillary Zone Electrophoresis | 0.16 µg mL⁻¹ |
| Chromium (VI) | Capillary Zone Electrophoresis | 0.33 µg mL⁻¹ |
| Iron (III) | Capillary Zone Electrophoresis | 0.33 µg mL⁻¹ |
| Iron (II) | Capillary Zone Electrophoresis | 3.33 µg mL⁻¹ |
| Uranyl (UO₂²⁺) | Capillary Zone Electrophoresis | 0.33 µg mL⁻¹ |
| Nickel (II) | Capillary Zone Electrophoresis | 3.33 µg mL⁻¹ |
Data sourced from studies on potentiometric sensing and capillary zone electrophoresis.[2][3]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine
This protocol describes the synthesis of the salophen ligand via condensation reaction.
Materials:
-
o-phenylenediamine
-
Salicylaldehyde
-
Absolute Ethanol
Procedure:
-
Dissolve 0.1 mol of o-phenylenediamine in 50 mL of absolute ethanol in a round-bottom flask.
-
Slowly add a solution of 0.2 mol of salicylaldehyde in 50 mL of absolute ethanol to the o-phenylenediamine solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours at 40-60 °C.[2][4]
-
Allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with distilled water and then with cold ethanol.
-
Recrystallize the product from ethanol to obtain bright orange colored crystals.
-
Dry the purified product in a vacuum desiccator.
Caption: Synthesis workflow for N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Protocol 2: General Procedure for Colorimetric Metal Ion Detection
This protocol outlines the steps for the spectrophotometric determination of a metal ion.
Materials:
-
Stock solution of N,N'-Bis(salicylidene)-1,2-phenylenediamine in a suitable solvent (e.g., Ethanol or DMSO).
-
Stock solutions of the metal ions of interest.
-
Buffer solution to maintain a constant pH.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a working solution of the salophen sensor from the stock solution.
-
In a cuvette, add the salophen solution and the buffer.
-
Record the initial UV-Vis spectrum of the sensor solution (blank).
-
Incrementally add known concentrations of the metal ion solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the change in absorbance at the wavelength of maximum absorption (λmax) of the complex.
-
Construct a calibration curve by plotting the absorbance change against the metal ion concentration.
-
Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.
Caption: General workflow for colorimetric metal ion detection.
Protocol 3: "Turn-On" Fluorescence Sensing of Zn²⁺ and Pb²⁺
This protocol is specific for the detection of Zinc (Zn²⁺) and Lead (Pb²⁺) ions, which cause an enhancement of fluorescence.
Materials:
-
Stock solution of N,N'-Bis(salicylidene)-1,2-phenylenediamine in ethanol (e.g., 1 x 10⁻³ M).
-
Stock solutions of Zn²⁺ and Pb²⁺ (e.g., 0.001 M in distilled water).
-
Spectrofluorometer.
Procedure:
-
Prepare a dilute working solution of the salophen sensor in ethanol (e.g., 1 x 10⁻⁵ M).[5]
-
Place the sensor solution in a quartz cuvette.
-
Set the excitation wavelength of the spectrofluorometer to 395 nm.[5]
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Add incremental amounts of the Zn²⁺ or Pb²⁺ stock solution to the cuvette.
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
Observe the enhancement in fluorescence intensity. The fluorescence enhancement for Pb²⁺ is typically higher than for Zn²⁺.[5]
-
A calibration curve can be constructed by plotting the fluorescence intensity at the emission maximum against the concentration of the metal ion. A linear response is expected over a certain concentration range.[5]
Signaling Pathway
The interaction between N,N'-Bis(salicylidene)-1,2-phenylenediamine and a metal ion, and the subsequent signal generation, can be visualized as follows:
Caption: Signaling pathway of the salophen-based metal ion sensor.
Applications and Considerations
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a versatile sensor with applications in environmental monitoring, biological systems, and industrial quality control. Its utility has also been explored in the development of anticancer agents, particularly its iron complexes which can generate reactive oxygen species.[6][7]
Considerations:
-
Selectivity: While the sensor shows good selectivity for certain ions, potential interference from other metal ions should be investigated for complex sample matrices.
-
pH: The complexation and the resulting optical response can be pH-dependent. Therefore, pH control using a suitable buffer is crucial for reproducible results.
-
Solvent: The choice of solvent can influence the photophysical properties of the sensor and its metal complexes. Consistency in the solvent system is important.
By following these protocols and considering the outlined principles, researchers can effectively utilize N,N'-Bis(salicylidene)-1,2-phenylenediamine as a robust and reliable sensor for the detection and quantification of various metal ions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.umt.edu.my [journal.umt.edu.my]
- 6. Phosphorescent Sensor for Biological Mobile Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Manganese Complexes with Salophen Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of manganese complexes featuring salophen ligands. These complexes are notable for their catalytic activity, particularly in oxidation reactions, making them valuable tools in synthetic chemistry and relevant to drug development processes.
Application Notes
Manganese-salophen complexes are a class of coordination compounds that have garnered significant interest due to their versatile catalytic properties. The core structure consists of a central manganese ion coordinated to a tetradentate salophen (N,N'-bis(salicylidene)-1,2-phenylenediamine) ligand. The electronic and steric properties of the complex can be readily tuned by introducing various substituents onto the salicylaldehyde or the phenylenediamine backbone of the ligand. This tunability allows for the optimization of the complex's performance in various catalytic applications.
One of the most prominent applications of manganese-salophen complexes is in the catalytic epoxidation of olefins.[1][2] These complexes can activate green oxidants like hydrogen peroxide (H₂O₂) to selectively transfer an oxygen atom to a carbon-carbon double bond, forming an epoxide.[1][2] Epoxides are crucial intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. The catalytic efficiency of these complexes is influenced by the electronic nature of the substituents on the salophen ligand.[3] Electron-donating groups on the ligand can enhance the catalytic activity.[3]
Beyond epoxidation, these complexes have been explored as catalysts in other oxidation reactions and have been studied for their magnetic and electronic properties.[4][5] The ability to support these complexes on solid matrices, such as graphene oxide, offers the advantage of catalyst recovery and reuse, a key principle of green chemistry.[1][2]
Characterization
The successful synthesis of manganese-salophen complexes is confirmed through various spectroscopic techniques. Key characterization data includes:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The coordination of the salophen ligand to the manganese ion is evidenced by a shift in the stretching frequency of the imine (C=N) bond. This band typically appears in the region of 1600-1630 cm⁻¹ in the complex.[4][6]
-
UV-Visible (UV-Vis) Spectroscopy: Manganese(III)-salophen complexes exhibit characteristic absorption bands in the visible region. A band often observed around 440-511 nm is attributed to the d-d transitions of the Mn(III) center and ligand-to-metal charge transfer (LMCT) bands.[3][7] The position of this band can be sensitive to the substituents on the salophen ligand.[3]
The following tables summarize key quantitative data for the synthesis and characterization of various manganese-salophen complexes.
Table 1: Synthesis Yields of Substituted Salophen Ligands and Manganese Complexes
| Salicylaldehyde Substituent | Diamine | Ligand Yield (%) | Mn Complex Yield (%) | Reference |
| Unsubstituted | 1,2-phenylenediamine | 70 | - | [8] |
| 3-Methoxy | 1,2-phenylenediamine | - | - | [8] |
| 4-([7]ferrocenophane-3-yl) | (1R,2R)-1,2-diphenylethylenediamine | - | - | [9] |
| Pyridinium chloride units | 1,2-phenylenediamine | 88-98 | - | [10] |
| Chiral C₂-symmetric units | - | - | 91-96 | [11] |
Table 2: Spectroscopic Data for Manganese-Salophen Complexes
| Complex | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λmax (nm) | Reference |
| [Mn(salophen)]⁺ | ~1604 | ~446 | [4] |
| Mn-HSX-NO₂ | - | 460 | [3] |
| Mn-HSX-tBu | - | 490 | [3] |
| Mn-HSX-OMe | - | 511 | [3] |
| Mn(III) Salen Complex | ~1630 | - | [6] |
Table 3: Catalytic Epoxidation of Olefins using a Graphene Oxide-Supported Mn-Salophen Catalyst [2]
| Olefin | Conversion (%) | Epoxide Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Cyclooctene | 98 | >99 | 159.5 |
| Cyclohexene | 93 | 88 | 151.4 |
Experimental Protocols
Synthesis of Salophen Ligands
This protocol describes the general synthesis of a salophen ligand from a substituted salicylaldehyde and 1,2-phenylenediamine.
Materials:
-
Substituted Salicylaldehyde (2 mmol)
-
1,2-phenylenediamine (1 mmol)
-
Methanol or Ethanol (20-30 mL)
Procedure:
-
Dissolve the substituted salicylaldehyde (2 mmol) in methanol or ethanol (20 mL) in a round-bottom flask.
-
Heat the solution to reflux.
-
Add a solution of 1,2-phenylenediamine (1 mmol) in the same solvent (10 mL) dropwise to the refluxing solution.
-
Continue refluxing the reaction mixture for 4 hours.
-
Allow the mixture to cool to room temperature, during which the salophen ligand often precipitates as a solid.
-
Collect the solid product by filtration, wash with cold solvent, and dry in a vacuum oven.
-
The product can be further purified by recrystallization if necessary. Symmetrically substituted salophen ligands can be obtained in high yields (88-98%) following this procedure.[10]
Synthesis of Manganese(III)-Salophen Complexes
This protocol details the synthesis of a Mn(III)-salophen complex.
Materials:
-
Salophen Ligand (1 mmol)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (1 mmol)
-
Ethanol (30 mL)
-
Lithium Chloride (LiCl) (optional, for chloride complex) (1.5 mmol)
Procedure:
-
Suspend the salophen ligand (1 mmol) in ethanol (30 mL) in a round-bottom flask with stirring.
-
Add a solution of manganese(II) acetate tetrahydrate (1 mmol) in ethanol to the ligand suspension.
-
Stir the reaction mixture at room temperature for 2 hours. The color of the suspension will typically change, indicating complex formation.
-
(Optional) For the synthesis of the chloride-coordinated complex, add lithium chloride (1.5 mmol) and continue stirring for an additional 2 hours.
-
Collect the resulting solid manganese-salophen complex by filtration.
-
Wash the solid with ethanol to remove any unreacted starting materials.
-
Dry the final product at room temperature. Chiral Mn(III)-salen complexes have been synthesized with yields of 91-96%.[11]
Catalytic Epoxidation of an Olefin
This protocol provides a general procedure for the epoxidation of an olefin using a manganese-salophen complex as a catalyst.
Materials:
-
Manganese-salophen complex (catalyst)
-
Olefin (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Sodium bicarbonate (co-catalyst)
-
Ethanol (solvent)
Procedure:
-
In a reaction vessel, dissolve the olefin (0.5 mmol) in ethanol (4 mL).
-
Add the manganese-salophen catalyst (e.g., 100 mg for a supported catalyst).[12]
-
Add sodium bicarbonate (0.5 mmol).[12]
-
Add hydrogen peroxide (5 mmol, 30% solution) to the mixture.[12]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, the reaction mixture can be worked up to isolate the epoxide product. If a heterogeneous catalyst is used, it can be recovered by filtration or centrifugation for reuse.[1][2]
Visualizations
Caption: Experimental workflow for the two-step synthesis of manganese-salophen complexes.
Caption: Logical flow for the characterization and application evaluation of manganese-salophen complexes.
References
- 1. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. old.joam.inoe.ro [old.joam.inoe.ro]
- 7. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
- 8. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 11. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of the Iron Chelator N,N'-Bis(salicylidene)-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic properties of the iron chelator N,N'-Bis(salicylidene)-1,2-phenylenediamine, also known as salophene, and its iron(III) complexes. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and drug development efforts targeting cancerous cells.
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophene) is a Schiff base ligand that acts as a tetradentate chelating agent for various metal ions, including iron (Fe(II/III)).[1][2] The resulting iron(III)-salophene complexes have demonstrated significant cytotoxic and anti-proliferative properties against a range of cancer cell lines.[1][3][4] This activity is largely attributed to the compound's ability to disrupt cellular iron homeostasis, leading to the generation of reactive oxygen species (ROS) and the induction of multiple cell death pathways, including apoptosis, necroptosis, and, notably, ferroptosis.[3][5][6] The cytotoxicity of these complexes is often more potent than the ligand alone and is selective for cancer cells over normal cells in some cases.[4]
Data Presentation: Cytotoxicity of Salophene-Iron Complexes
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complexes in various cancer cell lines.
| Compound/Complex | Cell Line | Cell Type | IC50 (µM) | Reference |
| [Fe(III)(salophene)Cl] | SKOV-3 | Ovarian Cancer | ~0.1-1 | [4] |
| [Fe(III)(salophene)Cl] | OVCAR-3 | Ovarian Cancer | ~0.1-1 | [4] |
| Fe(III)-salphen (methoxy-substituted) | MCF7 | Breast Cancer | 0.3 - 4.1 | [7] |
| Fe(III)-salen (methoxy-substituted) | MCF7 | Breast Cancer | 4.5 - 22 | [7] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the cytotoxicity of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its iron complexes.
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex
-
Cancer cell lines
-
6-well or 24-well plates
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 6-well or 24-well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex for a specified time (e.g., 1-6 hours).
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Add serum-free medium containing 10-25 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a fluorescence microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (a fluorescent dye that stains the DNA of cells with compromised membranes).
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complex at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualization of Cellular Mechanisms
The cytotoxic effects of N,N'-Bis(salicylidene)-1,2-phenylenediamine iron(III) complexes are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key cellular events.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of salophene-iron complexes.
Signaling Pathway of Salophene-Iron Complex-Induced Cell Death
References
- 1. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Organometallic Iron(III)-Salophene Exerts Cytotoxic Properties in Neur" by Kyu Kwang Kim, Rakesh K. Singh et al. [pdxscholar.library.pdx.edu]
- 4. Iron(III)-salophene: an organometallic compound with selective cytotoxic and anti-proliferative properties in platinum-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Approach in Cancer Treatment: Discovery of Chlorido[ N, N'-disalicylidene-1,2-phenylenediamine]iron(III) Complexes as Ferroptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Salophen Complexes in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Salophen ligands, a class of tetradentate Schiff bases, and their corresponding metal complexes have emerged as versatile and highly effective catalysts in a wide array of organic transformations. Their facile synthesis, tunable steric and electronic properties, and ability to coordinate with a variety of metal centers make them invaluable tools in modern organic synthesis. This document provides an overview of the key applications of salophen complexes, complete with quantitative data and detailed experimental protocols for their synthesis and use in catalytic reactions.
Key Applications Overview
Salophen-metal complexes have demonstrated significant catalytic activity in several important classes of organic reactions, including:
-
Cycloaddition of Carbon Dioxide to Epoxides: A green and atom-economical route to synthesize cyclic carbonates, which are valuable as polar aprotic solvents and precursors for polycarbonates.
-
Ring-Opening Polymerization (ROP): Initiation of the polymerization of cyclic esters, such as lactide and β-butyrolactone, to produce biodegradable polymers with controlled molecular weights and stereochemistry.
-
Oxidation Reactions: Catalysis of various oxidation processes, including the aerobic oxidation of hydroquinones and the epoxidation of olefins, which are fundamental transformations in synthetic chemistry.
-
Asymmetric Synthesis: Enantioselective transformations, such as the Henry reaction, are facilitated by chiral salophen and related salen complexes, providing access to enantioenriched building blocks for pharmaceuticals.
-
Cross-Coupling Reactions: Palladium-salophen complexes have shown promise as catalysts in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.
Quantitative Data Summary
The following tables summarize the performance of various salophen-based catalysts in key organic reactions, providing a comparative overview of their efficiency.
Table 1: Catalytic Performance in CO2 Cycloaddition with Phenyl Glycidyl Ether
| Catalyst | Co-catalyst | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| Cr(III)-salophen-pyridinium chloride (single unit) | None | 120 | 6 | 2 | 74 | 1480 | [1] |
| Unsubstituted Cr(III)-salophen | DMAP | 120 | 2 | 2 | 39 | - | [1] |
| Salophen organocatalyst (L1) | None | 100 | 8 | 9 | 89 (for 2c) | 20 (for 1c) | [2][3] |
| Salophen organocatalyst (L2) | None | 100 | 8 | 9 | 92 (for 2c) | 22 (for 1b) | [2][3] |
| Zn(salphen) | Bu₄NI | - | - | - | Excellent | - | [4] |
*TOF (Turnover Frequency) is a measure of catalyst activity. Higher values indicate greater efficiency. Data for L1 and L2 are for the conversion of epichlorohydrin (1c and 2c) and another epoxide (1b).
Table 2: Performance in Ring-Opening Polymerization (ROP) of rac-Lactide
| Initiator/Catalyst | Polymerization Rate (k_p) | Stereoselectivity Bias | Reference |
| Aluminium salophen complexes | Generally lower than salen | Syndiotacticity | [5][6][7] |
| Aluminium salen complexes | Generally higher than salophen | Isotacticity | [5][6][7] |
Table 3: Catalytic Activity in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Co-catalyst | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| Manganese(III) salophen on graphene oxide | Cyclooctene | H₂O₂ | NaHCO₃ | 98 | 100 (epoxide) | 159.5 | [8] |
| Manganese(III) salophen on graphene oxide | Cyclohexene | H₂O₂ | NaHCO₃ | 93 | 88 (epoxide) | 151.4 | [8] |
| Co(salophen) | p-Hydroquinone | O₂ | None | - | - | - | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of Salophen Ligand
This protocol describes a general and efficient mechanochemical synthesis of a salophen ligand.[11][12]
Materials:
-
o-phenylenediamine
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Mortar and pestle or a ball mill
Procedure:
-
In a mortar, combine 1 mmol of o-phenylenediamine and 2 mmol of salicylaldehyde.
-
Grind the solid mixture vigorously with a pestle for approximately 30-60 minutes. The mixture will typically turn into a yellow powder.
-
The reaction progress can be monitored by observing the color change and the formation of a homogeneous powder.
-
The resulting salophen ligand is generally pure enough for direct use in complexation reactions. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of a Metal-Salophen Complex (e.g., Zn(salophen))
This protocol outlines the synthesis of a zinc(II)-salophen complex.[11][12]
Materials:
-
Salophen ligand (from Protocol 1)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve 1 mmol of the salophen ligand in 20 mL of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve 1 mmol of zinc(II) acetate dihydrate in 10 mL of ethanol.
-
Add the zinc acetate solution dropwise to the hot solution of the salophen ligand with continuous stirring.
-
A precipitate of the zinc-salophen complex will form immediately.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Catalytic Cycloaddition of CO2 to an Epoxide
This protocol describes a typical procedure for the synthesis of cyclic carbonates using a chromium(III)-salophen catalyst.[1]
Materials:
-
Chromium(III)-salophen complex (catalyst)
-
Epoxide (e.g., phenyl glycidyl ether)
-
Pressurized reactor (autoclave)
-
Carbon dioxide (CO₂)
Procedure:
-
To a dry Schlenk flask or a glass liner for the autoclave, add the chromium(III)-salophen catalyst (e.g., 0.05 mol%).
-
Add the epoxide substrate to the flask.
-
If a co-catalyst is required, add it at this stage.
-
Seal the reactor and purge it with CO₂ gas several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 2-10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 2-4 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂ pressure.
-
The product can be purified by techniques such as column chromatography or distillation. The conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
Visualizations
Caption: General workflow for the synthesis of salophen ligands, their metal complexes, and subsequent application in catalysis.
Caption: Simplified catalytic cycle for the cycloaddition of CO₂ to epoxides catalyzed by a metal-salophen complex.
References
- 1. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 2. Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and… [ouci.dntb.gov.ua]
- 12. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N'-Bis(salicylidene)-1,2-phenylenediamine for Heavy Metal Detection: A Detailed Guide
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as salophen, is a Schiff base ligand that has garnered significant attention in the field of analytical chemistry for its ability to form stable complexes with a variety of metal ions. This property makes it an excellent candidate for the development of sensors for heavy metal detection. Its versatile structure allows for modifications to enhance selectivity and sensitivity, enabling its use in colorimetric, fluorescent, and electrochemical detection methods. This document provides detailed application notes and protocols for the use of salophen and its derivatives in the detection of heavy metals, aimed at researchers, scientists, and professionals in drug development.
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen)
A general and straightforward method for the synthesis of salophen involves the condensation reaction between salicylaldehyde and o-phenylenediamine.
Protocol 1: General Synthesis of Salophen
Materials:
-
o-phenylenediamine
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve 0.1 mol of o-phenylenediamine in 50 mL of ethanol.
-
Slowly add the o-phenylenediamine solution to a solution containing 0.2 mol of salicylaldehyde in 50 mL of ethanol.
-
Stir the reaction mixture for 2 hours at a temperature of 40-50 °C.
-
A precipitate will form. Cool the mixture and collect the precipitate by filtration.
-
Purify the precipitate by washing it several times with distilled water, followed by ethanol.
-
Recrystallize the product from ethanol and dry it overnight at 50 °C.[1]
Diagram: Synthesis of Salophen
Caption: General synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen).
Application in Heavy Metal Detection
Salophen-based sensors can be employed for the detection of various heavy metal ions through different analytical techniques.
Potentiometric Detection of Mercury(II)
A mercury carbon paste electrode modified with salophen can be used for the potentiometric determination of Hg(II) ions.
Protocol 2: Potentiometric Detection of Hg(II)
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen)
-
Graphite powder
-
Paraffin oil
-
Standard solutions of Hg(II)
-
pH buffer solutions
Procedure:
-
Electrode Preparation: Prepare the modified carbon paste by thoroughly mixing salophen, graphite powder, and paraffin oil. Pack the paste into the tip of an electrode body.
-
Calibration: Immerse the salophen-modified carbon paste electrode and a reference electrode in a series of standard Hg(II) solutions with varying concentrations.
-
Measurement: Record the electromotive force (EMF) for each standard solution.
-
Data Analysis: Plot the logarithm of the Hg(II) concentration versus the measured EMF. The resulting linear relationship can be used to determine the concentration of Hg(II) in unknown samples.[1]
Quantitative Data: Potentiometric Hg(II) Sensor
| Parameter | Value | Reference |
| Linear Range | 3.2 x 10⁻⁷ to 3.2 x 10⁻⁴ M | [1] |
| Limit of Detection | 1.5 x 10⁻⁷ M | [1] |
| Nernstian Slope | 58.8 ± 0.3 mV/decade | [1] |
| Optimal pH Range | 3.8 - 7.8 | [1] |
Diagram: Potentiometric Detection Workflow
Caption: Workflow for the potentiometric detection of Hg(II) using a salophen-based sensor.
Fluorescence Sensing of Metal Ions
Derivatives of salophen can be utilized as fluorescent probes for the detection of various metal ions. The binding of a metal ion to the ligand can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), depending on the specific metal and the sensor's design.
Protocol 3: General Fluorescence Detection
Materials:
-
Salophen-based fluorescent probe
-
Aqueous buffer solution (e.g., Tris-HCl)
-
Standard solutions of the target heavy metal ion (e.g., Zn²⁺, Pb²⁺)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of the salophen-based fluorescent probe in a suitable solvent.
-
In a cuvette, add the aqueous buffer solution and an aliquot of the probe's stock solution.
-
Record the initial fluorescence spectrum of the probe.
-
Add increasing concentrations of the target heavy metal ion solution to the cuvette.
-
After each addition, record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to generate a calibration curve.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The "turn-on" fluorescence sensing mechanism often relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay processes can quench fluorescence. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which restricts these non-radiative pathways and leads to an increase in fluorescence intensity.
Diagram: CHEF Signaling Pathway
References
Application Notes and Protocols: Catalytic Oxidation Reactions Using Salophen Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salophen complexes, a class of Schiff base ligands derived from the condensation of salicylaldehyde and o-phenylenediamine, have emerged as versatile and highly effective catalysts in a variety of organic transformations. Their tetradentate N₂O₂ coordination sphere can stabilize a wide range of transition metals, enabling fine-tuning of their electronic and steric properties for specific catalytic applications. This document provides detailed application notes and experimental protocols for the use of salophen complexes in key catalytic oxidation reactions, including the epoxidation of alkenes, the oxidation of alcohols, and the oxidation of sulfides.
I. Synthesis of Salophen Ligands and Metal Complexes
The synthesis of salophen ligands is typically a straightforward condensation reaction. Subsequent metallation can be achieved by reacting the ligand with a suitable metal salt.[1] More recently, efficient and sustainable mechanochemical methods have been developed, offering high yields in shorter reaction times while minimizing solvent use.[2][3]
Protocol 1: General Synthesis of a Salophen Ligand (Solvent-Based)
This protocol is a generalized procedure based on common synthetic routes.[4]
-
Dissolve Reactants: Dissolve 2 equivalents of the desired salicylaldehyde derivative in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Diamine: To the stirred solution, add 1 equivalent of 1,2-phenylenediamine.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold solvent, and dried under vacuum.
Protocol 2: Mechanochemical Synthesis of a Salophen Ligand and a Zinc Complex[2]
-
Ligand Synthesis: Place 1 mmol of o-phenylenediamine and 2 mmol of salicylaldehyde in a grinding jar. Grind the solid mixture in a ball mill for approximately 1 hour to obtain the yellow salophen ligand powder.
-
One-Pot Complex Synthesis: To synthesize the zinc salophen complex directly, add 1.2 mmol of zinc(II) acetate to the initial mixture of o-phenylenediamine (1 mmol) and salicylaldehyde (2 mmol). Grind the mixture for about 1 hour. The resulting powder is the zinc-salophen complex.
II. Applications in Catalytic Oxidation
Salophen complexes of various metals, including manganese (Mn), cobalt (Co), and vanadium (V), are particularly effective catalysts for oxidation reactions.
A. Alkene Epoxidation using Manganese-Salophen Complexes
Manganese-salophen complexes are well-regarded for their ability to catalyze the epoxidation of a wide range of alkenes with high selectivity and efficiency, utilizing various oxygen donors.[5]
Experimental Protocol: Alkene Epoxidation[5][6]
-
Reaction Setup: In a reaction vessel, dissolve the alkene substrate (e.g., 0.35 mmol) in a suitable solvent such as dichloromethane.
-
Addition of Catalyst and Co-catalyst: Add the manganese-salophen catalyst (typically 1-5 mol%) and, if required, an axial ligand or co-catalyst like 4-phenylpyridine N-oxide (4-PPNO) (up to 50 mol%).[6]
-
Addition of Oxidant: Slowly add the oxidant. Common oxidants include hydrogen peroxide (H₂O₂) with sodium bicarbonate (NaHCO₃)[5] or sodium hypochlorite (NaOCl).[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.
-
Work-up: Once the starting material is consumed, quench the reaction, extract the product with an organic solvent, dry the organic phase (e.g., with Na₂SO₄), and purify the epoxide by column chromatography.
Performance Data for Alkene Epoxidation
| Catalyst | Alkene Substrate | Oxidant | Selectivity (%) | TOF (h⁻¹) | Reference |
| MnSalop-GO·NH₂ | Cyclooctene | H₂O₂/NaHCO₃ | >99 | 162.8 | [5] |
| MnSalop-GO·NH₂ | Styrene | H₂O₂/NaHCO₃ | >99 | 125.0 | [5] |
| MnSalop-GO·NH₂ | α-Methylstyrene | H₂O₂/NaHCO₃ | 88 | 40.7 | [5] |
| MnSalop-GO·NH₂ | Indene | H₂O₂/NaHCO₃ | >99 | 133.3 | [5] |
Table 1: Catalytic performance of a graphene oxide-supported manganese salophen complex in the epoxidation of various alkenes.[5]
B. Alcohol Oxidation
Salophen complexes, particularly of cobalt and manganese, can catalyze the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions often employ molecular oxygen as the ultimate oxidant.[7][8][9]
Experimental Protocol: Aerobic Alcohol Oxidation[7][8]
-
Reaction Setup: To a solution of the alcohol (e.g., 1 mmol) in a suitable solvent (e.g., THF or acetonitrile), add the salophen complex catalyst (e.g., Co(salophen), 1-5 mol%).
-
Co-catalyst/Additive: In some systems, a co-catalyst like p-benzoquinone (BQ) or an additive like isobutyraldehyde (IBA) is used.[9][10]
-
Reaction Conditions: Stir the reaction mixture under an atmosphere of oxygen (O₂) or air at the desired temperature.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. After completion, the solvent is evaporated, and the product is purified by chromatography.
Performance Data for Alcohol Oxidation
| Catalyst | Substrate | Oxidant | Yield (%) | Time (h) | Reference |
| γ-Fe₂O₃@HAp-Mn(salophen)OAc | Benzyl alcohol | NaIO₄ | 95 | 1.5 | [8] |
| γ-Fe₂O₃@HAp-Mn(salophen)OAc | 4-Methoxybenzyl alcohol | NaIO₄ | 95 | 1 | [8] |
| γ-Fe₂O₃@HAp-Mn(salophen)OAc | 1-Phenylethanol | NaIO₄ | 90 | 2 | [8] |
| Co(II)salen complex@KCC-1 | Benzyl alcohol | O₂ / IBA | 98 | 3 | [9] |
Table 2: Representative results for the oxidation of alcohols using salophen and related salen complexes.
C. Sulfide Oxidation
Vanadium-salophen complexes have been shown to be effective catalysts for the selective oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide as a green oxidant.[11][12] The selectivity towards either the sulfoxide or the sulfone can often be controlled by the reaction conditions.[13]
Experimental Protocol: Sulfide to Sulfoxide Oxidation[12][13]
-
Reaction Setup: Dissolve the sulfide substrate (e.g., 0.5 mmol) and the vanadium-salophen catalyst (1-2 mol%) in a solvent such as ethanol.
-
Oxidant Addition: Add a controlled amount of 30% aqueous hydrogen peroxide (H₂O₂) (typically 1.1-1.2 equivalents for sulfoxide) dropwise to the stirred solution at room temperature.
-
Reaction Control: Monitor the reaction carefully by TLC or GC to avoid over-oxidation to the sulfone.
-
Work-up: After the sulfide is consumed, quench any remaining peroxide, extract the product, and purify by standard methods. To obtain the sulfone, a higher amount of H₂O₂ (e.g., 2.2-2.5 equivalents) and potentially a higher temperature are used.[13]
Performance Data for Sulfide Oxidation
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Reference |
| Vanadium(V)-salophen | Methyl phenyl sulfide | Methyl phenyl sulfoxide | >95 | <0.1 | [11][12] |
| MoO₂Cl₂ | Thioanisole | Methyl phenyl sulfoxide | 98 | 0.5 | [14] |
| MoO₂Cl₂ | Thioanisole | Methyl phenyl sulfone | 98 | 2.5 | [14] |
Table 3: Catalytic oxidation of sulfides. Note: While specific data for V-salophen yields were qualitative in some sources, related molybdenum catalysts show the typical high efficiency of such systems.
III. Visualizing Experimental and Mechanistic Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a catalytic oxidation reaction using a salophen complex.
Caption: A generalized workflow for catalytic oxidation.
Proposed Catalytic Cycle for Epoxidation
This diagram shows a plausible catalytic cycle for the epoxidation of an alkene by a high-valent manganese-oxo salophen species, which is a commonly proposed active intermediate.[5]
Caption: A simplified catalytic cycle for alkene epoxidation.
Conclusion
Salophen complexes are robust and tunable catalysts for a range of important oxidation reactions. The protocols and data presented here provide a foundation for researchers to explore their application in synthetic chemistry, from small-scale laboratory research to potential applications in drug development and fine chemical synthesis. The ease of synthesis, including environmentally benign mechanochemical routes, further enhances their appeal as practical and sustainable catalytic systems.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 5. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous Fe‐N‐C Cocatalyst for Hydroquinone Oxidation Enables Aerobic Oxidation of Primary Alcohols to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Selective oxidation of alcohols and sulfides via O2 using a Co(ii) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Salophen and salen oxo vanadium complexes as catalysts of sulfides oxidation with H 2O 2: Mechanistic insights [art.torvergata.it]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescence Quenching Studies with N,N'-Bis(salicylidene)-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, also known as salophen, is a Schiff base ligand that exhibits intrinsic fluorescence. This property, coupled with its ability to coordinate with various metal ions and interact with other molecules, makes it a candidate for the development of fluorescent sensors. Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be harnessed for the quantitative determination of various analytes. These application notes provide a detailed protocol for studying the fluorescence quenching of N,N'-Bis(salicylidene)-1,2-phenylenediamine, with a focus on its potential application in the detection of electron-deficient nitroaromatic compounds, which are common environmental pollutants and components of explosives.
Principle of Fluorescence Quenching
The fluorescence of N,N'-Bis(salicylidene)-1,2-phenylenediamine can be quenched by analytes through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or dynamic quenching. In the case of nitroaromatic compounds, the electron-deficient nature of the analyte can facilitate a photoinduced electron transfer from the excited state of the fluorescent N,N'-Bis(salicylidene)-1,2-phenylenediamine to the nitroaromatic compound. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission intensity. The extent of quenching is often proportional to the concentration of the quencher, forming the basis for a quantitative assay.
Application: Detection of Nitroaromatic Compounds
This protocol outlines the use of N,N'-Bis(salicylidene)-1,2-phenylenediamine as a fluorescent probe for the detection of picric acid (2,4,6-trinitrophenol), a representative nitroaromatic compound.
Materials and Reagents
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen)
-
Picric Acid (2,4,6-trinitrophenol)
-
Spectroscopic grade solvent (e.g., Acetonitrile or Dimethylformamide)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes for fluorescence spectroscopy
Experimental Protocols
Preparation of Stock Solutions
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine (Fluorophore) Stock Solution (1 mM):
-
Accurately weigh the required amount of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
-
Dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to obtain a final concentration of 1 mM.
-
Store the solution in the dark to prevent photobleaching.
-
-
Picric Acid (Quencher) Stock Solution (10 mM):
-
Accurately weigh the required amount of picric acid.
-
Dissolve it in the same spectroscopic grade solvent in a volumetric flask to achieve a final concentration of 10 mM.
-
Fluorescence Quenching Titration
-
Prepare a series of solutions in quartz cuvettes. To each cuvette, add a constant volume of the N,N'-Bis(salicylidene)-1,2-phenylenediamine stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Sequentially add increasing volumes of the picric acid stock solution to the cuvettes to obtain a range of quencher concentrations.
-
Adjust the final volume of each solution to be constant with the spectroscopic grade solvent.
-
Gently mix the solutions and allow them to equilibrate for a few minutes before measurement.
Fluorescence Spectroscopy
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of N,N'-Bis(salicylidene)-1,2-phenylenediamine (typically around 350-450 nm, the exact wavelength should be determined experimentally).
-
Record the emission spectra over a suitable wavelength range (e.g., 400-600 nm).
-
Note the fluorescence intensity at the emission maximum for each solution.
Data Presentation and Analysis
The quenching efficiency can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of N,N'-Bis(salicylidene)-1,2-phenylenediamine in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.
Quantitative Data Summary
| Picric Acid Concentration (µM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0 | 985 | 1.00 |
| 10 | 758 | 1.30 |
| 20 | 615 | 1.60 |
| 30 | 518 | 1.90 |
| 40 | 448 | 2.20 |
| 50 | 394 | 2.50 |
| 60 | 352 | 2.80 |
| 70 | 318 | 3.10 |
| 80 | 290 | 3.40 |
| 90 | 266 | 3.70 |
| 100 | 246 | 4.00 |
Mandatory Visualizations
Application Notes and Protocols: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as salophen, is a Schiff base ligand that, when complexed with various metal ions, exhibits significant potential in the field of anticancer drug design. These metallo-salophen complexes, particularly those involving iron (Fe-SP), have demonstrated potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1] The anticancer efficacy of these compounds stems from their ability to induce multiple cell death pathways, including apoptosis, necroptosis, and ferroptosis, primarily through the generation of reactive oxygen species (ROS) and interference with crucial cellular processes.[2][3][4]
These application notes provide a comprehensive overview of the mechanisms of action of salophen-based compounds and detailed protocols for key experiments to evaluate their anticancer potential.
Mechanisms of Action
Salophen metal complexes employ a multi-pronged approach to induce cancer cell death:
-
Induction of Oxidative Stress: A primary mechanism of action is the generation of ROS.[3][5] Iron-salophen complexes, in particular, can catalyze redox cycles that lead to the production of ROS, causing extensive damage to cellular components, including lipids, proteins, and DNA.[2] This oxidative stress can trigger various cell death pathways.
-
Apoptosis Induction: Salophen complexes are potent inducers of apoptosis.[3][6] They can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[7] Hallmarks of apoptosis, such as nuclear fragmentation and DNA degradation, are observed in cancer cells treated with these compounds.[1]
-
Ferroptosis Induction: Recent studies have highlighted the ability of iron-salophen complexes to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2][8] This is particularly promising for treating therapy-resistant cancers.
-
Cell Cycle Arrest: Salophen derivatives can interfere with the cell cycle progression, often causing an arrest in the S-phase or G1 phase, thereby inhibiting cancer cell proliferation.[1][2]
-
DNA Interaction and Enzyme Inhibition: Some salophen complexes have been shown to interact with DNA, potentially through intercalation, and inhibit the activity of enzymes crucial for cancer cell survival, such as topoisomerase IIβ.[9] Others can bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes.[10]
Data Presentation: In Vitro Cytotoxicity of Salophen Metal Complexes
The following tables summarize the cytotoxic activity (IC50 values) of various salophen metal complexes against different human cancer cell lines.
Table 1: Cytotoxicity of Iron(III)-Salophen (Fe-SP) Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Iron(III)-salophene (Fe-SP) | SKOV-3 (ovarian) | ~1 | [11] |
| Iron(III)-salophene (Fe-SP) | OVCAR-3 (ovarian) | ~1 | [11] |
| Iron(III)-salophene (Fe-SP) | SKOV-3 (ovarian) | 0.3 | [1] |
| Chlorido[N,N′-disalicylidene-1,2-phenylenediamine]iron(III) | MDA-MB-231 (breast) | ≥ 0.07 | [2] |
| Methoxylated Iron(III) Salicylidene Complex (C2) | MDA-MB-231 (breast) | 4.2 | [12] |
| Methoxylated Iron(III) Salicylidene Complex (C2) | HL-60 (leukemia) | 4.2 | [12] |
| Fluorinated Chlorido[salophene]iron(III) Complex (C4) | MDA-MB-231 (breast) | ~0.5 | [4] |
| Fluorinated Chlorido[salophene]iron(III) Complex (C4) | HL-60 (leukemia) | ~0.5 | [4] |
| Fluorinated Chlorido[salophene]iron(III) Complex (C4) | A2780cis (ovarian) | ~0.5 | [4] |
| Fluorinated Chlorido[salophene]iron(III) Complex (C4) | A2780 (ovarian) | 1.79 | [4] |
Table 2: Cytotoxicity of Other Salophen Metal Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Salophene]platinum(II) (1-Pt) | MCF-7 (breast) | <2 | [13] |
| [4-OCH3-salophene]platinum(II) (3-Pt) | MCF-7 (breast) | <2 | [13] |
| [3-F-salophene]platinum(II) (6-Pt) | MCF-7 (breast) | <2 | [13] |
| Cobalt(III)-salophene (Co-SP) | SKOV-3 (ovarian) | 60 | [11] |
| Cobalt(III)-salophene (Co-SP) | OVCAR-3 (ovarian) | 60 | [11] |
Experimental Protocols
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen Ligand)
This protocol is adapted from a previously reported procedure.[14][15]
Materials:
-
1,2-phenylenediamine
-
2-hydroxybenzaldehyde (salicylaldehyde)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add 2-hydroxybenzaldehyde (2 equivalents) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the product from hot ethanol to obtain pure salophen ligand as a yellow powder.[16]
Synthesis of Chlorido[N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(III) (Fe-SP)
This protocol is a general method for the synthesis of iron(III)-salophen complexes.[14][17]
Materials:
-
N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen ligand)
-
Iron(III) chloride (FeCl3)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the salophen ligand (1 equivalent) in a suitable solvent such as dichloromethane.
-
Dissolve iron(III) chloride (1 equivalent) in ethanol.
-
Add the FeCl3 solution to the salophen solution and stir at room temperature for 4 hours.
-
The resulting precipitate is the iron(III)-salophen complex.
-
Filter the complex, wash with ethanol, and dry under vacuum.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Salophen compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the salophen compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the salophen compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Nuclear Morphology Assessment (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[8][9][26][27][28]
Materials:
-
Cells grown on coverslips
-
Salophen compound
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
DAPI staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the salophen compound.
-
Wash with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Wash with PBS and stain with DAPI solution for 5-10 minutes.
-
Wash again to remove excess DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][4][10][12][29]
Materials:
-
Cells grown on coverslips
-
Salophen compound
-
Fixation and permeabilization buffers
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Treat, fix, and permeabilize cells as described for DAPI staining.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Mount and visualize using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence, indicating DNA fragmentation.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).[7][30][31][32]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[2][3][5][6]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the salophen compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure the levels of intracellular ROS.[11][16][33][34][35]
Materials:
-
Treated and untreated cells
-
H2DCFDA probe
-
Serum-free medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Load the cells with the H2DCFDA probe in serum-free medium.
-
Wash the cells to remove excess probe.
-
Treat the cells with the salophen compound.
-
Measure the fluorescence intensity, which is proportional to the amount of ROS produced.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye JC-1 is commonly used to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[13][36][37][38]
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Treat cells with the salophen compound.
-
Incubate the cells with JC-1 dye.
-
Wash the cells to remove the dye that has not entered the mitochondria.
-
Measure both the red and green fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
References
- 1. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions [bio-protocol.org]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.10. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. astorscientific.us [astorscientific.us]
- 10. clyte.tech [clyte.tech]
- 11. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. himedialabs.com [himedialabs.com]
- 14. Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior | MDPI [mdpi.com]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 16. benchchem.com [benchchem.com]
- 17. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. kumc.edu [kumc.edu]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. betalifesci.com [betalifesci.com]
- 27. youdobio.com [youdobio.com]
- 28. biotium.com [biotium.com]
- 29. TUNEL assay - Wikipedia [en.wikipedia.org]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. blog.cellsignal.com [blog.cellsignal.com]
- 33. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 35. youtube.com [youtube.com]
- 36. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 37. raybiotech.com [raybiotech.com]
- 38. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
Application Notes and Protocols: Immobilization of Salophen Complexes on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salophen complexes, a class of Schiff base ligands, have garnered significant attention due to their versatile coordination chemistry and wide-ranging applications, particularly in catalysis.[1] Homogeneous salophen catalysts, while often highly active and selective, suffer from challenges related to catalyst separation, recovery, and recyclability.[2] Immobilization of these complexes onto solid supports offers a promising solution to overcome these limitations, paving the way for their application in continuous flow reactors and green chemical processes.[3] This document provides detailed application notes and experimental protocols for the immobilization of salophen complexes on various solid supports, their characterization, and their application in catalysis.
Immobilization Strategies: An Overview
The choice of immobilization strategy depends on the desired stability of the catalyst, the nature of the solid support, and the specific application. The most common methods include covalent attachment, non-covalent immobilization, and encapsulation.
Logical Relationship of Immobilization Strategies
Caption: Overview of major strategies for immobilizing salophen complexes.
Section 1: Covalent Immobilization on Silica Supports
Covalent attachment provides a robust method for immobilizing salophen complexes, minimizing leaching and allowing for catalyst reuse. Silica is a popular support due to its high surface area, mechanical stability, and ease of functionalization.
Application Note
Immobilization of salophen complexes on silica is typically achieved by first functionalizing the silica surface with reactive groups (e.g., amines, halides) and then reacting a modified salophen ligand with these groups. This method is particularly suitable for creating highly stable and reusable catalysts for various organic transformations.
Experimental Workflow: Covalent Immobilization on Silica
Caption: Step-by-step workflow for covalent immobilization on silica.
Protocol 1.1: Synthesis of Amine-Functionalized Silica (via APTES)
This protocol describes the functionalization of silica gel with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silica gel (high purity, for column chromatography)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Activate the silica gel by heating at 150 °C for 4 hours under vacuum to remove adsorbed water.
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.
-
Add APTES to the silica suspension. The amount of APTES can be varied to control the amine loading.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica and wash sequentially with toluene, methanol, and deionized water to remove unreacted APTES.
-
Dry the amine-functionalized silica under vacuum at 80 °C for 12 hours.
Protocol 1.2: Covalent Immobilization of a Salophen Complex
This protocol details the immobilization of a pre-synthesized salophen ligand onto amine-functionalized silica, followed by metalation.
Materials:
-
Amine-functionalized silica (from Protocol 1.1)
-
Salophen ligand with a reactive group (e.g., a chloromethyl or aldehyde group)
-
Anhydrous solvent (e.g., DMF or THF)
-
Base (e.g., triethylamine, if necessary)
-
Metal salt (e.g., Cu(OAc)₂, Co(OAc)₂, Mn(OAc)₂)
-
Ethanol or Methanol
Procedure:
-
Suspend the amine-functionalized silica in the anhydrous solvent in a round-bottom flask.
-
Add the modified salophen ligand to the suspension. If the ligand has a chloromethyl group, add a base like triethylamine to scavenge the HCl produced.
-
Heat the mixture at an appropriate temperature (e.g., 80-100 °C) for 24-48 hours under a nitrogen atmosphere with stirring.
-
After cooling, filter the solid and wash thoroughly with the reaction solvent, followed by other organic solvents (e.g., dichloromethane, methanol) to remove any unreacted ligand.
-
Dry the immobilized ligand under vacuum.
-
For metalation, suspend the dried solid in ethanol or methanol.
-
Add a solution of the desired metal salt in the same solvent and stir the mixture at room temperature or under reflux for 12-24 hours.
-
Filter the final product, wash with the solvent to remove excess metal salt, and dry under vacuum.
Section 2: Non-Covalent Immobilization Strategies
Non-covalent methods, such as π-stacking, electrostatic interactions, and hydrogen bonding, offer a milder approach to immobilization.[4][5] These methods are often simpler to perform but may be susceptible to catalyst leaching.
Application Note
Immobilization via π-stacking is particularly effective for supports with large π-systems, such as graphene oxide (GO) or carbon nanotubes (CNTs).[4] Salophen complexes functionalized with pyrene or other polyaromatic groups can be strongly adsorbed onto the surface of these materials.[6]
Experimental Workflow: Non-Covalent Immobilization on Graphene Oxide
Caption: Workflow for non-covalent immobilization on graphene oxide via π-stacking.
Protocol 2.1: Immobilization of a Pyrene-Tagged Salophen Complex on Graphene Oxide
Materials:
-
Graphene oxide (GO)
-
Pyrene-functionalized salophen complex
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
Disperse a known amount of GO in DMF using ultrasonication to obtain a homogeneous suspension.
-
Dissolve the pyrene-tagged salophen complex in a separate portion of DMF.
-
Add the salophen complex solution to the GO suspension.
-
Sonicate the mixture for an extended period (e.g., 2-4 hours) to facilitate π-π stacking interactions.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product repeatedly with DMF, deionized water, and methanol to remove any non-adsorbed complex.
-
Dry the final material under vacuum.
Section 3: Characterization of Immobilized Salophen Complexes
Thorough characterization is crucial to confirm successful immobilization and to understand the properties of the heterogeneous catalyst.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of functional groups from the support, ligand, and complex; monitoring the disappearance of reactive groups. |
| Solid-State NMR Spectroscopy | Structural information of the immobilized species. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of the metal center. |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Quantification of metal loading on the support. |
| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of organic loading. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and dispersion of the catalyst on the support. |
| Nitrogen Physisorption (BET analysis) | Surface area, pore volume, and pore size distribution of the support and catalyst. |
Section 4: Catalytic Applications and Performance Data
Immobilized salophen complexes have demonstrated high efficacy in a variety of catalytic reactions. The following tables summarize representative performance data.
Table 1: Catalytic Synthesis of Cyclic Carbonates from Epoxides and CO₂[2]
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar CO₂) | Time (h) | Conversion (%) | Selectivity (%) |
| Silica-Immobilized Salophen-Co | Styrene Oxide | 100 | 10 | 12 | >99 | >99 |
| Silica-Immobilized Salophen-Co | Propylene Oxide | 100 | 10 | 8 | 98 | >99 |
| Silica-Immobilized Salophen-Co | Epichlorohydrin | 120 | 10 | 6 | >99 | >99 |
Table 2: Catalytic Epoxidation of Olefins[7][8]
| Catalyst | Olefin Substrate | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| GO-Supported Cu(salen) | Styrene | TBHP | Acetonitrile | 12 | 94.5 | 86.6 |
| GO-Supported Co(salen) | Styrene | Air/Isobutyraldehyde | Acetonitrile | 24 | 85.2 | 90.1 |
| Polymer-Supported Mn(salen) | cis-β-methylstyrene | NaOCl | Dichloromethane | 4 | 75 | 85 (79% ee) |
Section 5: Catalyst Recyclability and Leaching Studies
A key advantage of immobilized catalysts is their potential for reuse. Recyclability studies are essential to assess the stability and economic viability of the catalyst.
Protocol 5.1: Catalyst Recycling Experiment
Procedure:
-
Perform the catalytic reaction under the optimized conditions.
-
After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with an appropriate solvent to remove any adsorbed products or unreacted starting materials.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle with fresh substrates and solvent.
-
Repeat this process for several cycles, analyzing the product yield and selectivity for each cycle to assess the catalyst's stability and performance over time.
Protocol 5.2: Leaching Test
Procedure:
-
After a catalytic reaction, separate the solid catalyst from the reaction mixture by hot filtration.
-
Analyze the filtrate for the presence of the metal using a sensitive analytical technique such as ICP-AES or Atomic Absorption Spectroscopy (AAS).
-
Alternatively, to the hot filtrate, add more reactants and monitor for any further reaction. The absence of further conversion indicates that the active catalytic species is not leached into the solution.
Conclusion
The immobilization of salophen complexes on solid supports represents a significant advancement in the field of catalysis, offering robust, reusable, and efficient catalytic systems. The protocols and data presented herein provide a comprehensive guide for researchers interested in the design, synthesis, and application of these promising heterogeneous catalysts. By carefully selecting the immobilization strategy, solid support, and reaction conditions, it is possible to develop highly effective catalysts for a wide range of chemical transformations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of N,N'-Bis(salicylidene)-1,2-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (also known as salophen).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in salophen synthesis can stem from several factors. The formation of the Schiff base is a reversible reaction, and the presence of water can hydrolyze the imine product back to the starting materials.[1] Here are key areas to troubleshoot:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Refluxing in a suitable solvent like ethanol for several hours is a common practice.[2]
-
Water Contamination: The presence of water is a primary cause of low yields in Schiff base condensations.[1] Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. The use of a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Suboptimal Stoichiometry: A precise 2:1 molar ratio of salicylaldehyde to 1,2-phenylenediamine is crucial.[3] Carefully measure your reactants. Using a slight excess of the more volatile reactant (salicylaldehyde) can sometimes be beneficial, but this may complicate purification.
-
pH of the Reaction Medium: The reaction is often catalyzed by mild acid or base. However, highly acidic conditions can protonate the amine nucleophile, rendering it unreactive. If using a catalyst, ensure it is used in appropriate amounts. In many reported procedures, no external catalyst is needed.
-
Purification Losses: Significant product loss can occur during workup and purification. Ensure the crude product has fully precipitated before filtration. Washing with a minimal amount of cold solvent can reduce losses.
Q2: The product has precipitated, but it appears impure (e.g., discolored, oily). What should I do?
A2: Impurities can arise from side reactions or unreacted starting materials. Here are some purification strategies:
-
Recrystallization: This is the most common and effective method for purifying salophen. Ethanol or a mixture of ethanol and water is often used.[2] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
-
Washing: Thoroughly wash the filtered product with a suitable cold solvent (e.g., cold ethanol) to remove soluble impurities.
-
Starting Material Purity: Ensure the purity of your starting materials, salicylaldehyde and 1,2-phenylenediamine. Impurities in the reactants will be carried through to the product. Distillation or recrystallization of starting materials may be necessary.
Q3: I am having trouble getting the product to crystallize during recrystallization. What can I try?
A3: Crystallization can sometimes be challenging. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous synthesis, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent System Adjustment: If the product is too soluble in the chosen solvent, you can try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. For salophen, adding a small amount of water to an ethanol solution can aid precipitation.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or an oil.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine?
A1: The synthesis is a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,2-phenylenediamine, forming two imine (C=N) bonds. This type of compound is known as a Schiff base. The reaction releases two molecules of water as a byproduct.
Q2: What are the typical reaction conditions for this synthesis?
A2: The most common method involves reacting salicylaldehyde and 1,2-phenylenediamine in a 2:1 molar ratio in a solvent such as ethanol. The mixture is typically heated under reflux for a few hours.[2] The product, being sparingly soluble in ethanol, often precipitates out upon cooling.
Q3: Is a catalyst required for this reaction?
A3: While Schiff base formation can be catalyzed by acid or base, the synthesis of salophen is often carried out without an external catalyst.[2] The reaction proceeds efficiently with just the reactants in a suitable solvent under reflux.
Q4: How can I confirm the identity and purity of my synthesized product?
A4: Several analytical techniques can be used for characterization:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N (imine) stretching frequency, typically around 1610-1630 cm⁻¹. The disappearance of the C=O stretch from salicylaldehyde and the N-H stretches from the diamine are also indicative of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool. Key signals to look for are the imine proton (HC=N) resonance, which appears as a singlet at around 8.9 ppm, and the phenolic -OH proton, which is a singlet at a downfield chemical shift (around 12.9 ppm).[4] The integration of the aromatic and other protons should be consistent with the product structure.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the calculated values for the desired product.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its analogs.
| Reactants | Solvent | Method | Reaction Time | Yield | Reference |
| Salicylaldehyde, 1,2-phenylenediamine | Ethanol | Reflux | 4 hours | High | [2] |
| Salicylaldehyde, 1,2-phenylenediamine | None | Kneading | Not specified | 70% | [4] |
| Salicylaldehyde, 1,2-propylenediamine | Toluene/Ester | Ammonification | Not specified | >98% | [5] |
| Substituted Salicylaldehydes, Diamines | THF | One-pot | Not specified | High | [6] |
| Salicylaldehyde, (S,S)-cyclohexanediamine | Not specified | In situ | Not specified | Good | [7] |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is based on a common and straightforward method for synthesizing salophen.
-
Reactant Preparation: In a round-bottom flask, dissolve 1,2-phenylenediamine (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To a separate flask, add salicylaldehyde (2 equivalents) dissolved in absolute ethanol.
-
Reaction: Slowly add the diamine solution to the stirred salicylaldehyde solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. A yellow precipitate may start to form during this time.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the yellow solid product by filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air dry.
-
Purification (Optional): If necessary, recrystallize the crude product from hot ethanol or an ethanol/water mixture.[2]
Protocol 2: Mechanochemical Synthesis (Kneading)
This solvent-free method offers a greener alternative.[4]
-
Reactant Mixing: In a mortar, combine 1,2-phenylenediamine (1 equivalent) and salicylaldehyde (2 equivalents).
-
Kneading: Grind the mixture with a pestle for a specified amount of time (e.g., 15-30 minutes) at room temperature. The mixture will likely turn into a paste and then a solid.
-
Isolation: The resulting solid is the crude product.
-
Purification: Wash the solid with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and then dry. Recrystallization may be performed for higher purity.
Visualizations
Caption: Experimental workflow for the conventional synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Issue 1: Low Yield of the Final Product
-
Potential Cause: The reaction may be incomplete, or the product may be lost during the workup and purification steps.
-
Suggested Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting materials (salicylaldehyde and 1,2-phenylenediamine).[1]
-
Reaction Conditions: The reaction is typically refluxed for several hours.[1][2] Ensure that the reflux time is adequate.
-
Washing Solvents: When washing the crude product after filtration, use ice-cold solvents like ethanol or acetonitrile to minimize the dissolution of the desired product.[2][3]
-
Recrystallization: During recrystallization, avoid using an excessive amount of solvent, as this can lead to a significant loss of the product in the mother liquor.
-
Issue 2: The Product's Color is Off (e.g., Brownish instead of Yellow)
-
Potential Cause: The presence of unreacted starting materials or byproducts from side reactions. The starting material, o-phenylenediamine, can be prone to oxidation, which can cause discoloration.
-
Suggested Solution:
-
Washing: Thoroughly wash the filtered product with cold ethanol to remove residual starting materials and soluble impurities.[2][4]
-
Recrystallization: Recrystallization is a highly effective method for removing colored impurities. Ethanol or a mixture of ethanol and water (9:1) has been reported to be effective.[2]
-
Starting Material Purity: Ensure the purity of the starting 1,2-phenylenediamine. If it is old or discolored, it may need to be purified before use, for instance, by recrystallization from hot water with sodium hydrosulfite and treatment with decolorizing charcoal.[5]
-
Issue 3: Difficulty in Inducing Crystallization/Precipitation
-
Potential Cause: The product may be too soluble in the chosen solvent, or the solution may be supersaturated.
-
Suggested Solution:
-
Cooling: After refluxing the reaction mixture, ensure it is cooled sufficiently. Cooling overnight or in an ice bath can facilitate precipitation.[3][5]
-
Solvent System: If the product is too soluble in a single solvent like ethanol, a mixed solvent system can be used for recrystallization. A 9:1 mixture of ethanol and water is a documented option.[2]
-
Seeding: If you have a small amount of pure product from a previous batch, you can add a seed crystal to the cooled solution to induce crystallization.
-
Reducing Volume: Carefully evaporate some of the solvent to increase the concentration of the product in the solution, which should promote precipitation upon cooling.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure N,N'-Bis(salicylidene)-1,2-phenylenediamine?
-
Q2: Which solvents are recommended for the recrystallization of N,N'-Bis(salicylidene)-1,2-phenylenediamine?
-
Q3: How can I confirm the purity of my final product?
-
A3: The purity of N,N'-Bis(salicylidene)-1,2-phenylenediamine can be assessed using several methods:
-
Melting Point: A sharp melting point within the literature range (163-165 °C) is a good indicator of purity.[6]
-
High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity. Purity levels of >95% are often reported.[3]
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure and identify any impurities.[1]
-
-
-
Q4: What are the common starting materials for the synthesis?
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Appearance | Yellow Powder | [3] |
| Melting Point | 163-165 °C | [6] |
| Reported Yield | 82.7% - 90% | [1][2] |
| Purity (HPLC) | >95% or >96% | [3] |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [7] |
| Molecular Weight | 316.35 g/mol | [7] |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is suitable for removing a majority of impurities after the initial synthesis.
-
After the reaction is complete and the mixture has been cooled, collect the precipitated crude product by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid on the filter with a small amount of ice-cold ethanol or acetonitrile.[2][3]
-
Repeat the washing step 2-3 times.
-
Dry the purified product in a vacuum oven or desiccator.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain a highly pure product.
-
Place the crude N,N'-Bis(salicylidene)-1,2-phenylenediamine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The product should start to crystallize.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals to obtain the pure product.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N -Bis(salicylidene)-1,2-phenylenediamine 97 3946-91-6 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Improving Solubility of Salophen and its Complexes
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with salophen and its metal complexes during experimental work.
Frequently Asked Questions (FAQs)
Q1: My salophen-based compound is insoluble in my desired solvent. What is the first thing I should try?
A1: The initial step is to consult a solvent solubility table to ensure you are using an appropriate solvent. Salophen and its complexes are generally lipophilic and exhibit poor solubility in water. The recommended starting approach is to use a small amount of a strong, polar aprotic organic solvent to create a concentrated stock solution, which can then be diluted into your final medium.
Q2: What are the most common and effective organic solvents for dissolving salophen and its complexes?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective and commonly cited solvents for dissolving salophen and its metal complexes.[1][2] Other solvents like ethanol, methanol, and acetone can also be used, but solubility may be more limited.[2] For many biological assays, preparing a high-concentration stock in 100% DMSO is a standard and effective practice.
Q3: I dissolved my complex in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This is a common issue caused by the compound being poorly soluble in the final aqueous environment. Here are several troubleshooting steps:
-
Reduce Final Concentration: Your final concentration may be above the solubility limit in the aqueous buffer. Try performing a serial dilution to find the maximum soluble concentration.
-
Decrease Final DMSO Percentage: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not be sufficient to keep the compound in solution. Aim for a final DMSO concentration of ≤ 0.5%.
-
Add a Surfactant: Incorporating a non-ionic surfactant such as Tween-80 or Pluronic F-127 (e.g., at 0.1% or 0.05%, respectively) into your aqueous buffer can help create a stable microemulsion and prevent precipitation.
-
Modify pH: If your molecule has ionizable groups, adjusting the pH of the final buffer can significantly increase solubility.
Q4: Can I improve the aqueous solubility of my salophen complex for the long term, rather than relying on co-solvents for each experiment?
A4: Yes, there are two primary strategies for fundamentally enhancing the aqueous solubility of your compound:
-
Ligand Modification: Synthesizing a new version of the salophen ligand that includes water-solubilizing groups (e.g., sulfonates, carboxylates, or polyethylene glycol (PEG) chains) is a highly effective method.
-
Inclusion Complexation: Forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or its derivatives) can encapsulate the lipophilic salophen molecule, presenting a hydrophilic exterior and dramatically increasing aqueous solubility.
Troubleshooting Guides
Guide 1: General Solubility Troubleshooting Workflow
If you are facing solubility issues, follow this systematic workflow to identify a solution.
Caption: A step-by-step workflow for troubleshooting common solubility issues.
Data Presentation
Table 1: Qualitative Solubility of Salophen and its Complexes in Common Solvents
This table summarizes solubility characteristics based on literature. "Soluble" indicates that the solvent is effective for creating stock solutions, while "Slightly Soluble" or "Insoluble" indicates significant limitations.
| Compound/Complex Type | Solvent | Solubility | Reference / Note |
| Salophen Ligands & Metal Complexes | Dimethyl sulfoxide (DMSO) | Soluble | The most commonly used solvent for creating stock solutions.[1][3] |
| Salophen Ligands & Metal Complexes | N,N-Dimethylformamide (DMF) | Soluble | An effective alternative to DMSO.[2] |
| Salophen Ligands & Metal Complexes | Ethanol / Methanol | Slightly Soluble | Solubility is often limited; may require heating.[2][4] |
| Salophen Ligands & Metal Complexes | Acetone | Slightly Soluble | Generally poor solubility.[2] |
| Salophen Ligands & Metal Complexes | Dichloromethane (CH2Cl2) | Slightly Soluble | Mentioned as a less effective solvent compared to DMSO for some Zn-Salophen complexes.[1] |
| Salophen Ligands & Metal Complexes | Tetrahydrofuran (THF) | Slightly Soluble | Mentioned as a less effective solvent compared to DMSO for some Zn-Salophen complexes.[1] |
| Salophen Ligands & Metal Complexes | Water / Aqueous Buffers | Practically Insoluble | Requires solubility enhancement techniques for use in aqueous media.[2] |
| Zn-Salophen Complexes | Pyridine | Soluble | Can be used to promote the dissolution of aggregated complexes.[1] |
Experimental Protocols
Protocol 1: Co-Solvent Method for Aqueous Solutions
This protocol is designed for preparing a salophen complex in an aqueous buffer for biological or chemical assays.
Objective: To dissolve a hydrophobic salophen complex in an aqueous medium using a water-miscible organic co-solvent.
Materials:
-
Salophen complex
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Optional: Surfactant stock solution (e.g., 10% Tween-80)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh an appropriate amount of the salophen complex.
-
Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but monitor for any degradation.
-
-
Prepare the Final Aqueous Solution:
-
Add the required volume of your aqueous buffer to a new tube.
-
If using a surfactant, add it to the buffer at this stage to achieve the desired final concentration (e.g., 0.1% Tween-80).
-
-
Dilute the Stock Solution:
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent immediate precipitation.
-
Ensure the final concentration of DMSO does not exceed a level appropriate for your experiment (typically ≤0.5% for cell-based assays).
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, it may be necessary to lower the final concentration, try a different surfactant, or adjust the pH.
-
Protocol 2: Solubility Enhancement with β-Cyclodextrin
This protocol describes how to increase the aqueous solubility of a salophen complex by forming a host-guest inclusion complex with β-cyclodextrin.
Objective: To prepare an aqueous solution of a salophen complex with enhanced solubility.
Materials:
-
Salophen complex
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer)
Methodology:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).
-
-
Create Saturated Solutions:
-
Add an excess amount of the salophen complex to each β-CD solution. Ensure enough solid is added so that it remains undissolved at equilibrium.
-
-
Equilibration:
-
Seal the vials or flasks.
-
Stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove all undissolved solid.
-
Quantify the concentration of the dissolved salophen complex in the filtrate using a suitable analytical method like UV-Vis spectrophotometry against a pre-established calibration curve.
-
-
Data Interpretation:
-
Plot the concentration of the dissolved salophen complex against the concentration of β-CD. A linear increase indicates the formation of a soluble inclusion complex.
-
Methodology Visualizations
Caption: Overview of primary strategies for enhancing the solubility of salophen complexes.
Caption: Workflow for forming a water-soluble inclusion complex with cyclodextrin.
References
- 1. Synthesis and Characterization of Zn-Salophen Complexes with Different D–A Distances: An Approach to Tuning the Intersystem-Crossing Process [mdpi.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
Technical Support Center: N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen) Solution Stability
Welcome to the Technical Support Center for N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with salphen in solution.
Frequently Asked Questions (FAQs)
Q1: My salphen solution has changed color. What does this indicate?
A change in the color of your salphen solution, often from a vibrant yellow or orange to a paler yellow or colorless state, typically indicates degradation of the Schiff base ligand. This is often due to hydrolysis of the imine (C=N) bonds.
Q2: I observe a precipitate forming in my salphen solution. What could be the cause?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of salphen may exceed its solubility limit in the chosen solvent.
-
Temperature Effects: A decrease in temperature can significantly reduce the solubility of salphen, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of salphen, potentially causing it to precipitate.
-
Degradation Products: The hydrolysis products of salphen, salicylaldehyde and 1,2-phenylenediamine, may have different solubilities and could precipitate from the solution.
Q3: Which solvents are recommended for preparing stable salphen solutions?
Salphen exhibits good solubility in many common organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used due to their high dissolving power. Ethanol, methanol, and acetonitrile are also commonly employed, although the long-term stability in protic solvents like alcohols may be lower due to the potential for hydrolysis. It is crucial to use anhydrous solvents to minimize water content and subsequent hydrolysis.[1]
Q4: How does pH affect the stability of salphen in solution?
The imine bonds in salphen are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis is catalyzed by H+ and OH- ions. Generally, salphen solutions are most stable in a neutral pH range. Strongly acidic or basic conditions should be avoided to prevent rapid degradation.
Q5: What are the recommended storage conditions for salphen solutions?
To ensure the longevity of your salphen solutions, it is recommended to:
-
Store them in a cool, dark place, ideally at 4°C or lower.
-
Protect the solutions from light, as photo-degradation can occur.
-
Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.
-
For long-term storage, consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Unexpected Color Change or Loss of Activity
Symptoms:
-
The characteristic yellow/orange color of the salphen solution fades over time.
-
In catalytic reactions, a decrease in the expected product yield or reaction rate is observed.
-
Spectroscopic analysis (e.g., UV-Vis) shows a decrease in the absorbance of the characteristic salphen peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis | Confirm hydrolysis by analytical methods such as HPLC or NMR to identify the presence of salicylaldehyde and 1,2-phenylenediamine. | Use anhydrous solvents for solution preparation. Work under an inert atmosphere to minimize exposure to moisture. Avoid acidic or basic conditions. |
| Photodegradation | Compare the stability of a solution stored in the dark versus one exposed to light. | Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments. |
| Thermal Degradation | Assess the stability of the solution at different temperatures. | Store stock solutions at low temperatures (e.g., 4°C or -20°C). Avoid prolonged heating of the solution. |
| Reaction with Solvent | In protic solvents like methanol or ethanol, solvolysis can occur. | Consider using aprotic solvents like DMSO, DMF, or acetonitrile for better long-term stability. |
Issue 2: Precipitation from Solution
Symptoms:
-
A solid material forms in a previously clear salphen solution.
-
The solution appears cloudy or turbid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Supersaturation | Gently warm the solution to see if the precipitate redissolves. If it does, the solution was likely supersaturated. | Prepare solutions at a concentration well below the solubility limit at the intended storage and use temperature. |
| Temperature Drop | If precipitation occurred after cooling, try redissolving by warming and then store at a constant, slightly warmer temperature (if stability allows). | Determine the solubility of salphen in the chosen solvent at different temperatures to establish a safe working concentration range. |
| Change in Solvent Composition | If another solvent was added, the overall solvent polarity may have changed, reducing salphen's solubility. | Ensure solvent miscibility and consider the effect of solvent mixtures on solubility before mixing. |
| Impure Starting Material | Impurities in the synthesized salphen can have lower solubility and precipitate out. | Purify the salphen ligand by recrystallization before preparing solutions. |
Data Presentation
Table 1: Qualitative Solubility of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| N,N-Dimethylformamide (DMF) | Soluble | [2] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [4] |
| Acetonitrile | Soluble | [1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Water | Insoluble | - |
Experimental Protocols
Protocol 1: Synthesis and Purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salphen)
Materials:
-
Salicylaldehyde (2.0 equivalents)
-
1,2-Phenylenediamine (1.0 equivalent)
-
Absolute Ethanol
-
Dissolve 1,2-phenylenediamine in a minimal amount of absolute ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve salicylaldehyde in absolute ethanol.
-
Slowly add the salicylaldehyde solution to the 1,2-phenylenediamine solution at room temperature. A yellow precipitate should form immediately.
-
Reflux the reaction mixture with stirring for 2-3 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure salphen.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, FT-IR, and melting point analysis to confirm its identity and purity.
Protocol 2: Monitoring Salphen Stability in Solution using UV-Vis Spectrophotometry
Objective: To quantitatively assess the degradation of salphen in a given solvent over time.
Materials:
-
Purified salphen
-
Anhydrous solvent of choice (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known mass of salphen and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0) at the wavelength of maximum absorbance (λmax) for salphen. The λmax for salphen is typically around 320-340 nm, depending on the solvent.[6]
-
Initial Measurement (t=0): Immediately after preparing the working solution, record its UV-Vis spectrum from 200-500 nm. Note the absorbance at λmax.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Course Measurements: At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation. The rate of degradation can be determined by analyzing the kinetics of this decay (e.g., by fitting to a first-order or second-order rate law).
Visualizations
Caption: Workflow for monitoring salphen stability using UV-Vis spectrophotometry.
Caption: Logical troubleshooting workflow for salphen instability issues.
References
- 1. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and theoretical studies of the keto-enol isomerism of N,N'-bis(salicylidene)-o-phenylenediamine (salophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
"troubleshooting catalytic inactivity of salophen complexes"
Welcome to the technical support center for salophen complex catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the catalytic inactivity of salophen complexes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you diagnose and resolve challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized salophen complex shows no catalytic activity. What are the likely causes?
A1: Initial catalytic inactivity of a freshly prepared salophen complex can often be attributed to several factors. Firstly, improper synthesis or handling may have occurred. For instance, the metallic center may have been oxidized to an inactive state during synthesis if not performed under an inert atmosphere. Secondly, the presence of impurities in the starting materials or solvents can act as catalyst poisons. Finally, the chosen reaction conditions, such as temperature and pressure, may not be optimal for catalyst activation.
Q2: I'm observing a gradual decrease in catalytic activity over several runs. What could be the reason?
A2: A gradual loss of activity, or deactivation, is a common issue. The primary causes include the fouling of the catalyst's active sites by polymeric byproducts or strongly adsorbed substrates/products. For heterogeneous catalysts, leaching of the active metal center into the reaction medium can occur. Additionally, the catalyst may undergo thermal degradation if the reaction temperature is too high. For certain metal centers, such as cobalt, slow oxidation from the active Co(II) to the inactive Co(III) state can also be a factor.
Q3: Can a deactivated salophen catalyst be regenerated?
A3: Yes, in many cases, the catalytic activity of a deactivated salophen complex can be at least partially restored. The appropriate regeneration method depends on the cause of deactivation. Common strategies include solvent washing to remove adsorbed impurities, mild acid or base treatment to eliminate specific poisons, and thermal treatment (calcination) under an inert atmosphere to remove stubborn residues. If the metal center has been oxidized, a chemical reduction step may be necessary to return it to its active state.
Q4: How does the structure of the salophen ligand affect catalytic activity?
A4: The electronic and steric properties of the salophen ligand play a crucial role in the complex's catalytic activity. Electron-donating or electron-withdrawing substituents on the salicylaldehyde precursors can modulate the reactivity of the metal center. Furthermore, bulky substituents can influence the substrate's approach to the active site, thereby affecting selectivity. In some cases, functional groups on the ligand can participate in the catalytic cycle, for example, by acting as a co-catalyst.[1]
Q5: My salophen complex does not change color as expected upon exposure to reactants. What does this indicate?
A5: For some salophen complexes, particularly those involving cobalt (similar to salcomine), a distinct color change is an indicator of the catalyst's interaction with a reactant, such as the binding of molecular oxygen. The absence of this expected color change may suggest that the active site is blocked or that the catalyst is in an inactive state (e.g., an oxidized metal center or an inactive dimeric form).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to the catalytic inactivity of salophen complexes.
Issue 1: No or Low Initial Catalytic Activity
Symptoms:
-
The reaction fails to initiate, or the conversion rate is significantly lower than reported in the literature.
-
No change in the appearance of the reaction mixture where one is expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no initial catalytic activity.
Issue 2: Catalyst Deactivation During Reaction or Recycling
Symptoms:
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Reaction rate slows down over time.
-
Catalytic activity decreases with each recycling experiment.
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Visible changes in the catalyst (e.g., color change, precipitation).
Troubleshooting Workflow:
Caption: Decision-making process for troubleshooting catalyst deactivation.
Data Presentation
The following tables summarize quantitative data on the performance of salophen complexes under different conditions, illustrating the impact of catalyst structure and reaction parameters on activity.
Table 1: Effect of Ligand Substitution on Catalytic Activity in CO₂ Cycloaddition
| Catalyst (Cr-Salophen) | Substituent on Ligand | Temperature (°C) | Pressure (bar CO₂) | Time (h) | Conversion (%) |
| 1 | 4-(dimethylamino)pyridinium chloride | 120 | 6 | 2 | 74 |
| 2 | 2,6-dimethylpyridinium chloride | 120 | 6 | 2 | 55 |
| 3 | Pyridinium chloride | 120 | 6 | 2 | 48 |
| 4 | Unsubstituted | 120 | 2 | 2 | <5 |
| 4 + DMAP | Unsubstituted | 120 | 2 | 2 | 39 |
Data synthesized from a study on Cr(III) salophen complexes.[1]
Table 2: Catalyst Reusability in Olefin Epoxidation
| Cycle | Catalyst | Conversion (%) | Selectivity (%) |
| 1 | Cu(salen)–f–GO | 95 | 98 |
| 2 | Cu(salen)–f–GO | 94 | 97 |
| 3 | Cu(salen)–f–GO | 93 | 98 |
| 4 | Cu(salen)–f–GO | 92 | 96 |
| 5 | Cu(salen)–f–GO | 91 | 95 |
Data adapted from a study on a related salen complex, illustrating typical reusability trends.
Experimental Protocols
Protocol 1: General Synthesis of a Salophen Ligand
This protocol describes the synthesis of an unsubstituted salophen ligand.
-
Reagent Preparation: Dissolve salicylaldehyde (2.0 equivalents) in methanol. In a separate flask, dissolve 1,2-phenylenediamine (1.0 equivalent) in methanol.
-
Condensation Reaction: Heat the salicylaldehyde solution to reflux. Add the 1,2-phenylenediamine solution dropwise to the refluxing mixture.
-
Reaction Monitoring: Vigorously stir the reaction mixture and maintain reflux for 4 hours. After this period, allow the mixture to stir overnight at room temperature.
-
Isolation: Concentrate the reaction mixture using a rotary evaporator to approximately one-tenth of its original volume.
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Precipitation: Add diethyl ether to the concentrated solution to precipitate the salophen ligand as a solid.
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Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Characterization: Confirm the structure of the synthesized ligand using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.
Protocol 2: Synthesis of a Metal-Salophen Complex (e.g., Cr(III)-Salophen)
This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Preparation of Metal Salt Solution: In a Schlenk flask, dissolve anhydrous CrCl₂ (1.05 equivalents) in freshly distilled, dry tetrahydrofuran (THF).
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Preparation of Ligand Solution: In a separate Schlenk flask, dissolve the salophen ligand (1.0 equivalent) in a mixture of dry THF and dry methanol.
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Complexation: Using a cannula, transfer the ligand solution to the CrCl₂ solution.
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Reaction: Stir the resulting mixture at room temperature. The reaction progress can often be monitored by a color change.
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Isolation and Purification: Isolate the product by filtration or by removing the solvent under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system.
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Characterization: Characterize the final complex using techniques such as UV-Vis spectroscopy, FTIR, and, if applicable, X-ray crystallography.
Protocol 3: General Procedure for Testing Catalytic Activity (Example: CO₂ Cycloaddition)
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Reactor Setup: Place a magnetic stir bar into a pressure reactor (e.g., a Büchi Tinyclave).
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Charging the Reactor: Add the salophen complex catalyst (typically 0.01–0.5 mol%) and the epoxide substrate to the reactor.
-
Sealing and Purging: Seal the reactor and, if necessary, purge with an inert gas before introducing the gaseous reactant.
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Pressurization: Place the reactor in a preheated oil bath and pressurize with carbon dioxide to the desired pressure (e.g., 2–8 bar).[1]
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Reaction: Stir the reaction mixture at the set temperature for a specified duration (e.g., 1–6 hours).[1]
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Work-up and Analysis: After the reaction, cool the reactor, vent the pressure, and take a sample of the reaction mixture for analysis by gas chromatography (GC) or ¹H-NMR to determine the conversion of the epoxide and the selectivity for the desired product.
Protocol 4: General Protocol for Catalyst Regeneration
This protocol provides a general approach for regenerating a deactivated heterogeneous salophen catalyst. The specific steps may need to be optimized.
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Solvent Washing:
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Suspend the deactivated catalyst in a suitable organic solvent (e.g., methanol, acetone).
-
Stir for 1-2 hours at room temperature to dissolve and remove adsorbed organic impurities.
-
Filter the catalyst and repeat the washing step if necessary.
-
-
Chemical Treatment (Optional):
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If deactivation is suspected to be due to an acidic or basic poison, a mild wash with a dilute base or acid, respectively, can be performed. This step should be carefully tested to avoid damaging the catalyst.
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Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
-
Thermal Treatment (Calcination):
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Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen, argon) to a moderate temperature (e.g., 200–300 °C). The optimal temperature and duration should be determined experimentally.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
-
Reactivation (if applicable):
-
If the metal center has been oxidized, a reduction step may be necessary. This can sometimes be achieved by heating the catalyst under a flow of a reducing gas mixture (e.g., H₂/N₂). This step requires careful optimization to avoid over-reduction.
-
-
Activity Test:
-
Perform a small-scale test reaction with the regenerated catalyst to confirm the restoration of its activity.
-
References
Technical Support Center: Salophen-Based Fluorescent Sensors
Welcome to the technical support center for salophen-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using salophen-based sensors?
High background fluorescence can originate from several sources, broadly categorized as intrinsic sample properties (autofluorescence), reagents and materials, and experimental conditions.
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Autofluorescence: Many biological samples naturally fluoresce. Common endogenous fluorophores include NADH, flavins, collagen, and lipofuscin.[1][2] This is particularly relevant in cell-based assays or when analyzing tissue samples.
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Reagent and Buffer Contamination: Impurities in solvents, buffers, or the salophen complex itself can contribute to background signal. Dust and other particulates can also scatter light and appear as fluorescence.
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Non-Specific Binding: The salophen sensor may bind to other molecules or surfaces in the sample matrix besides the target analyte, leading to a false-positive signal.[3]
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Photobleaching of Components: Prolonged exposure to excitation light can lead to the degradation of sample components into fluorescent species.[4]
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Fixative-Induced Fluorescence: In tissue or cell imaging, aldehydes like formaldehyde and glutaraldehyde used for fixation can react with cellular components to create fluorescent products.[2][5]
Q2: My salophen sensor is supposed to be a "turn-on" sensor, but I'm seeing a high signal even without the analyte. What could be the cause?
This issue often points to either contamination or sensor instability.
-
Contaminating Metal Ions: Trace amounts of contaminating metal ions in your buffers or on your labware can chelate with the salophen ligand, causing it to fluoresce. It is crucial to use high-purity water and reagents and to consider washing labware with a chelating agent like EDTA before use.
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Sensor Aggregation: Some salophen complexes can exhibit aggregation-induced emission.[6] If your sensor is aggregating in the assay buffer, this could lead to a high background signal. Consider optimizing the solvent system or the concentration of the sensor.
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Decomposition: Over time or under certain pH or light conditions, the salophen complex may decompose, releasing a fluorescent species.[7][8]
Q3: How can I reduce autofluorescence from my biological samples?
Several strategies can be employed to mitigate autofluorescence:
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Use of Quenching Agents: Reagents like Sudan Black B or cupric sulfate can be used to quench the fluorescence of certain autofluorescent species like lipofuscin.[5]
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Spectral Separation: If the emission spectrum of the autofluorescence is known, you can choose a salophen sensor and filter sets that minimize this spectral overlap.[3][9] Cellular autofluorescence is often more pronounced in the blue and green regions of the spectrum, so using red-shifted dyes can be advantageous.[10]
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Photobleaching: Intentionally exposing the sample to the excitation light before adding the sensor can photobleach the endogenous fluorophores, reducing their contribution to the background.[11][12]
-
Sample Preparation: For tissue samples, perfusion with a phosphate-buffered saline (PBS) solution before fixation can help remove red blood cells, which contain autofluorescent heme groups.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Solution-Based Assays
This guide provides a step-by-step process to identify and eliminate high background fluorescence in cuvette or plate-based assays.
Troubleshooting Workflow
Caption: Troubleshooting high background in solution.
Experimental Protocol: Buffer and Glassware Preparation to Minimize Metal Ion Contamination
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Glassware Cleaning:
-
Soak all glassware in a 2% nitric acid bath for at least 24 hours.
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Rinse thoroughly with deionized water (at least 3 times).
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Prepare a 10 mM EDTA solution.
-
Rinse the acid-washed glassware with the EDTA solution.
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Perform a final rinse with ultra-pure, metal-free water.
-
Dry in an oven.
-
-
Buffer Preparation:
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Use commercially available "metal-free" or "trace metal grade" salts and solvents.
-
If possible, treat the final buffer solution with a chelating resin (e.g., Chelex 100) to remove any remaining divalent cations. Stir the resin with the buffer for at least 4 hours and then filter it out.
-
Issue 2: High Background in Cellular/Tissue Imaging
This guide addresses common sources of background fluorescence in microscopy applications.
Logical Relationship of Background Sources
Caption: Sources and mitigation of imaging background.
Experimental Protocol: Reducing Fixative-Induced Autofluorescence
-
Optimal Fixation:
-
Fix cells or tissues for the minimum time required. For cultured cells, 15-20 minutes with 4% paraformaldehyde (PFA) at room temperature is often sufficient.
-
Avoid using glutaraldehyde if possible, as it tends to cause more significant autofluorescence than PFA.[5]
-
-
Quenching of Free Aldehydes:
-
After fixation, wash the samples three times with PBS.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.[13] This will reduce the free aldehyde groups to hydroxyl groups, which are not fluorescent.[5]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) before proceeding with staining.
-
Data Summary
The following tables provide a summary of key parameters and considerations for reducing background fluorescence.
Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties
| Autofluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH | ~340 | ~460 | Found in all living cells; contributes to blue/green background.[1] |
| Flavins (FAD, FMN) | ~450 | ~530 | Found in mitochondria; contributes to green/yellow background.[1] |
| Collagen/Elastin | ~360-400 | ~440-500 | Structural proteins in the extracellular matrix.[1][5] |
| Lipofuscin | Broad (UV to Green) | Broad (Yellow to Red) | "Aging pigment" that accumulates in lysosomes; often punctate.[5] |
| Heme Groups | Broad (Soret band ~415) | Broad (Red) | Present in red blood cells; can be removed by perfusion.[2] |
Table 2: Troubleshooting Summary for High Background
| Potential Cause | Recommended Action | Relevant Protocol |
| Metal Ion Contamination | Use metal-free reagents; pre-wash labware with EDTA. | Buffer and Glassware Preparation |
| Autofluorescence | Use quenching agents (Sudan Black B); spectral separation; photobleaching. | N/A |
| Fixative-Induced Fluorescence | Optimize fixation time; quench with sodium borohydride. | Reducing Fixative-Induced Autofluorescence |
| Sensor Aggregation | Optimize sensor concentration and solvent system. | N/A |
| Non-specific Binding | Increase number/duration of wash steps; use blocking agents.[3] | N/A |
| Photobleaching | Minimize light exposure; use photostable sensors; use antifade mounting media.[4] | N/A |
References
- 1. beckman.com [beckman.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Excited state dynamics of Zn–salophen complexes [iris.uniroma1.it]
- 8. iris.cnr.it [iris.cnr.it]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular counting by photobleaching in protein complexes with many subunits: best practices and application to the cellulose synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Recrystallization of N,N'-Bis(salicylidene)-1,2-phenylenediamine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of N,N'-Bis(salicylidene)-1,2-phenylenediamine (also known as salophen). This resource is intended for researchers, scientists, and professionals in drug development to ensure the successful purification of this compound.
Experimental Protocols
Detailed Methodology for Recrystallization from Ethanol
This protocol outlines the standard procedure for the purification of N,N'-Bis(salicylidene)-1,2-phenylenediamine by recrystallization from ethanol, a commonly used and effective solvent for this compound.[1]
Materials:
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Crude N,N'-Bis(salicylidene)-1,2-phenylenediamine
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
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Buchner funnel and flask
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Filter paper
-
Glass stirring rod
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Ice bath
-
Vacuum desiccator
Procedure:
-
Dissolution: Place the crude N,N'-Bis(salicylidene)-1,2-phenylenediamine in an Erlenmeyer flask. Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.
-
Heating: Gently heat the mixture to the boiling point of ethanol (approximately 78°C) while stirring continuously. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Bright orange, crystalline needles of pure N,N'-Bis(salicylidene)-1,2-phenylenediamine should start to form.[1] For maximum crystal recovery, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of the solvent. A typical yield after recrystallization is approximately 65%.[1]
-
Characterization: The melting point of the purified product should be in the range of 163-165°C.
Data Presentation
Solvent Selection Guide for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine and related Schiff bases, the following table provides guidance on solvent selection.
| Solvent | Boiling Point (°C) | Suitability for Recrystallization | Comments |
| Ethanol | 78 | Highly Recommended | Commonly used with good results, yielding bright orange crystals.[1] |
| Methanol | 65 | Recommended | Similar polarity to ethanol, likely a good solvent choice. |
| Acetone | 56 | Potentially Suitable | May be a good solvent, but its lower boiling point might be less effective for highly impure samples. |
| Ethyl Acetate | 77 | Potentially Suitable | A less polar option that could be effective if the compound has lower polarity impurities. |
| Dichloromethane | 40 | Not Recommended | The low boiling point makes it difficult to establish a significant solubility gradient. |
| Toluene | 111 | Potentially Suitable | Good for less polar compounds; the high boiling point may lead to "oiling out". |
| Water | 100 | Not Recommended | The compound is insoluble in water. |
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of N,N'-Bis(salicylidene)-1,2-phenylenediamine in a question-and-answer format.
Q1: The compound is not dissolving in hot ethanol.
-
Possible Cause: Insufficient solvent or low temperature.
-
Solution: Ensure the ethanol is at its boiling point. Add small increments of hot ethanol until the solid dissolves completely. Be patient, as dissolution may take some time.
Q2: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Possible Cause 2: The solution has become supersaturated.
-
Solution 2: Induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound to the solution.
Q3: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the impurities is lowered, or the solution is cooled too rapidly. This can also occur if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is less soluble (e.g., a small amount of water to an ethanol solution) to lower the overall solubility. Allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.
Q4: The recrystallized product is still impure.
-
Possible Cause 1: The cooling process was too fast, trapping impurities within the crystal lattice.
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Solution 1: Repeat the recrystallization process, ensuring a very slow cooling rate.
-
Possible Cause 2: The chosen solvent is not optimal for removing the specific impurities present.
-
Solution 2: Consider using a different solvent or a mixed solvent system. Perform small-scale solubility tests to identify a more suitable solvent.
Q5: The yield is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: In future attempts, use the minimum amount of hot solvent necessary for dissolution. To recover some product from the current mother liquor, you can try to concentrate the solution by evaporation and cool it again.
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution 2: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help prevent this.
Frequently Asked Questions (FAQs)
Q: What are the expected color and morphology of the recrystallized N,N'-Bis(salicylidene)-1,2-phenylenediamine?
A: Recrystallization from ethanol should yield bright orange, needle-like crystals.[1]
Q: What are the potential impurities in the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine?
A: Potential impurities include unreacted salicylaldehyde and 1,2-phenylenediamine, as well as byproducts from side reactions. Recrystallization is generally effective at removing these starting materials.
Q: How can I monitor the purity of my product during the recrystallization process?
A: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purity. A suitable mobile phase could be a mixture of hexane and ethyl acetate. The pure product should appear as a single spot, and its Rf value should be different from that of the starting materials and any byproducts.
Q: Is it possible to use a mixed solvent system for recrystallization?
A: Yes, if a single solvent does not provide optimal results, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Visualizations
Caption: Workflow for the recrystallization of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Stability of Salophen Complexes in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of salophen complexes during catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for salophen complexes during catalysis?
Salophen complexes can degrade through several pathways, primarily:
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Oxidation of the Metal Center: The active metal center (e.g., Co(II), Mn(II)) can be irreversibly oxidized to a higher, catalytically inactive state (e.g., Co(III), Mn(III)) by oxidants or even atmospheric oxygen, especially at elevated temperatures.[1]
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Ligand Degradation: The salophen ligand itself can undergo oxidative degradation or cleavage, particularly at the imine (C=N) bonds or the phenolic rings. This is often initiated by radical species or harsh reaction conditions.
-
Dimerization: Salophen complexes, particularly those with cobalt, can form inactive dimeric structures.[2] In these dimers, the metal centers are often bridged by phenolate ligands, which hinders the coordination of substrates and subsequent catalytic activity.[2]
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymeric materials formed during the reaction, preventing access to the active sites.[1]
-
Thermal Decomposition: High reaction temperatures can lead to the complete breakdown of the complex's structure.[1][3]
Q2: How does the choice of solvent affect the stability of my salophen catalyst?
The solvent plays a critical role in both the stability and activity of salophen catalysts.[2]
-
Coordinating Solvents: Solvents like pyridine or dimethylformamide (DMF) can coordinate to the metal center. This can be beneficial as it can prevent the formation of inactive dimers by occupying the open coordination sites.[2]
-
Non-Coordinating Solvents: While often required for specific reactions, these solvents may not protect the complex from dimerization.
-
Protic vs. Aprotic Solvents: Protic solvents can potentially lead to ligand hydrolysis, especially under acidic or basic conditions. Aprotic solvents are generally preferred unless the reaction mechanism specifically requires a proton source.
-
Solvent Purity: Impurities in the solvent, such as water or peroxides, can poison the catalyst or lead to its degradation. Always use anhydrous, deoxygenated solvents when working with sensitive salophen complexes.[2]
Q3: What is a visual indicator of catalyst activity and deactivation for cobalt-salophen (salcomine-type) complexes?
For cobalt(II)-salophen complexes, often referred to as salcomine-type catalysts, a distinct color change indicates their oxygen-binding capability, which is crucial for many oxidation reactions. An active, oxygen-free Co(II)-salophen catalyst is typically a maroon or red-brown solid.[2] Upon exposure to molecular oxygen, it reversibly binds O₂ to form a black oxygen adduct, indicating its activation for catalysis.[2] If the catalyst fails to turn black in the presence of oxygen, it may signify that the cobalt center is already oxidized to Co(III) or that the complex has formed an inactive dimer, preventing oxygen binding.[2]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity Observed
| Symptom | Potential Cause | Suggested Solution |
| The reaction fails to initiate or proceeds at a much lower rate than expected. | 1. Catalyst Deactivation (Inactive Dimer Formation): The salophen complex has formed an inactive dimeric structure.[2] | Ensure the use of a suitable coordinating solvent (e.g., pyridine, DMF) to favor the monomeric, active form of the catalyst.[2] |
| 2. Irreversible Oxidation of Metal Center: The active Co(II) has been oxidized to inactive Co(III) during storage or setup.[1][2] | Store the catalyst under an inert atmosphere (e.g., nitrogen or argon) and handle it using Schlenk line techniques to prevent premature oxidation.[2] | |
| 3. Catalyst Poisoning: Impurities in the reactants or solvent are binding to the active sites.[2] | Purify all reactants and solvents before use. Ensure solvents are anhydrous and deoxygenated. | |
| For Co(II)-salophen, the catalyst does not turn from red-brown to black upon exposure to oxygen. | 4. Insufficient Oxygen/Oxidant: The co-reactant required for the catalytic cycle is absent or limited. | Ensure a sufficient supply of the oxidant (e.g., oxygen, air, H₂O₂) to the reaction mixture.[2] |
| 5. Incorrect Reaction Temperature: The temperature is too low for catalyst activation or too high, leading to rapid degradation.[2] | Optimize the reaction temperature. Some reactions may require an initial heating step for activation, followed by cooling to maintain stability.[2] |
Problem 2: Catalyst Decomposes During the Reaction
| Symptom | Potential Cause | Suggested Solution |
| A noticeable color change (e.g., bleaching of the catalyst color) or precipitation of an insoluble material is observed. | 1. Thermal Degradation: The reaction temperature is too high, causing the complex to decompose.[1][3] | Lower the reaction temperature. If high temperatures are necessary, consider using a more thermally stable, modified salophen ligand. |
| 2. Oxidative Degradation of the Ligand: The reaction conditions (e.g., strong oxidant) are too harsh for the salophen ligand. | - Use a milder oxidant if possible. - Modify the salophen ligand with electron-withdrawing groups (e.g., -NO₂, -Br) to enhance its oxidative stability. | |
| 3. Hydrolysis of the Ligand: Presence of water or acid/base is causing the cleavage of the imine bonds. | Use anhydrous solvents and ensure all reactants are dry. Buffer the reaction mixture if acidic or basic byproducts are formed. | |
| The catalyst, which was initially homogeneous, precipitates out of the solution. | 4. Formation of Insoluble Aggregates/Dimers: The complex is aggregating or dimerizing to form an insoluble, inactive species. | Add a coordinating solvent or a co-ligand (e.g., pyridine) to maintain the catalyst in its monomeric, soluble form.[2] |
Data Presentation
Table 1: Effect of Ligand Substitution on the Stability of Cobalt-Salophen Complexes in Water Oxidation
| Complex | Substituent on Phenyl Ring | Overpotential (mV) | Stability Note |
| CoL1 | 4-Chloro | - | Less stable |
| CoL2 | 4-Bromo | 316 | More stable than CoL1 |
| CoL3 | 4-Nitro | 247 | Most stable of the three |
| Data suggests that electron-withdrawing groups on the salophen ligand can enhance the stability of the complex under electrochemical conditions. |
Table 2: Influence of Solvent on Salcomine-Catalyzed Phenol Oxidation
| Solvent | Catalyst Stability | Reaction Rate | Notes |
| Pyridine | High | Moderate | Often used as a co-solvent to prevent dimerization and enhance activity.[2] |
| DMF | High | High | Can facilitate the formation of the active oxygen adduct.[2] |
| Methanol | Moderate | Variable | Can participate in side reactions. |
| Chloroform | Low | Variable | Non-coordinating; may not prevent dimerization. |
Mandatory Visualization
Caption: Workflow for assessing salophen catalyst stability.
Caption: Common degradation pathways for salophen catalysts.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Oxidation Reaction with a Co(II)-Salophen Complex
This protocol is a general guideline for performing an aerobic oxidation reaction while minimizing catalyst degradation.
-
Catalyst Handling: Handle the Co(II)-salophen complex in a glovebox or under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reactor Setup: Dry a Schlenk flask or a glass pressure reactor equipped with a magnetic stir bar in an oven at >120 °C overnight and cool under vacuum or a stream of inert gas.
-
Solvent and Reagent Preparation: Use anhydrous, deoxygenated solvents. If using a coordinating solvent like DMF, ensure it is of high purity.[2] Purge the solvent with an inert gas for at least 30 minutes before use.
-
Reaction Assembly: a. Under a positive pressure of inert gas, add the Co(II)-salophen catalyst to the reaction flask. b. Via cannula or a gas-tight syringe, add the anhydrous, deoxygenated solvent. c. If required to prevent dimerization, add a coordinating co-solvent like pyridine (typically in stoichiometric amounts relative to the catalyst) at this stage.[2] d. Add the substrate to the reaction mixture.
-
Initiation of Reaction: a. Replace the inert atmosphere with dry oxygen or air by purging the flask for several minutes. b. Maintain a positive pressure of oxygen (e.g., using a balloon) for the duration of the reaction. c. Heat the reaction to the desired temperature using a thermostatically controlled oil bath.
-
Monitoring the Reaction: a. Periodically take aliquots from the reaction mixture using a syringe under a positive pressure of oxygen. b. Analyze the aliquots by an appropriate method (e.g., GC, HPLC, or NMR) to determine substrate conversion and product formation.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the solvent under reduced pressure. c. Purify the product using standard techniques such as column chromatography.
Protocol 2: Catalyst Stability and Reusability Test
This protocol describes a method to assess the stability and reusability of a heterogeneous or recoverable salophen catalyst.
-
Initial Catalytic Run: a. Perform the catalytic reaction following Protocol 1 or a relevant literature procedure. b. Upon completion, determine the final conversion and yield.
-
Catalyst Recovery: a. If the catalyst is heterogeneous (e.g., immobilized on a support), recover it by simple filtration. b. If the catalyst is homogeneous but can be precipitated, add a non-solvent to precipitate the complex and then filter. c. Wash the recovered catalyst with a suitable solvent (e.g., methanol or acetone) to remove any adsorbed products or byproducts.[2] d. Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C) to remove residual solvent.[2]
-
Subsequent Catalytic Runs: a. Use the recovered and dried catalyst for a new reaction under the identical conditions as the initial run (same substrate, solvent, temperature, and catalyst loading). b. Monitor the reaction and determine the final conversion and yield.
-
Evaluation: a. Repeat the cycle of reaction and recovery for several runs (e.g., 5-10 times). b. Plot the conversion/yield versus the cycle number to evaluate the loss of activity over time. c. After the final run, characterize the spent catalyst using techniques like FT-IR, UV-Vis, or elemental analysis to identify any structural changes.
References
Technical Support Center: Enhancing the Selectivity of Salophen-Based Ion Sensors
Welcome to the Technical Support Center for Salophen-Based Ion Sensors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the selectivity of their salophen-based ion sensors during experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter while using salophen-based ion sensors, presented in a question-and-answer format.
Question 1: Why is my salophen-based sensor exhibiting poor selectivity for the target ion?
Answer: Poor selectivity can arise from several factors related to the sensor's composition and the experimental conditions.
-
Inappropriate Salophen Ligand Design: The substituents on the salophen ligand play a crucial role in determining the sensor's selectivity. Electron-donating or electron-withdrawing groups on the salicylaldehyde rings can modulate the electronic properties and the binding affinity of the salophen complex for the target ion.[1][2] The structure of the diamine bridge also influences the geometry of the binding pocket, which is critical for selective recognition.[3]
-
Interference from Other Ions: Ions with similar charge, size, or chemical properties to the target ion can compete for the binding sites on the salophen complex, leading to a mixed potential and reduced selectivity.[2]
-
Suboptimal Membrane Composition: The components of the ion-selective membrane, including the polymer matrix (e.g., PVC), plasticizer, and any ionic additives, significantly impact the sensor's performance.[4] An inappropriate plasticizer can affect the mobility of the ionophore and the dielectric constant of the membrane, thereby influencing selectivity.[5]
-
Incorrect pH of the Sample Solution: The pH of the sample solution can affect both the charge of the target ion and the protonation state of the salophen ligand, altering the binding equilibrium and, consequently, the selectivity.[2]
Question 2: The response of my sensor is slow and/or unstable. What could be the cause?
Answer: A slow or unstable response is a common issue with ion-selective electrodes and can often be rectified by addressing the following:
-
Improper Electrode Conditioning: New or improperly stored electrodes require conditioning to ensure the ion-selective membrane is fully hydrated and in equilibrium with the sample matrix.[6][7] Soaking the electrode in a dilute solution of the target ion is often recommended.[6]
-
Clogged or Contaminated Reference Electrode Junction: The reference electrode junction can become clogged or contaminated, leading to a drifting or unstable potential.[8] Ensure the filling solution is at the correct level and that there is no crystallization at the junction.
-
Presence of an Air Bubble on the Electrode Surface: An air bubble on the surface of the ion-selective membrane can disrupt the electrical contact with the sample solution, causing erratic readings.[8]
-
Membrane Fouling: The surface of the ion-selective membrane can become fouled by proteins, oils, or other components in the sample matrix, which can block the binding sites and impede the sensor's response. Regular cleaning of the electrode is essential.
-
Temperature Fluctuations: The potential of an ion-selective electrode is temperature-dependent.[6] Ensure that both the calibration standards and the samples are at the same temperature to avoid drift in the readings.[8]
Question 3: My sensor shows a non-Nernstian or sub-Nernstian response. How can I fix this?
Answer: A deviation from the theoretical Nernstian slope can indicate several problems:
-
Incorrect Calibration Standards: Ensure that the calibration standards are freshly prepared and accurately diluted. The presence of interfering ions in the standards can also affect the slope.
-
Membrane Degradation: Over time, the ionophore can leach out of the membrane, or the membrane itself can degrade, leading to a loss of sensitivity and a sub-Nernstian response.
-
High Concentration of Interfering Ions: A high concentration of interfering ions in the sample can lead to a mixed potential and a flattened response curve.[9]
-
Sample Matrix Effects: The ionic strength of the sample may differ significantly from that of the standards. Using an ionic strength adjustment buffer (ISAB) in both standards and samples can help to mitigate this effect.[7]
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my salophen-based sensor for a specific ion?
A1: Enhancing selectivity often involves a multi-pronged approach:
-
Ligand Modification: Systematically modify the substituents on the salophen ligand. For example, introducing electron-withdrawing groups can enhance the interaction with certain cations.[1][2] Altering the steric bulk near the binding site can also improve selectivity by creating a more size- and shape-specific cavity.[3]
-
Central Metal Ion Selection: The choice of the central metal ion in the salophen complex is critical. Different metal ions (e.g., Zn(II), Cu(II), Co(III)) will have different coordination preferences and affinities for the target ion.[1][2][4]
-
Membrane Optimization: Experiment with different plasticizers and their concentrations to fine-tune the dielectric constant and ionophore mobility within the membrane.[4][5] The addition of lipophilic ionic additives can also influence the ion-exchange equilibrium at the membrane-sample interface.
-
Use of Masking Agents: If a known interfering ion is present in the sample, a masking agent that selectively complexes with the interferent can be added to the sample to prevent it from interacting with the sensor.[9]
Q2: What is the typical lifetime of a salophen-based ion-selective electrode?
A2: The lifetime of a salophen-based ISE can vary significantly depending on the membrane composition, the nature of the samples being analyzed, and the storage conditions. With proper care and maintenance, a well-fabricated electrode can last from several weeks to several months.[4] Regular cleaning and proper storage in a solution recommended by the manufacturer or in a dilute solution of the target ion can extend its lifespan.
Q3: How do I properly condition my new salophen-based sensor?
A3: Proper conditioning is crucial for obtaining stable and reproducible measurements. A general procedure is to soak the electrode in a mid-range concentration of the primary ion standard solution for several hours (e.g., 2-4 hours) or overnight.[6] This allows the membrane to become fully hydrated and ensures that the ion-exchange sites are equilibrated.
Q4: Can I use my salophen-based sensor in organic solvents?
A4: The compatibility of the sensor with organic solvents depends on the composition of the ion-selective membrane. PVC, a common membrane material, can swell or dissolve in certain organic solvents. If measurements in non-aqueous or mixed-solvent systems are required, it is essential to use a membrane matrix that is chemically resistant to the solvent .
Data Presentation
Table 1: Selectivity Coefficients (log KpotA,B) of a Co(III)-Salophen Based Iodide-Selective Electrode
| Interfering Ion (B) | log KpotI-,B |
| ClO4- | -1.1 |
| SCN- | -1.5 |
| Salicylate | -2.0 |
| NO3- | -2.8 |
| Br- | -3.0 |
| Cl- | -3.5 |
| SO42- | -4.0 |
| HPO42- | -4.1 |
Data compiled from[4]. The matched potential method was used to determine the selectivity coefficients.
Experimental Protocols
Protocol 1: Preparation of a Salophen-Based PVC Ion-Selective Membrane
This protocol describes the preparation of a typical PVC-based ion-selective membrane for a potentiometric sensor.
Materials:
-
Salophen-metal complex (ionophore)
-
Poly(vinyl chloride) (PVC) of high molecular weight
-
Plasticizer (e.g., dioctyl phthalate (DOP), o-nitrophenyl octyl ether (o-NPOE))
-
Lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a small glass vial, dissolve the ionophore (typically 1-2 mg), PVC (30-33 mg), plasticizer (60-66 mg), and ionic additive (0.5-1 mg) in approximately 1-2 mL of THF.
-
Ensure Complete Dissolution: Gently swirl or sonicate the mixture until all components are completely dissolved, resulting in a clear, homogenous solution.
-
Cast the Membrane: Pour the membrane cocktail into a flat, glass ring (e.g., a glass ring placed on a glass plate) to ensure a uniform thickness.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a homogenous, non-porous membrane.
-
Membrane Sectioning: Once the membrane is completely dry, carefully cut out small discs (e.g., 5-7 mm in diameter) using a cork borer.
-
Electrode Assembly: Mount a membrane disc into an electrode body (e.g., a Philips-type electrode body).
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Add Internal Filling Solution: Fill the electrode body with an internal filling solution containing a known concentration of the target ion and a salt for the internal reference electrode (e.g., 0.01 M KCl for an Ag/AgCl internal reference).
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Conditioning: Condition the newly prepared electrode by soaking it in a 10-3 M solution of the target ion for at least 2 hours before use.
Protocol 2: Electrochemical Measurement of Ion Concentration
This protocol outlines the steps for measuring ion concentration using a salophen-based ion-selective electrode and a reference electrode.
Equipment:
-
Salophen-based ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance ion meter or pH/mV meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target ion by serial dilution of a stock solution. The concentrations should bracket the expected concentration of the sample. If necessary, add an ionic strength adjustment buffer (ISAB) to each standard.
-
Calibrate the Electrode:
-
Place the ISE and the reference electrode in the lowest concentration standard solution.
-
Stir the solution at a constant, moderate rate.
-
Wait for the potential reading to stabilize and record the millivolt (mV) value.
-
Rinse the electrodes with deionized water and gently blot dry.
-
Repeat this process for each standard solution, moving from the lowest to the highest concentration.
-
-
Generate a Calibration Curve: Plot the recorded mV values (y-axis) against the logarithm of the ion concentration (x-axis). The plot should be linear with a slope close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
-
Measure the Sample:
-
Rinse the electrodes and place them in the sample solution (to which ISAB has been added if used for the standards).
-
Stir at the same rate as used for calibration.
-
Record the stable potential reading.
-
-
Determine Sample Concentration: Use the calibration curve to determine the concentration of the target ion in the sample corresponding to the measured potential.
Mandatory Visualization
Caption: Workflow for preparing and using a salophen-based ion-selective electrode.
Caption: A logical flowchart for troubleshooting salophen-based ion sensor issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. abechem.com [abechem.com]
- 6. turtletoughsensors.com [turtletoughsensors.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Salophen Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Salophen metal complexes, with a primary focus on addressing issues related to low reaction yields.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My Salophen ligand synthesis is resulting in a low yield or an impure product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Salophen ligand synthesis, which is typically a condensation reaction between a salicylaldehyde derivative and o-phenylenediamine, can stem from several factors. Here’s a breakdown of potential issues and their solutions:
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Purity of Starting Materials: Impurities in the salicylaldehyde or o-phenylenediamine can lead to side reactions, reducing the yield of the desired ligand.
-
Troubleshooting Step: Verify the purity of your reactants using techniques like NMR, melting point analysis, or chromatography.
-
Experimental Protocol: Purify the salicylaldehyde by distillation or recrystallization. Recrystallize o-phenylenediamine from a suitable solvent like ethanol or water.
-
-
Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, are crucial for driving the condensation reaction to completion.
-
Troubleshooting Step: Screen different solvents and reaction temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Experimental Protocol: A common procedure involves refluxing a methanolic or ethanolic solution of the salicylaldehyde (2 equivalents) and o-phenylenediamine (1 equivalent) for several hours.[1] For temperature-sensitive substrates, conducting the reaction at room temperature for a longer duration might be beneficial.
-
-
Product Precipitation and Isolation: The method of isolating the Salophen ligand from the reaction mixture can significantly impact the final yield.
-
Troubleshooting Step: If the product precipitates upon cooling, ensure slow cooling to promote the formation of pure crystals. If the product remains in solution, concentration and addition of a non-solvent (like diethyl ether) can induce precipitation.[1]
-
Experimental Protocol: After the reaction is complete, cool the mixture to room temperature or in an ice bath. Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
Question 2: I am struggling with the metal complexation step. The yield of my Salophen metal complex is consistently low. What should I investigate?
Answer:
The metalation of the Salophen ligand is a critical step where various factors can influence the yield. Consider the following points:
-
Choice of Metal Salt and Counter-anion: The nature of the metal salt, particularly the counter-anion, can significantly affect the reaction's success.
-
Troubleshooting Step: If using a metal chloride salt results in low yields, consider switching to an acetate or acetylacetonate salt. Acetates are generally weaker bases and can lead to better results.[2]
-
Experimental Protocol: When synthesizing a zinc-salophen complex, using zinc(II) acetate instead of zinc(II) chloride has been shown to improve yields.[2]
-
-
Reaction Atmosphere: Some metal ions are sensitive to air and can be oxidized, leading to the formation of undesired byproducts.
-
Troubleshooting Step: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Use Schlenk line techniques and degassed solvents to maintain an inert environment, especially when working with air-sensitive metal salts like CrCl₂.[1]
-
-
Solvent and Temperature: The solubility of the ligand and the metal salt, as well as the reaction kinetics, are dependent on the solvent and temperature.
-
Troubleshooting Step: Screen different solvents or solvent mixtures. Ensure the reaction is heated sufficiently to overcome the activation energy but not to the point of product decomposition.
-
Experimental Protocol: A mixture of THF and methanol is often used for the synthesis of chromium(III) salophen complexes.[1] The reaction is typically heated to reflux for several hours.
-
-
Alternative Synthetic Methods: For complexes that are difficult to synthesize in solution, mechanochemical synthesis (grinding solid reactants together) can be a highly effective alternative.
-
Troubleshooting Step: If solution-based methods fail, consider a solvent-free or liquid-assisted grinding (LAG) approach.
-
Experimental Protocol: In a ball mill, grind the Salophen ligand with the appropriate metal salt. This method has been shown to produce high yields in shorter reaction times.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for Salophen ligand and metal complex synthesis?
A1: Yields can vary significantly depending on the specific substituents on the salicylaldehyde and the metal used. Symmetrically substituted Salophen ligands can be obtained in high yields, often between 88-98%.[1] However, unsymmetrically substituted ligands may have lower yields, around 37-38%.[1] The yields for metal complexes can range from moderate to excellent (40-90%).[5] Mechanochemical synthesis has been reported to provide yields of 60-70% for both the ligand and its complexes.[2]
Q2: How can I improve the purity of my final Salophen metal complex?
A2: Purification is crucial for obtaining a high-quality product. Common purification techniques include:
-
Recrystallization: This is the most common method. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. The pure crystals are then collected by filtration.
-
Washing: Thoroughly washing the filtered product with appropriate cold solvents can remove unreacted starting materials and soluble impurities.
-
Column Chromatography: While less common for these types of complexes, silica gel chromatography can be used if other methods fail. However, be aware that some complexes may decompose on silica.
Q3: Can the order of addition of reactants affect the yield?
A3: Yes, the order of addition can be important. For the ligand synthesis, it is common to add the solution of o-phenylenediamine dropwise to the heated solution of the salicylaldehyde.[1] For the metal complexation, adding the ligand solution to the metal salt solution is a standard procedure.[1] This can help to control the reaction and minimize the formation of side products.
Quantitative Data Summary
The following table summarizes reported yields for Salophen ligands and metal complexes under different synthetic conditions.
| Product | Synthesis Method | Metal Salt | Solvent | Yield (%) | Reference |
| Symmetrically substituted Salophen ligands | Solution-based | - | Methanol | 88-98% | [1] |
| Unsymmetrically substituted Salophen ligands | Solution-based | - | - | 37-38% | [1] |
| Salophen ligand 1 | Mechanochemical | - | - | 70% | [2] |
| Salophen ligand 2 | Mechanochemical | - | - | 60% | [2] |
| 1Zn Complex | Mechanochemical | Zn(OAc)₂ | - | 62% | [2] |
| 1Ni Complex | Mechanochemical | Ni(OAc)₂ | - | 68% | [2] |
| Zn-Salophen Complexes | Solution-based | Zinc Acetate | Ethanol | 50-90% | [5] |
| (Cp₂Gd)₂(μ-tBusalophen) | Solution-based | Cp₂Gd(BPh₄) | THF | 48% | [6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrically Substituted Salophen Ligands (Solution-based) [1]
-
Dissolve the substituted salicylaldehyde (2 equivalents) in methanol.
-
Heat the resulting solution to reflux.
-
Add a solution of 1,2-phenylenediamine (1 equivalent) in methanol dropwise to the refluxing solution.
-
Vigorously stir the reaction mixture and continue to reflux for 4 hours.
-
Allow the mixture to stir overnight at ambient temperature.
-
Concentrate the post-reaction mixture using a rotary evaporator to approximately 1/10 of the original volume.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of Salophen Chromium(III) Complexes (Solution-based) [1]
-
In a Schlenk flask under an argon atmosphere, dissolve anhydrous CrCl₂ in freshly distilled, dry THF.
-
In a separate Schlenk flask, dissolve the Salophen ligand (1 equivalent) in a mixture of dry THF and dry methanol.
-
Transfer the ligand solution to the CrCl₂ solution using a cannula.
-
Stir the reaction mixture at room temperature for the appropriate time.
-
Isolate the complex by filtration, wash with THF, and dry under vacuum.
Protocol 3: General Procedure for the Mechanochemical Synthesis of Salophen Ligands and Complexes [2]
-
For Ligand Synthesis: Place o-phenylenediamine (1 mmol) and the desired salicylaldehyde (2 mmol) in a milling jar.
-
For One-Pot Complex Synthesis: Place o-phenylenediamine (1 mmol), the desired salicylaldehyde (2 mmol), and the metal acetate salt (e.g., Zn(OAc)₂, 1.2 mmol) in a milling jar.
-
Grind the solid mixture in a mixer mill for approximately 1 hour.
-
The resulting powder is the final product. Further purification may be achieved by washing with an appropriate solvent.
Visualizations
Caption: Troubleshooting workflow for low yields in Salophen synthesis.
Caption: General experimental workflow for Salophen metal complex synthesis.
References
- 1. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 2. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Salophen and Salen Ligands for Metal Chelation
For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical in applications ranging from catalysis to therapeutic development. Among the vast array of ligands, Salophen and Salen stand out for their versatility and efficiency in coordinating with a variety of metal ions. This guide provides a detailed comparison of these two ligand types, summarizing their performance in metal chelation with supporting data and experimental protocols.
Introduction to Salophen and Salen Ligands
Salen, or N,N'-bis(salicylidene)ethylenediamine, and Salophen, or N,N'-bis(salicylidene)-1,2-phenylenediamine, are tetradentate Schiff base ligands that form stable complexes with a wide range of transition metals.[1] Both ligands possess an N₂O₂ donor set that readily coordinates with metal ions. The fundamental difference between them lies in the diamine bridge connecting the two salicylaldehyde units. Salen features a flexible ethylene bridge, while Salophen incorporates a rigid phenylenediamine bridge. This structural distinction significantly influences their coordination chemistry, the stability of their metal complexes, and their applications in various fields.[1]
Structural Comparison
The structural rigidity of the Salophen ligand, imparted by the aromatic phenylenediamine backbone, leads to a more planar and conjugated system upon metal chelation compared to the more flexible Salen ligand.[2] This planarity can influence the electronic properties and reactivity of the resulting metal complex.
References
A Researcher's Guide to the Validation of Salophen-Based Sensors for Copper Ion Detection
For researchers, scientists, and professionals in drug development, the accurate detection of copper ions (Cu²⁺) is crucial due to their significant roles in biological systems and environmental monitoring. Salophen-based chemosensors have emerged as a promising platform for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive comparison of salophen-based sensors with alternative methods, supported by experimental data and detailed protocols to aid in their validation and application.
Performance Comparison of Copper Ion Detection Methods
The selection of an appropriate analytical method for copper ion detection depends on factors such as required sensitivity, sample matrix, cost, and speed. Salophen-based sensors, which can be tailored for colorimetric, fluorescent, or electrochemical detection, offer a versatile and often more accessible alternative to traditional instrumental techniques.[1][2][3]
| Method | Principle | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| Salophen-Based Colorimetric Sensor | Complexation with Cu²⁺ induces a visible color change.[1][4] | 0.04 µM - 2 µM[3] | Typically in the µM range | Simple, rapid, low-cost, allows for naked-eye detection.[3] | Lower sensitivity compared to other methods, potential for interference from other colored species. |
| Salophen-Based Fluorescent Sensor | Binding of Cu²⁺ leads to fluorescence quenching or enhancement.[3][5] | 5.69 nM - 0.20 µM[1][5] | nM to µM range | High sensitivity and selectivity.[3] | Requires a fluorometer, potential for background fluorescence interference. |
| Salophen-Based Electrochemical Sensor | The interaction between the salophen ligand and Cu²⁺ alters the electrochemical properties of the sensor. | Down to pM range | Wide linear range | High sensitivity, excellent selectivity, potential for miniaturization and real-time monitoring. | Requires a potentiostat, electrode surface can be prone to fouling. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free copper atoms in a flame or graphite furnace.[6] | ~0.05 µM | µM to mM range | High accuracy and precision, well-established technique.[6] | Expensive instrumentation, requires sample digestion, not suitable for in-situ measurements.[6] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample in an argon plasma and separates ions based on their mass-to-charge ratio. | Down to pM range | Wide linear range | Extremely high sensitivity, multi-element analysis capability. | Very expensive, complex instrumentation, requires skilled operator.[6] |
| Nanopore-Based Sensors | The passage of copper ions or copper-bound molecules through a nanopore causes a detectable change in ionic current.[7] | Down to pM range | pM to µM range | High sensitivity and selectivity, label-free detection.[7] | Fabrication of stable nanopores can be challenging.[7] |
Experimental Protocols for Validation
Accurate validation of a salophen-based copper ion sensor is paramount. The following are detailed methodologies for key experiments based on IUPAC guidelines for single-laboratory validation of analytical methods.[8][9][10][11]
Colorimetric Detection Protocol (UV-Vis Spectroscopy)
This protocol outlines the steps for validating a salophen-based colorimetric sensor for copper ion detection.
1. Materials and Reagents:
- Salophen-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
- Copper(II) standard stock solution (e.g., 10 mM CuCl₂ or CuSO₄ in deionized water).
- Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).
- Deionized water.
- Other metal ion solutions for selectivity studies (e.g., 10 mM solutions of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
2. Instrumentation:
- UV-Vis Spectrophotometer.
- Quartz cuvettes (1 cm path length).
3. Procedure:
- Preparation of Working Solutions:
- Prepare a working solution of the salophen sensor (e.g., 10 µM) in the buffer solution.
- Prepare a series of copper(II) standard solutions with varying concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) by diluting the stock solution in the buffer.
- Measurement:
- To a quartz cuvette, add a fixed volume of the sensor working solution (e.g., 2 mL).
- Record the initial UV-Vis absorption spectrum of the sensor solution (this serves as the blank).
- Add a small, fixed volume of a copper(II) standard solution (e.g., 20 µL) to the cuvette, mix thoroughly, and allow the reaction to stabilize (determine the optimal incubation time in preliminary experiments).
- Record the UV-Vis absorption spectrum of the sensor-copper mixture.
- Repeat the measurement for each copper concentration.
- Selectivity Study:
- To separate cuvettes containing the sensor solution, add a fixed concentration of each interfering metal ion (e.g., 100 µM).
- Record the UV-Vis spectra and compare the changes to that induced by copper.
- For competitive selectivity, add the interfering metal ion first, followed by the addition of copper, and record the spectrum.
4. Data Analysis:
- Plot the absorbance at the wavelength of maximum change (λ_max) against the copper ion concentration to generate a calibration curve.
- Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Fluorescence Detection Protocol
This protocol details the validation of a salophen-based fluorescent sensor, often based on fluorescence quenching.[12][13][14]
1. Materials and Reagents:
- As per the colorimetric protocol.
2. Instrumentation:
- Fluorometer.
- Quartz cuvettes.
3. Procedure:
- Preparation of Working Solutions:
- Prepare a working solution of the fluorescent salophen sensor (e.g., 1 µM) in the buffer solution.
- Prepare a series of copper(II) standard solutions as described previously.
- Measurement:
- Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the sensor.
- To a quartz cuvette, add a fixed volume of the sensor working solution (e.g., 2 mL).
- Record the initial fluorescence intensity (F₀).
- Add a small, fixed volume of a copper(II) standard solution, mix, and incubate for the optimal time.
- Record the final fluorescence intensity (F).
- Repeat for all copper concentrations.
- Selectivity Study:
- Perform selectivity and competitive selectivity studies as described in the colorimetric protocol, monitoring changes in fluorescence intensity.
4. Data Analysis:
- Plot the fluorescence intensity (or F₀/F for quenching) against the copper ion concentration.
- For fluorescence quenching, analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (Cu²⁺).
- Determine the linear range and calculate the LOD.
Electrochemical Detection Protocol
This protocol provides a framework for validating a salophen-based electrochemical sensor.
1. Materials and Reagents:
- Salophen derivative for electrode modification.
- Electrode material (e.g., glassy carbon electrode, screen-printed electrode).
- Supporting electrolyte (e.g., 0.1 M KCl or phosphate buffer).
- Copper(II) standard solutions.
- Other metal ion solutions for interference studies.
2. Instrumentation:
- Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).
3. Procedure:
- Electrode Modification:
- Modify the working electrode with the salophen-based sensor. This can be achieved through various methods such as drop-casting, electropolymerization, or covalent attachment. The specific procedure will depend on the sensor design.
- Measurement:
- Immerse the three-electrode system in the supporting electrolyte containing a known concentration of copper(II).
- Perform the electrochemical measurement using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV).
- Record the peak current or potential shift.
- Repeat the measurement for a range of copper concentrations to construct a calibration curve.
- Selectivity Study:
- Perform measurements in the presence of interfering ions to assess the sensor's selectivity.
4. Data Analysis:
- Plot the peak current or potential shift against the copper ion concentration.
- Determine the linear range, sensitivity (slope of the calibration curve), and LOD.
Signaling Pathways and Experimental Workflows
The underlying mechanisms of salophen-based copper sensors can be visualized to better understand their function.
Caption: Colorimetric detection of Cu²⁺ by a salophen-based sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Optical Sensors for Copper Ion Detection | MDPI [mdpi.com]
- 4. A colorimetric chemosensor for the sequential detection of copper ion and amino acids (cysteine and histidine) in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. samothrace.eu [samothrace.eu]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Nanopore Technology for Copper Detection and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. fao.org [fao.org]
- 12. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Catalytic Activity of Salophen and Other Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of Salophen (N,N'-bis(salicylidene)-1,2-phenylenediamine) Schiff base complexes against other classes of Schiff base catalysts. The selection of an appropriate ligand is a critical determinant in designing efficient catalytic systems for a myriad of organic transformations. This document aims to facilitate this selection by presenting a comparative overview of catalytic activity, supported by experimental data and detailed methodologies.
Introduction to Schiff Base Catalysts
Schiff bases, synthesized through the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that form stable complexes with a wide range of metal ions. These metal complexes have demonstrated significant catalytic activity in diverse organic reactions, including oxidation, epoxidation, carbon-carbon bond formation, and polymerization. The modular nature of Schiff base synthesis allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic efficacy.
Salophen, a tetradentate N₂O₂ donor ligand, is structurally similar to the well-studied Salen ligand but features a more rigid phenylene backbone compared to the flexible ethylene bridge in Salen. This structural difference can significantly impact the geometry and electronic properties of the corresponding metal complexes, leading to distinct catalytic behaviors. This guide will explore the catalytic performance of Salophen in comparison to other Schiff bases, including the widely used Salen, as well as bidentate and tridentate analogues.
Comparative Catalytic Performance
The catalytic activity of Schiff base metal complexes is highly dependent on the nature of the metal center, the structure of the Schiff base ligand, and the specific reaction conditions. Below, we present a comparative summary of the catalytic performance of Salophen-metal complexes versus other Schiff base-metal complexes in several key organic transformations.
Table 1: Comparative Catalytic Activity in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Mn(III)-Salophen | Styrene | H₂O₂ | Styrene Oxide | 95 | >99 | - | - | [1] |
| Mn(III)-Salen | Styrene | H₂O₂ | Styrene Oxide | 92 | >99 | - | - | [1] |
| Fe(III)-Salophen | Cyclohexene | O₂ | Cyclohexene-1-one, Cyclohexene-1-ol | - | - | - | - | [2] |
| Fe(III)-Salen | Cyclohexene | O₂ | Cyclohexene-1-one, Cyclohexene-1-ol | - | - | - | - | [2] |
| Cu(II)-Bidentate SB | Benzyl Alcohol | H₂O₂ | Benzaldehyde | 98 | >99 | - | - | [3] |
Note: TON (Turnover Number) and TOF (Turnover Frequency) are provided where available in the cited literature. Direct comparison is most effective when reaction conditions are identical.
Table 2: Comparative Catalytic Activity in CO₂ Cycloaddition
| Catalyst | Epoxide | Co-catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cr(III)-Salophen | Phenyl Glycidyl Ether | None | 120 | 2 | High | - | - | [4] |
| Cr(III)-Salen | Propylene Oxide | DMAP | 100 | 10 | 95 | - | - | [5] |
| Al(III)-Salophen | Styrene Oxide | TBAB | RT | 1 | 83 | - | - | [6] |
| Organo-Salophen | Epichlorohydrin | None | 120 | 2 | >80 | 156-893 | - | [7] |
Note: TBAB (Tetrabutylammonium bromide), DMAP (4-(Dimethylamino)pyridine).
Table 3: Comparative Catalytic Activity in Polymerization Reactions
| Catalyst | Monomer | Polymer | Mn ( g/mol ) | PDI | Activity ( kg/mol ·h) | Reference |
| Al(III)-Salan | rac-Lactide | PLA | 28,500 | 1.15 | - | [8] |
| Zr(IV)-Salan | Propene | Polypropylene | - | - | High | [9] |
| Fe(III)-Salen | L-Lactide | PLLA | - | - | - | [10] |
| Al(III)-Salen type | rac-Lactide | PLA | - | 1.06-1.25 | - | [11] |
Note: PDI (Polydispersity Index), PLA (Polylactic acid), PLLA (Poly(L-lactic acid)).
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a Salophen ligand and a common catalytic application.
Synthesis of Salophen Ligand
Materials:
-
Salicylaldehyde (2 equivalents)
-
1,2-Phenylenediamine (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
Dissolve 1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add salicylaldehyde dropwise to the stirred solution at room temperature.
-
The reaction mixture is then refluxed for 2-4 hours.
-
Upon cooling, a yellow crystalline product precipitates.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[12][13]
General Procedure for Catalytic Epoxidation of Alkenes
Materials:
-
Alkene (substrate)
-
Mn(III)-Salophen complex (catalyst)
-
Hydrogen peroxide (H₂O₂) or other oxidant
-
Sodium bicarbonate (NaHCO₃) (co-catalyst, if required)
-
Ethanol or other suitable solvent
Procedure:
-
In a reaction vessel, dissolve the Mn(III)-Salophen catalyst in the chosen solvent.
-
Add the alkene substrate to the solution.
-
If required, add the co-catalyst (e.g., NaHCO₃).
-
Slowly add the oxidant (e.g., H₂O₂) to the stirred reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using appropriate methods like column chromatography.[1]
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Below are visualizations of proposed catalytic cycles and workflows using the DOT language for Graphviz.
Workflow for Schiff Base Catalyst Synthesis and Application
Proposed Catalytic Cycle for Epoxidation by a Mn-Salophen Complex
Conclusion
This guide provides a comparative overview of the catalytic activity of Salophen-based Schiff base complexes in relation to other Schiff base systems. The presented data highlights that the catalytic performance is intricately linked to the ligand architecture, the coordinated metal ion, and the specific reaction conditions. Salophen complexes have demonstrated high efficiency in various catalytic transformations, often comparable or superior to their Salen counterparts, particularly in reactions where the rigidity of the ligand backbone can influence selectivity.
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount. While this guide offers a foundational comparison, it is recommended to consult the primary literature for detailed experimental conditions and substrate scope when selecting a catalyst for a specific application. The modularity of Schiff base synthesis continues to offer exciting opportunities for the design of novel and highly efficient catalysts for a wide range of chemical transformations.
References
- 1. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Manipulating pre-equilibria in olefin polymerization catalysis: backbone-stiffening converts a living into a highly active salan-type catalyst - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01537H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Validating Experimental Findings of Salophen Complexes with DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data with computational findings from Density Functional Theory (DFT) for salophen complexes, focusing on Nickel(II)-N,N′-bis(salicylidene)-o-phenylenediamine, commonly known as [Ni(salophen)]. Salophen complexes are a class of Schiff base compounds extensively studied for their catalytic, biological, and material applications. Validating experimental results with theoretical calculations is crucial for a deeper understanding of their structure-property relationships and for the rational design of new, more effective compounds.
Data Presentation: Structural and Spectroscopic Comparison
The following tables summarize the quantitative data from experimental measurements and DFT calculations for [Ni(salophen)]. The experimental structural data is based on a closely related derivative, as a comprehensive study containing all experimental and computational data for the parent [Ni(salophen)] is not available in a single source.
Table 1: Comparison of Key Bond Lengths (Å) and Angles (°) for [Ni(salophen)]
| Parameter | Experimental (X-ray Crystallography) | DFT Calculation (PBE0/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| Ni-O1 | 1.845 | 1.868 |
| Ni-N1 | 1.850 | 1.860 |
| C1-N1 | 1.290 | 1.312 |
| C6-O1 | 1.310 | 1.301 |
| Bond Angles (°) | ||
| O1-Ni-N1 | 93.5 | 93.2 |
| N1-Ni-N1' | 82.0 | 82.5 |
| O1-Ni-O1' | 88.0 | 88.3 |
Note: Experimental data is for a closely related Ni(II)-salophen complex. The DFT data is for the parent [Ni(salophen)].
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for [Ni(salophen)] in DMSO
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
| 478 | 442 | 0.28 | HOMO-1 -> LUMO | Metal-to-Ligand Charge Transfer (MLCT) |
| 385 | 375 | 0.45 | HOMO -> LUMO+1 | Intra-Ligand Charge Transfer (ILCT) |
| 330 | 325 | 0.31 | HOMO-2 -> LUMO | π -> π |
| 285 | 280 | 0.55 | HOMO -> LUMO+2 | π -> π |
Experimental and Computational Protocols
Synthesis of [Ni(salophen)] [1] The [Ni(salophen)] complex is synthesized by the condensation reaction of salicylaldehyde and o-phenylenediamine in the presence of a nickel(II) salt.
-
Ligand Synthesis: o-phenylenediamine (1.0 mmol) is dissolved in methanol. Salicylaldehyde (2.0 mmol) is added to this solution, and the mixture is refluxed for 2 hours. The resulting yellow precipitate of the salophen ligand (H₂salophen) is filtered, washed with cold methanol, and dried.
-
Complexation: The synthesized H₂salophen ligand (1.0 mmol) is dissolved in hot ethanol. An ethanolic solution of nickel(II) acetate tetrahydrate (1.0 mmol) is added dropwise to the ligand solution. The mixture is refluxed for 1 hour, during which the color changes to a deep red. After cooling to room temperature, the red crystalline product of [Ni(salophen)] is collected by filtration, washed with ethanol, and dried in a desiccator.
UV-Vis Spectroscopy UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The solvent used is typically dimethyl sulfoxide (DMSO). A stock solution of the complex is prepared, and dilutions are made to achieve concentrations suitable for measurement (e.g., 1 x 10⁻⁵ M). The spectrum is scanned over a wavelength range of 200–800 nm.
Single-Crystal X-ray Crystallography Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., dichloromethane/methanol). A selected crystal is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a diffractometer with a specific radiation source (e.g., Cu Kα radiation, λ = 1.54184 Å). The structure is solved and refined using specialized software packages.
Geometry Optimization [1] The molecular geometry of the [Ni(salophen)] complex is optimized using Density Functional Theory (DFT).
-
Software: Gaussian 09
-
Functional: PBE0
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Methodology: The geometry is optimized without any symmetry constraints. A vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra [1] The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) on the optimized ground-state geometry.
-
Software: Gaussian 09
-
Functional: PBE0
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: The effect of the solvent (DMSO) is taken into account using the Polarizable Continuum Model (PCM).
-
Methodology: The vertical excitation energies and corresponding oscillator strengths for the lowest 30 singlet excited states are calculated. The theoretical spectrum is then generated by fitting the calculated transitions to Gaussian functions.
Mandatory Visualization
Caption: Workflow for validating experimental findings of salophen complexes with DFT.
Caption: Logical relationship between DFT-calculated electronic properties and experimental UV-Vis spectra.
References
Comparative Guide to Cross-Reactivity of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) Based Sensors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Salophen Sensor Performance with Alternative Technologies, Supported by Experimental Data.
This guide provides a comprehensive analysis of the cross-reactivity of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) based fluorescent sensors, a class of chemosensors widely recognized for their utility in detecting metal ions. A critical aspect of sensor performance is its selectivity—the ability to detect a target analyte in the presence of other potentially interfering species. This document presents a comparative overview of salophen-based sensors, primarily focusing on their application in zinc (Zn²⁺) detection, and contrasts their performance with alternative fluorescent sensor technologies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Performance Comparison of Salophen-Based Sensors and Alternatives
Salophen-based sensors are a type of Schiff base sensor known for forming stable complexes with various metal ions.[1] Their fluorescence properties often change significantly upon binding to a target ion, making them effective "turn-on" or "turn-off" fluorescent probes. The primary analyte for which salophen-based sensors have demonstrated high selectivity is the zinc ion (Zn²⁺). However, as with any sensor, understanding their cross-reactivity profile is paramount for accurate and reliable measurements.
Quantitative Cross-Reactivity Data for a Representative Salophen-Based Zn²⁺ Sensor
The following table summarizes the fluorescence response of a representative N,N'-Bis(salicylidene)-1,2-phenylenediamine based sensor in the presence of various metal ions. The data is presented as the relative fluorescence intensity compared to the response with Zn²⁺. A lower percentage indicates less interference.
| Interfering Ion | Concentration (equiv.) | Relative Fluorescence Intensity (%) vs. Zn²⁺ |
| Na⁺ | 1.0 | < 5% |
| K⁺ | 1.0 | < 5% |
| Mg²⁺ | 1.0 | < 10% |
| Ca²⁺ | 1.0 | < 10% |
| Al³⁺ | 1.0 | ~15% |
| Pb²⁺ | 1.0 | ~20% |
| Co²⁺ | 1.0 | ~25% |
| Ni²⁺ | 1.0 | ~30% |
| Cd²⁺ | 1.0 | ~40% |
| Cu²⁺ | 1.0 | ~80-100% (Quenching often observed) |
| Mn²⁺ | 1.0 | ~20% |
Note: The data presented is a synthesized representation from multiple sources. The exact values can vary depending on the specific salophen derivative, solvent system, and experimental conditions. Notably, Cu²⁺ is a significant interferent for many salophen-based Zn²⁺ sensors, often leading to fluorescence quenching.[2]
Comparison with Alternative Fluorescent Zn²⁺ Sensors
To provide a broader context, the performance of salophen-based sensors is compared with other classes of fluorescent probes for zinc detection.
| Sensor Type | Target Analyte | Principle of Detection | Common Interferents | Limit of Detection (LOD) | Reference |
| Salophen-based | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Cu²⁺, Ni²⁺, Co²⁺ | 10⁻⁸ - 10⁻⁷ M | [2] |
| Quinoline-based | Zn²⁺ | Photoinduced Electron Transfer (PET) | Cd²⁺ | 10⁻⁷ - 10⁻⁸ M | [3] |
| Benzothiazole-based | Zn²⁺ | Excited State Intramolecular Proton Transfer (ESIPT) | Minimal interference reported in some cases | 10⁻⁸ M | [3] |
| Carbon Dots | Zn²⁺ | Surface state passivation | Varies depending on surface functionalization | 10⁻⁹ M | [4] |
| FluoZin-3 | Zn²⁺ | Intracellular Zn²⁺ indicator | Ca²⁺ (minimal) | ~15 nM (in vitro) |
Experimental Protocols
Accurate assessment of sensor cross-reactivity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine
Materials:
-
Salicylaldehyde
-
1,2-Phenylenediamine
-
Ethanol (absolute)
Procedure:
-
Dissolve 1,2-phenylenediamine in absolute ethanol.
-
Add a stoichiometric amount (2 equivalents) of salicylaldehyde to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Cross-Reactivity (Selectivity) Testing Protocol
Objective: To determine the selectivity of the salophen-based sensor for the target analyte (e.g., Zn²⁺) in the presence of other metal ions.
Materials:
-
Stock solution of the salophen-based sensor in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solutions of the target analyte (e.g., ZnCl₂) and various interfering metal ions (e.g., NaCl, KCl, MgCl₂, CaCl₂, AlCl₃, Pb(NO₃)₂, CoCl₂, NiCl₂, CdCl₂, CuCl₂, MnCl₂).
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of test solutions in cuvettes. Each cuvette should contain the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
To one set of cuvettes, add the target analyte (Zn²⁺) to achieve a final concentration that gives a significant fluorescence response.
-
To other sets of cuvettes, add one of the interfering metal ions at the same concentration as the target analyte.
-
For competitive testing, prepare solutions containing the sensor, the target analyte, and one of the interfering ions.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
The excitation wavelength should be set at the absorption maximum of the sensor-analyte complex.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Calculate the relative fluorescence intensity for each interfering ion by dividing its fluorescence intensity by the intensity of the solution containing only the target analyte and multiplying by 100.
-
The selectivity coefficient can be calculated using various methods, such as the matched potential method or by analyzing the fluorescence response ratio.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Signaling pathway of a "turn-on" salophen-based fluorescent sensor.
Caption: Experimental workflow for cross-reactivity testing of fluorescent sensors.
Caption: Logical relationship between different types of fluorescent metal ion sensors.
References
Unlocking Catalytic Potential: A Comparative Guide to Salophen Derivatives in Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Salophen derivatives, a class of tetradentate Schiff base ligands, have emerged as versatile scaffolds for a wide range of catalytic applications. Their performance, however, is intricately linked to their structural modifications and the choice of metal center. This guide provides an objective comparison of different Salophen derivatives in key catalytic reactions, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation catalysts.
Performance Snapshot: Salophen Derivatives in Key Catalytic Reactions
The catalytic efficacy of Salophen derivatives is profoundly influenced by the nature of substituents on the salicylaldehyde and phenylenediamine moieties, as well as the coordinated metal ion. Below, we summarize the performance of various Salophen derivatives in two prominent catalytic applications: the cycloaddition of CO2 to epoxides and the epoxidation of alkenes.
Cycloaddition of CO2 to Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a critical area of green chemistry. Salophen complexes have demonstrated significant activity in catalyzing the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important industrial compounds.
Table 1: Comparative Performance of Salophen Derivatives in CO2 Cycloaddition
| Catalyst/Ligand | Epoxide Substrate | Temperature (°C) | CO2 Pressure (bar) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| Cr(III) Complexes | |||||||
| Cr-Salophen (unsubstituted) | Phenyl glycidyl ether | 120 | 2 | Nearly inactive | - | - | [1] |
| Cr-Salophen-pyridinium chloride (1) | Phenyl glycidyl ether | 120 | 2 | 14 | - | - | [1] |
| Cr-Salophen-2,6-dimethylpyridinium chloride (2) | Phenyl glycidyl ether | 120 | 2 | 3 | - | - | [1] |
| Cr-Salophen-4-(dimethylamino)pyridinium chloride (3) | Phenyl glycidyl ether | 120 | 2 | 58 | - | - | [1] |
| Organocatalysts (Metal-Free) | |||||||
| Salophen (unfunctionalized) | Epichlorohydrin | 120 | 2 | No activity | - | - | [2] |
| Salophen-pyridinium chloride (S1) | Epichlorohydrin | 120 | 2 | Low | - | - | [2] |
| Salophen-2,6-dimethylpyridinium chloride (S2) | Epichlorohydrin | 120 | 2 | 47 | - | 45 | [2] |
| Salophen-4-(dimethylamino)pyridinium chloride (S3) | Epichlorohydrin | 120 | 2 | 83 | 156 | 78 | [2] |
| Coumarin-derived Salophen (L1) | Epichlorohydrin | 100 | 8 | 89 | - | - | [3][4] |
| Coumarin-derived Salophen (L2) | Epichlorohydrin | 100 | 8 | 92 | - | 20 | [3][4] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
The data clearly indicates that functionalization of the Salophen ligand plays a crucial role in catalytic activity. For chromium(III) Salophen complexes, the incorporation of a 4-(dimethylamino)pyridinium chloride moiety significantly enhances the conversion of phenyl glycidyl ether compared to the unsubstituted complex and those with other pyridinium salts.[1] Similarly, in metal-free organocatalysis, Salophen derivatives functionalized with 4-(dimethylamino)pyridinium units (S3) exhibit markedly higher activity in the cycloaddition of CO2 to epichlorohydrin.[2] Coumarin-derived Salophen ligands also show excellent performance as organocatalysts in this reaction.[3][4]
Epoxidation of Alkenes
Epoxides are valuable intermediates in organic synthesis. Salophen-metal complexes, particularly with manganese, are effective catalysts for the epoxidation of alkenes using various oxygen sources.
Table 2: Comparative Performance of Salophen Derivatives in Alkene Epoxidation
| Catalyst | Alkene Substrate | Oxidant | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| Mn(III)Salophen (homogeneous) | Cyclooctene | H₂O₂/NaHCO₃ | 94 | - | - | [5] |
| Mn(III)Salophen-GO·NH₂ (heterogeneous) | Cyclooctene | H₂O₂/NaHCO₃ | 98 | - | 159.5 | [5] |
| Mn(III)Salophen-GO·NH₂ (heterogeneous) | Cyclohexene | H₂O₂/NaHCO₃ | 93 | 88 | 151.4 | [5] |
The immobilization of a manganese(III) Salophen complex on amino-functionalized graphene oxide (MnSalop-GO·NH₂) not only facilitates catalyst recovery but also enhances the catalytic activity in the epoxidation of cyclooctene compared to its homogeneous counterpart.[5] This heterogeneous catalyst also demonstrates high conversion and selectivity for the epoxidation of cyclohexene.[5]
Experimental Corner: Methodologies for Synthesis and Catalytic Testing
Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed methodologies for the synthesis of Salophen derivatives and general procedures for evaluating their catalytic performance.
Synthesis of Salophen Ligands and Complexes
The synthesis of Salophen ligands is typically a straightforward condensation reaction.
General Procedure for the Synthesis of Symmetrically Substituted Salophen Ligands:
-
Dissolve the desired salicylaldehyde derivative (2 equivalents) in methanol.
-
Heat the solution to reflux.
-
Add a solution of 1,2-phenylenediamine (1 equivalent) in methanol dropwise to the refluxing solution.
-
Continue refluxing the reaction mixture for 4 hours.
-
Stir the mixture overnight at room temperature.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add diethyl ether to precipitate the Salophen ligand.
-
Isolate the solid product by filtration and wash with diethyl ether.
General Procedure for the Synthesis of Salophen-Metal Complexes (e.g., Cr(III) complexes):
-
React the appropriate Salophen ligand with an anhydrous metal salt (e.g., chromium(II) chloride) in a suitable solvent under an inert atmosphere (e.g., argon).[1]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Isolate the metal complex by filtration or by removing the solvent under reduced pressure.
-
Purify the complex by recrystallization or chromatography if necessary.
General Procedure for Catalytic Activity Screening (CO2 Cycloaddition)
-
Charge a pressure reactor with the Salophen catalyst (typically 0.01–0.5 mol%) and the epoxide substrate.[1][2]
-
Seal the reactor and place it in a preheated oil bath.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 2–8 bar).[1][2]
-
Stir the reaction mixture at a constant temperature (e.g., 80–120 °C) for a specified time (e.g., 1–6 hours).[1][2]
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Analyze the reaction mixture by techniques such as ¹H-NMR spectroscopy or gas chromatography to determine the conversion of the epoxide and the yield of the cyclic carbonate.
Visualizing the Process: Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for assessing the performance of Salophen derivatives in catalysis.
This guide offers a comparative overview of the catalytic performance of various Salophen derivatives. The presented data and methodologies underscore the importance of rational ligand design in tailoring the catalytic properties of these versatile compounds. Further research into novel Salophen architectures and their application in a broader range of catalytic transformations will undoubtedly continue to unlock their full potential in addressing contemporary challenges in chemistry and drug development.
References
- 1. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
A Comparative Guide to N,N'-Bis(salicylidene)-1,2-phenylenediamine (salphen) and N,N'-bis(salicylidene)ethylenediamine (salen) in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of coordination chemistry, Schiff base ligands play a pivotal role owing to their facile synthesis, structural versatility, and the remarkable stability of their metal complexes. Among these, N,N'-Bis(salicylidene)-1,2-phenylenediamine (salphen) and N,N'-bis(salicylidene)ethylenediamine (salen) have garnered significant attention. Both are tetradentate N₂O₂ donor ligands that form stable complexes with a wide array of transition metals, finding applications in catalysis, materials science, and medicinal chemistry. This guide provides an objective comparison of the coordination chemistry of salphen and salen, supported by experimental data, to aid researchers in selecting the appropriate ligand for their specific applications.
The fundamental difference between these two ligands lies in the diamine backbone: salen incorporates a flexible ethylenediamine bridge, while salphen possesses a rigid phenylenediamine bridge. This structural variance significantly influences the steric and electronic properties of the resulting metal complexes, thereby impacting their geometry, stability, and reactivity.
Structural Comparison: Salphen vs. Salen Complexes
The rigidity of the phenylenediamine backbone in salphen ligands generally imparts a more planar and rigid coordination geometry upon complexation with a metal ion, as compared to the more flexible ethylenediamine backbone of salen ligands. This can influence the catalytic activity and electronic properties of the metal center.
Below is a comparison of selected crystallographic data for nickel(II) complexes of both ligands, illustrating the structural differences.
Table 1: Comparative Crystallographic Data for [Ni(salphen)] and [Ni(salen)] Complexes
| Parameter | [Ni(salphen)] | [Ni(salen)] | Reference |
| Bond Lengths (Å) | [1] | ||
| Ni-O1 | 1.845 | 1.851 | [1] |
| Ni-O2 | 1.845 | 1.851 | [1] |
| Ni-N1 | 1.855 | 1.842 | [1] |
| Ni-N2 | 1.855 | 1.842 | [1] |
| Bond Angles ( °) | [1] | ||
| O1-Ni-O2 | 87.1 | 86.6 | [1] |
| N1-Ni-N2 | 84.8 | 86.1 | [1] |
| O1-Ni-N1 | 94.1 | 93.4 | [1] |
| O2-Ni-N2 | 94.1 | 93.4 | [1] |
| O1-Ni-N2 | 178.0 | 177.3 | [1] |
| O2-Ni-N1 | 178.0 | 177.3 | [1] |
Note: Data presented is for representative structures and may vary slightly with different substituted derivatives or crystal packing forces.
Spectroscopic Properties: A Comparative Overview
The electronic and vibrational spectra of salphen and salen complexes provide valuable insights into their bonding and structure. The UV-Vis spectra are characterized by intense ligand-based π-π* transitions and lower energy metal-to-ligand charge transfer (MLCT) or d-d transitions. The infrared spectra are particularly useful for confirming coordination, with characteristic shifts in the C=N (azomethine) stretching frequency upon complexation.
Table 2: Comparative Spectroscopic Data for Cobalt(II) Complexes
| Spectroscopic Feature | [Co(salphen)] | [Co(salen)] | Reference |
| UV-Vis (λmax, nm) | ~385, ~450 | ~382, ~430 | [2][3] |
| IR (νC=N, cm-1) | ~1605 | ~1600 | [2][4] |
| IR (νCo-N, cm-1) | Not specified | Below 500 | [4] |
| IR (νCo-O, cm-1) | Not specified | ~550 | [4] |
Stability of Metal Complexes
The stability of metal complexes is a crucial factor in many applications, particularly in catalysis and medicinal chemistry. The stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction. While comprehensive comparative data across a range of metals is scarce, studies on individual ligands provide valuable insights. For instance, the stability of Co(II)-salen complexes has been investigated in various solvents.
Table 3: Stability Constants (log Kf) for [Co(salen)] in Different Solvents at 25°C
| Solvent | log Kf | Reference |
| Chloroform | 10.15 | [5][6] |
| Acetonitrile | 9.98 | [5][6] |
| 2-Propanol | 9.85 | [5][6] |
| Methanol | 9.82 | [5][6] |
Note: The stoichiometry of the complex was determined to be 1:1 (metal:ligand).[5][6]
Catalytic Activity: A Case Study in Epoxidation
Both salphen and salen metal complexes are renowned for their catalytic activity in a variety of organic transformations, most notably in the epoxidation of alkenes. Manganese complexes of both ligands have been extensively studied as catalysts for this reaction. The rigidity and electronic nature of the ligand backbone can influence both the activity and selectivity of the catalyst.
Table 4: Comparative Catalytic Activity in the Epoxidation of Olefins with H₂O₂/NaHCO₃
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| Mn(salophen)-GO·NH₂ | Cyclooctene | 98 | 100 | 159.5 | [7] |
| Styrene | 92 | 95 | 142.6 | [7] | |
| α-Methylstyrene | 85 | 90 | 121.4 | [7] | |
| Homogeneous Mn(salen) | Styrene | 98 | 95 | Not Reported | [8] |
| α-Methylstyrene | 53.3 | Not Reported | Not Reported | [8] | |
| cis-β-Methylstyrene | Not Reported | 25.3 (for cis-epoxide) | Not Reported | [8] |
Note: The data for Mn(salophen) is for a heterogeneous catalyst, which can influence activity compared to its homogeneous counterpart. Direct comparison should be made with caution.
Experimental Protocols
Synthesis of N,N'-bis(salicylidene)ethylenediamine (salen) Ligand
This protocol is adapted from established literature procedures.[9]
Materials:
-
Salicylaldehyde (20 mmol)
-
Ethylenediamine (10 mmol)
-
Ethanol (sufficient quantity)
Procedure:
-
Dissolve salicylaldehyde (20 mmol) in 12 mL of ethanol in a 25 mL round-bottom flask.
-
Slowly add ethylenediamine (10 mmol) to the salicylaldehyde solution with stirring.
-
A yellow precipitate of the salen ligand will form almost immediately.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the yellow flaky crystals by vacuum filtration.
-
Wash the precipitate with a small amount of ice-cold ethanol.
-
Dry the product in a desiccator under vacuum over silica gel.
Synthesis of [N,N'-bis(salicylidene)ethylenediamine]cobalt(II) ([Co(salen)])
This synthesis should be performed under an inert atmosphere as Co(II) complexes can be air-sensitive.
Materials:
-
Salen ligand (H₂salen)
-
Cobalt(II) acetate tetrahydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the salen ligand in hot ethanol.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate in a minimum amount of water.
-
Slowly add the cobalt(II) acetate solution to the hot ethanolic solution of the salen ligand with stirring.
-
A precipitate of the [Co(salen)] complex will form.
-
Reflux the mixture for a period to ensure complete reaction and precipitation.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and then with cold ethanol.
-
Dry the complex under vacuum.
Synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salphen) Ligand
Materials:
-
Salicylaldehyde (2 equivalents)
-
o-Phenylenediamine (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve o-phenylenediamine in ethanol.
-
Add salicylaldehyde (2 equivalents) to the solution.
-
Reflux the mixture for several hours.
-
Upon cooling, the salphen ligand will crystallize out of the solution.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Synthesis of [N,N'-Bis(salicylidene)-1,2-phenylenediamine]cobalt(II) ([Co(salphen)])
Materials:
-
Salphen ligand (H₂salphen)
-
Cobalt(II) salt (e.g., cobalt(II) acetate or cobalt(II) chloride)
-
An appropriate solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve the salphen ligand in the chosen solvent, heating if necessary.
-
Add a solution of the cobalt(II) salt in the same solvent to the ligand solution.
-
The complex will precipitate from the solution. The reaction may be heated to ensure completion.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with the solvent and dry under vacuum.
Diagrams
Caption: General synthesis routes for salen and salphen ligands.
Caption: General coordination of salen and salphen ligands with a metal ion.
Conclusion
The choice between N,N'-Bis(salicylidene)-1,2-phenylenediamine (salphen) and N,N'-bis(salicylidene)ethylenediamine (salen) in coordination chemistry is dictated by the desired properties of the resulting metal complex. The rigid and planar nature of the salphen ligand often leads to complexes with distinct electronic and catalytic properties compared to the more flexible salen-derived complexes. While salen complexes have been more extensively studied, the unique characteristics of salphen complexes make them highly attractive for a range of applications. This guide provides a foundational comparison to assist researchers in navigating the nuances of these two important classes of Schiff base ligands. Further investigation into the direct comparative performance of these ligands with a wider variety of metal ions and in diverse applications is warranted to fully elucidate their respective advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. mocedes.org [mocedes.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
Unlocking Antitumor Potential: A Comparative Guide to the Cytotoxicity of Salophen Metal Complexes
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount challenge. Salophen metal complexes have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various salophen metal complexes, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation metallodrugs.
Comparative Cytotoxicity of Salophen Metal Complexes
The antitumor activity of salophen metal complexes is profoundly influenced by the nature of the central metal ion and the substituents on the salophen ligand. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies significantly across different complexes and cancer cell lines. Below is a summary of reported IC50 values for various salophen metal complexes, offering a quantitative comparison of their cytotoxic potential.
| Metal Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Iron (Fe) | |||
| [Fe(salophen)]Cl | MCF-7 (Breast) | 0.3 - 22 | [1][2] |
| SKOV-3 (Ovarian) | 0.3 | [3] | |
| Manganese (Mn) | |||
| Mn(II)-salophen | MDA-MB-231 (Breast) | 32.80 | |
| HepG2 (Liver) | 16.96 | ||
| Cobalt (Co) | |||
| Co(III)-salophen | HL-60 (Leukemia) | Good antiproliferative activity | [4] |
| A2780 (Ovarian) | Good antiproliferative activity | [4] | |
| Nickel (Ni) | |||
| Ni(II)-salophen | MG-63 (Osteosarcoma) | 3.9 | [5] |
| HCT-116 (Colon) | 3.4 | [5] | |
| Copper (Cu) | |||
| Cu(sal)(phen) | HCT116 (Colon) | 4.28 (48h) | [6] |
| SW480 (Colon) | >100 (Oxa-resistant) | [6] | |
| MDA-MB-231 (Breast) | Potent activity | [7] | |
| BT-20 (Breast) | Potent activity | [7] | |
| Zinc (Zn) | |||
| Zn(II)-salophen | MG-63 (Osteosarcoma) | Induce cytotoxic effects | [5] |
| HCT-116 (Colon) | Induce cytotoxic effects | [5] | |
| MDA-MB-231 (Breast) | Induce cytotoxic effects | [5] | |
| Platinum (Pt) | |||
| [Pt(salophene)] | MCF-7 (Breast) | <2 | [8] |
| Palladium (Pd) | |||
| Pd(II) complexes | K562 (Leukemia) | 0.25 | [9] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic activity of salophen metal complexes is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway and the activation of downstream effector caspases.
A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c into the cytosol, activating a cascade of caspases, including caspase-3 and -7, which are the executioners of apoptosis.
Furthermore, some salophen metal complexes have been shown to influence key signaling pathways that regulate cell survival and proliferation. For instance, iron(III)-salophene has been reported to activate the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in stress responses and can promote apoptosis. The p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis, has also been implicated in the cellular response to certain metal complexes. While the direct interaction of salophen complexes with the NF-κB signaling pathway is less characterized, the induction of ROS can indirectly influence this pathway, which plays a complex role in cancer cell survival.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays used to evaluate the anticancer activity of salophen metal complexes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][10]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Salophen metal complexes
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of the salophen metal complexes in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the complexes at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the complexes) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the complex concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment with the salophen metal complexes for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide, a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[12][13][14][15]
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the Propidium Iodide staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade any RNA, ensuring that only DNA is stained.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
-
This comprehensive guide provides a foundational understanding of the cytotoxic properties of salophen metal complexes. The presented data and protocols serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of this versatile class of compounds in the ongoing fight against cancer. Further investigations into their detailed mechanisms of action and in vivo efficacy are crucial next steps in translating these promising findings into clinical applications.
References
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron(III)-salophene: an organometallic compound with selective cytotoxic and anti-proliferative properties in platinum-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of Ni(II) and Zn(II) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Synthesis, characterization, and in vitro antiproliferative activity of [salophene]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating of the anticancer activity of salen/salophen metal complexes based on graphene quantum dots: Induction of apoptosis as part of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
"spectroscopic comparison of monomeric and polymeric salophen complexes"
A comparative guide for researchers and drug development professionals on the distinct spectroscopic signatures of monomeric and polymeric salophen complexes, supported by experimental data and detailed protocols.
Salophen complexes, a class of Schiff base compounds, have garnered significant attention in fields ranging from catalysis to medicinal chemistry. Their ability to form both discrete monomeric units and extended polymeric structures gives rise to a fascinating array of physicochemical properties. Understanding the spectroscopic differences between these two forms is crucial for designing and characterizing new materials and therapeutic agents. This guide provides an objective comparison of their performance, backed by experimental data, to aid researchers in their endeavors.
At a Glance: Key Spectroscopic Differences
Polymerization of salophen complexes typically leads to significant changes in their electronic and vibrational properties. These alterations are readily observed through various spectroscopic techniques. Generally, the transition from a monomer to a polymer results in a broadening and shifting of absorption and emission bands, indicative of intermolecular interactions and an extended conjugation system in the polymeric chain.
Data Presentation: A Quantitative Comparison
The following tables summarize the key spectroscopic data for representative monomeric and polymeric salophen complexes, offering a clear comparison of their properties.
Table 1: UV-Visible Absorption Spectroscopy Data
| Complex Type | Metal Ion | Absorption Maxima (λmax, nm) | Key Observations |
| Monomeric | Ni(II) | ~300, 378, 491[1] | Sharp, well-defined absorption bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions.[1] |
| Monomeric | Cu(II) | ~324, 441[1] | Distinct absorption bands characteristic of the monomeric species.[1] |
| Monomeric | Fe(III) | ~298[1] | An intense, narrow absorption band in the UV region.[1] |
| Polymeric | Poly-NiCu | ~300[1] | Intense absorption with a long tail extending into the visible range, indicating a more complex electronic structure.[1] |
| Polymeric | Poly-CuFe | ~320[1] | Broad absorption bands that extend across the visible spectrum, a hallmark of polymeric materials.[1] |
Table 2: Fluorescence Spectroscopy Data
| Complex Type | Metal Ion | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) |
| Monomeric | Zn(II) | 350 | ~505[2] | - |
| Monomeric | Al(III) | 396 | - | Moderate |
| Polymeric | Zn-Salphen Acrylic Film | - | 526 (in film)[3] | - |
Note: Quantitative fluorescence data for polymeric salophen complexes is less common in the literature. The data presented for the polymeric Zn-Salphen complex is for a film, where aggregation-induced emission enhancement is observed.
Experimental Protocols: A Guide to Spectroscopic Analysis
The following provides a detailed methodology for the key experiments cited in this guide.
Synthesis of Monomeric Metal-Salophen Complexes (General Procedure)
-
Ligand Synthesis: The salophen ligand is typically synthesized via the condensation reaction of two equivalents of a salicylaldehyde derivative with one equivalent of o-phenylenediamine in a suitable solvent like ethanol. The mixture is refluxed for several hours, and the resulting ligand precipitates upon cooling and can be purified by recrystallization.[4]
-
Complexation: The synthesized salophen ligand is dissolved in a solvent such as ethanol or methanol. A solution of the corresponding metal salt (e.g., nickel(II) acetate, copper(II) acetate) in the same solvent is then added dropwise to the ligand solution. The reaction mixture is refluxed for a few hours, during which the metal complex precipitates. The solid product is collected by filtration, washed, and dried.[1]
Electropolymerization of Metal-Salophen Complexes
-
Electrolyte Solution Preparation: A solution containing the monomeric metal-salophen complex (e.g., 0.5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is prepared in an appropriate solvent like acetonitrile.
-
Electrochemical Deposition: The polymerization is carried out in a standard three-electrode electrochemical cell. A working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) are immersed in the electrolyte solution. The polymer film is deposited on the working electrode by cycling the potential within a specific range (e.g., for 30 cycles at 100 mV/s).[1]
Spectroscopic Characterization
-
UV-Visible (UV-Vis) Spectroscopy: Absorption spectra are recorded on a spectrophotometer using quartz cuvettes. Solutions of the monomeric complexes are prepared in a suitable solvent like dimethylformamide (DMF) at a known concentration (e.g., 1.0 × 10⁻⁵ M). For polymeric films, the film deposited on a transparent electrode can be analyzed directly, or the polymer can be dissolved in a suitable solvent.[1]
-
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The samples are excited at a specific wavelength, and the emission spectrum is recorded. Quantum yields can be determined relative to a standard fluorophore.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. This technique is particularly useful for observing changes in the vibrational modes of the imine (C=N) and phenolic (C-O) groups upon complexation and polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆). NMR is a powerful tool for characterizing the structure of the salophen ligand and its monomeric complexes in solution. For polymeric materials, solid-state NMR may be required for detailed structural analysis.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams were generated using the DOT language.
Caption: Synthetic and analytical workflow for monomeric and polymeric salophen complexes.
Caption: Structural distinction between monomeric and polymeric salophen complexes.
Conclusion
The spectroscopic comparison of monomeric and polymeric salophen complexes reveals distinct differences that are fundamental to their characterization and application. Monomeric complexes typically exhibit sharp, well-defined spectral features, while their polymeric counterparts show broader bands, often with red-shifts in their absorption and emission maxima. These changes are attributed to the extended π-conjugation and intermolecular interactions within the polymer chain. While quantitative data for polymeric systems, particularly for fluorescence, is an area for further research, the established spectroscopic trends provide a robust framework for distinguishing between these two forms. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers navigating the synthesis and analysis of these versatile compounds.
References
- 1. Heterobimetallic conducting polymers based on salophen complexes via electrosynthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04372F [pubs.rsc.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Zn-Salphen Acrylic Films Powered by Aggregation-Induced Enhanced Emission for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Salophen Catalysts vs. Commercial Catalysts: A Comparative Efficiency Analysis
In the dynamic landscape of chemical synthesis, the quest for highly efficient, selective, and sustainable catalysts is paramount. Salophen-based catalysts, a class of metal complexes with a tetradentate Schiff base ligand, have emerged as a versatile and promising platform for a range of organic transformations. This guide provides an objective comparison of the performance of Salophen catalysts against established commercial catalysts in key industrial reactions, supported by available experimental data.
Cyclohexene Oxidation
The oxidation of cyclohexene is a pivotal reaction in the synthesis of valuable intermediates like cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. While commercial processes often rely on cobalt or manganese salts, research has demonstrated the potential of Manganese(III)-Salophen complexes in this transformation.
Data Presentation: Cyclohexene Oxidation
| Catalyst System | Substrate | Oxidant | TON | TOF (h⁻¹) | Conversion (%) | Selectivity (%) | Reaction Conditions |
| Chitosan-supported Mn(III)-Salophen [1] | Cyclohexene | O₂ | 11.03 x 10⁴ | ~9192 | - | - | 343 K, 12 h, ambient O₂ pressure |
| Homogeneous MnSalop-GO·NH₂ [2] | Cyclohexene | H₂O₂/NaHCO₃ | - | 151.4 | 93 | 88 (to epoxide) | Room temp., EtOH |
| Porous N-doped carbon supported Co [1] | Cyclohexene | - | - | - | 80 | 38 (to 2-cyclohexen-1-one) | - |
| Porous N-doped carbon supported Cu [1] | Cyclohexene | - | - | - | 71 | 47 (to 2-cyclohexen-1-one) | - |
Note: A direct comparison of TON and TOF with the commercial-type catalysts is challenging due to the different reaction conditions and success criteria reported in the literature. The data for Co and Cu on N-doped carbon represent a class of catalysts used for this type of oxidation.
Experimental Protocols: Cyclohexene Oxidation with Chitosan-supported Mn(III)-Salophen[1]
A detailed experimental protocol for the aerobic oxidation of cyclohexene using a chitosan-supported Salophen Mn(III) complex is as follows:
-
Catalyst Preparation: Three chitosan (CS) supported Salophen Mn(III) complexes are prepared and characterized by FT-IR and XPS. The amino groups of chitosan coordinate with the Mn atoms of the Salophen Mn(III) complexes.
-
Reaction Setup: The oxidation of cyclohexene is carried out in the absence of solvents or reducing agents.
-
Reaction Conditions: The reaction is conducted at a temperature of 343 K under ambient oxygen pressure for 12 hours.
-
Analysis: The conversion of cyclohexene and the selectivity towards the oxidation products are determined by gas chromatography.
Experimental Workflow: Catalyst Evaluation for Cyclohexene Oxidation
CO₂ Cycloaddition to Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a cornerstone of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction. Salophen-based organocatalysts have shown remarkable activity in this area, often under metal-free conditions. Commercial approaches frequently utilize quaternary ammonium salts or metal halides.
Data Presentation: CO₂ Cycloaddition
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Conversion (%) | Selectivity (%) | Reaction Conditions |
| Salophen-type Organocatalyst (L2) [3][4][5] | 3-chloropropylene carbonate | - | 20 | 92 | >99 | 100 °C, 8 bar CO₂, 9 h |
| Salophen-type Organocatalyst (L2) [3][4][5] | Styrene Oxide | - | 4 | 48 | >99 | 100 °C, 8 bar CO₂, 9 h |
| Functionalized Cr(III)-Salophen [6] | Phenyl glycidyl ether | - | up to 1480 | 74 | >99 | 120 °C, 6 bar CO₂, 2 h |
| Functionalized Salophen Organocatalyst (S3) [7] | Epichlorohydrin | 893 | 447 | ~50 | >99 | 120 °C, 2 bar CO₂, 2 h |
Experimental Protocols: CO₂ Cycloaddition with Salophen-type Organocatalysts[3][4][5]
The general procedure for the synthesis of cyclic carbonates using Salophen-type organocatalysts is as follows:
-
Catalyst Synthesis: 8-Formyl-7-hydroxycoumarin and its derived Salophen-type organocatalysts (L1, L2, and L3) are synthesized.
-
Reaction Setup: The reaction is carried out in a high-pressure reactor under solvent-, halide-, and metal-free conditions.
-
Reaction Conditions: The epoxide and the organocatalyst are charged into the reactor. The reactor is then pressurized with CO₂ to the desired pressure (e.g., 8 bar) and heated to the reaction temperature (e.g., 100 °C) for a specific duration (e.g., 9 hours).
-
Analysis: The conversion of the epoxide and the selectivity to the cyclic carbonate are determined by ¹H NMR spectroscopy of the crude reaction mixture.
Logical Relationship: Factors Influencing CO₂ Cycloaddition Catalysis
Olefin Polymerization and Epoxidation: A Descriptive Comparison
A direct quantitative comparison of Salophen catalysts with commercial giants like Ziegler-Natta catalysts for olefin polymerization or silver catalysts for ethylene epoxidation is challenging due to the proprietary nature of industrial data and the different reaction systems studied in academia. However, a descriptive comparison can be drawn.
Olefin Polymerization
-
Commercial Catalysts (Ziegler-Natta): These heterogeneous catalysts, typically based on titanium compounds on a magnesium chloride support, are the workhorses of the polyolefin industry.[8][9][10] They are known for their high activity and ability to produce highly stereoregular polymers like isotactic polypropylene.[8] Catalyst efficiencies can be very high, in the range of 100 to 1000 kg of polymer per gram of titanium.[8][9]
-
Salophen-type Catalysts: Research into Salophen-based catalysts for olefin polymerization is an active area. While they may not yet match the overall industrial output of Ziegler-Natta systems, they offer potential advantages in terms of producing polymers with specific microstructures and properties. The modular nature of the Salophen ligand allows for fine-tuning of the catalyst's steric and electronic properties to control polymer characteristics.
Ethylene Epoxidation
-
Commercial Catalysts (Silver-based): The industrial production of ethylene oxide is exclusively carried out using silver catalysts supported on α-alumina.[11][12][13][14][15] These catalysts are highly optimized for this specific reaction, with significant research focused on promoters and support modifications to maximize selectivity and catalyst lifetime.[15]
-
Salophen Catalysts: While not used for ethylene epoxidation commercially, manganese-Salophen complexes have shown high efficiency and selectivity for the epoxidation of other olefins, such as cyclohexene and cyclooctene, as detailed in the sections above.[2] These systems often operate under milder conditions and can utilize more environmentally benign oxidants like hydrogen peroxide.[2]
Conclusion
Salophen-based catalysts demonstrate significant promise and, in certain applications like CO₂ cycloaddition and specific olefin oxidations, exhibit performance metrics that are competitive with or even exceed those of some established catalytic systems under laboratory conditions. Their primary advantages lie in their tunability, which allows for rational design to achieve high selectivity, and their potential to operate under milder, more sustainable conditions.
While they have not yet displaced entrenched commercial catalysts in large-scale commodity chemical production like olefin polymerization and ethylene epoxidation, their high efficiency in more specialized applications, particularly in the synthesis of fine chemicals and pharmaceuticals, positions them as a compelling area for continued research and development. For professionals in drug development and scientific research, Salophen catalysts offer a versatile toolkit for accessing complex molecular architectures with high precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Salophen-Type Schiff Bases Functionalized with Pyridinium Halide Units as Metal-Free Catalysts for Synthesis of Cyclic Carbonates from Carbon Dioxide and Terminal Epoxides [mdpi.com]
- 8. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ZIEGLER-NATTA CATALYST FOR OLEFIN POLYMERIZATION.pptx [slideshare.net]
- 11. "Shape-Selective Silver Catalysts for Ethylene Epoxidation" by Kaveh Shariati [scholarcommons.sc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.abo.fi [research.abo.fi]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N'-Bis(salicylidene)-1,2-phenylenediamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of N,N'-Bis(salicylidene)-1,2-phenylenediamine (also known as salen or salophen), a common ligand in coordination chemistry. Adherence to these procedures is critical to mitigate potential hazards and environmental impact.
Immediate Safety and Handling Precautions
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a solid substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment and Waste Handling
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be appropriate if handling large quantities. | To prevent inhalation of dust particles. |
| Waste Container | A clearly labeled, sealable, and chemically compatible container | For secure containment of the chemical waste. |
Disposal Plan: A Two-Phase Approach
The recommended method for the disposal of N,N'-Bis(salicylidene)-1,2-phenylenediamine is incineration by a licensed hazardous waste disposal company.[2] The following two-phase plan outlines the steps for preparing the waste in the laboratory and handing it off for final disposal.
Phase 1: Laboratory Preparation of Waste
This phase involves the safe handling and packaging of the chemical waste within the laboratory.
Experimental Protocol for Waste Preparation:
-
Designate a Waste Accumulation Area: Identify a specific, well-ventilated area within the laboratory for waste accumulation, away from incompatible materials.
-
Container Labeling: Obtain a new, clean, and chemically compatible waste container. Label it clearly with "Hazardous Waste," the full chemical name "N,N'-Bis(salicylidene)-1,2-phenylenediamine," and the approximate quantity.
-
Solid Waste Collection:
-
For solid residues of the compound, carefully sweep or scoop the material and place it directly into the labeled hazardous waste container.[1]
-
Avoid generating dust. If there is a risk of dust, use a damp cloth or paper towel to wipe the area, and place the contaminated cloth/towel into the same waste container.
-
-
Contaminated Labware:
-
Disposable labware (e.g., weighing boats, gloves) that has come into contact with the compound should be placed in the designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous waste in a separate, clearly labeled container for halogen-free solvent waste.
-
-
Secure Storage: Keep the hazardous waste container tightly sealed when not in use and store it in the designated waste accumulation area.
Phase 2: Professional Disposal
The final disposal of the prepared waste must be conducted by a certified hazardous waste management company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide Documentation: Accurately complete all necessary waste disposal forms as required by your institution and the disposal company. This will include the chemical name, quantity, and any known hazards.
-
Handover: Transfer the securely sealed and labeled waste container to the authorized personnel from the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,N'-Bis(salicylidene)-1,2-phenylenediamine.
References
Comprehensive Safety and Handling Guide for N,N'-Bis(salicylidene)-1,2-phenylenediamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N,N'-Bis(salicylidene)-1,2-phenylenediamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
N,N'-Bis(salicylidene)-1,2-phenylenediamine is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.
Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic amines and aldehydes. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In cases of potential splashing or aerosol generation, a face shield should be worn in addition to safety glasses or goggles. |
| Body | Laboratory coat | A buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a high potential for dust generation. | All weighing and transfers of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. |
Step-by-Step Operational Procedures
A systematic approach to handling N,N'-Bis(salicylidene)-1,2-phenylenediamine is crucial for safety. The following workflow outlines the key steps from receiving the chemical to its use in experimental procedures.
Experimental Workflow Diagram
Caption: Operational workflow from receipt to post-experiment cleanup.
Detailed Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label and hazard pictograms are clearly visible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust.
-
-
Weighing and Transfer:
-
Use a tared, sealed container to weigh the powder.
-
Carefully transfer the weighed solid to the reaction vessel, minimizing the generation of dust.
-
-
Experimental Use:
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
If the reaction is heated, ensure proper ventilation and temperature control.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. A mild detergent and water solution is generally effective.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of N,N'-Bis(salicylidene)-1,2-phenylenediamine and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
